molecular formula C10H8ClNO2 B556503 5-Chloroindole-3-acetic acid CAS No. 1912-45-4

5-Chloroindole-3-acetic acid

Cat. No.: B556503
CAS No.: 1912-45-4
M. Wt: 209,63 g/mole
InChI Key: ZEIRLSDFVXNFGG-UHFFFAOYSA-N
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Description

5-chloroindole-3-acetic acid is a chloroindole-3-acetic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIRLSDFVXNFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172641
Record name 5-Chloroindole-3-acetic acid
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1912-45-4
Record name 5-Chloroindole-3-acetic acid
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Record name 5-Chloroindole-3-acetic acid
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Record name 5-Chloroindole-3-acetic acid
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Record name 2-(5-chloro-1H-indol-3-yl)acetic acid
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Foundational & Exploratory

5-Chloroindole-3-acetic Acid: A Technical Guide on Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental methodologies, and biological significance of 5-Chloroindole-3-acetic acid (5-Cl-IAA). As a halogenated analog of the primary plant auxin, indole-3-acetic acid (IAA), 5-Cl-IAA is a molecule of significant interest in plant science, agriculture, and as a potential scaffold in medicinal chemistry.

Core Chemical Properties

This compound is a synthetic auxin that demonstrates the powerful influence of halogenation on the biological activity of indole compounds.[1] The presence of a chlorine atom at the 5-position of the indole ring alters its electronic properties, stability, and interaction with biological targets compared to its parent compound, IAA.

Data Presentation: Quantitative Chemical Properties

The fundamental physicochemical properties of this compound are summarized below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₁₀H₈ClNO₂[1][2][3][4][5]
Molecular Weight 209.63 g/mol [1][2][3][4][5][6]
Appearance White to off-white crystalline powder[1][7]
Melting Point 156-160 °C[2][6][8]
Boiling Point 445.6 °C[2][8]
pKa 4.37 ± 0.30 (Predicted)[9]
Storage Conditions Store at 2-8°C, protect from light[2][7][9]

Experimental Protocols

Precise quantification and analysis are critical for studying the effects of 5-Cl-IAA. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a standard method for its detection and quantification in biological matrices.

Protocol: Quantification of 5-Cl-IAA in Plant Tissue via HPLC-MS

Methodology: This protocol describes a general procedure for the extraction and analysis of 5-Cl-IAA from plant samples.

  • Homogenization: Freeze a known weight of plant tissue (e.g., 50-100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol in water with 1% acetic acid) containing a deuterated internal standard (e.g., D4-5-Cl-IAA) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Purification: Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering compounds.

  • Analysis: Inject the final extract into an HPLC system coupled to a mass spectrometer (LC-MS).

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or 1% acetic acid.[10]

    • Detection: Mass spectrometry using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Experimental Workflow for 5-Cl-IAA Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis A Plant Tissue Homogenization B Solvent Extraction (with Internal Standard) A->B C Centrifugation B->C D Supernatant Collection C->D E Optional SPE Purification D->E F HPLC Separation (C18 Column) E->F G Mass Spectrometry Detection (MRM) F->G H Data Analysis & Quantification G->H

Caption: A typical workflow for the quantification of 5-Cl-IAA from plant tissue.

Biological Activity and Signaling Pathways

5-Cl-IAA is recognized as a potent auxin, often exhibiting higher activity than the endogenous IAA in various plant growth and development assays.[11][12] This enhanced activity is thought to stem from its greater stability and resistance to metabolic degradation within the plant.

The primary mode of action for auxins is through a well-defined signaling pathway that leads to the degradation of transcriptional repressors.

Core Auxin Signaling Pathway:

  • Perception: In the nucleus, auxin acts as a "molecular glue," binding to and stabilizing the interaction between the TIR1/AFB F-box protein (part of an SCF E3 ubiquitin ligase complex) and an Aux/IAA transcriptional repressor.[13]

  • Ubiquitination: This binding event targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex.[13]

  • Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.

  • Gene Activation: The degradation of the Aux/IAA repressor liberates the Auxin Response Factor (ARF) transcription factors, which can then bind to Auxin Response Elements (AREs) in the promoters of target genes, activating or repressing their transcription and leading to a physiological response.

Diagram of the Core Auxin Signaling Cascade

G cluster_nucleus Cell Nucleus Auxin 5-Cl-IAA Receptor SCF-TIR1/AFB (E3 Ligase Complex) Auxin->Receptor Binds & Stabilizes Interaction Repressor Aux/IAA Repressor Receptor->Repressor Ubiquitinates Proteasome 26S Proteasome Repressor->Proteasome Targeted for Degradation ARF ARF (Transcription Factor) Repressor->ARF Represses DNA DNA (Promoter with ARE) ARF->DNA Binds ARE Response Auxin-Responsive Gene Expression DNA->Response Activates Transcription

Caption: The signaling pathway for 5-Cl-IAA leading to auxin-responsive gene expression.

References

Synthesis of 5-Chloroindole-3-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-Chloroindole-3-acetic acid, a synthetic auxin with applications in agriculture and as a potential intermediate in pharmaceutical development.[1][2] This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Pathways

The most prominent and widely utilized method for the synthesis of the indole scaffold, and by extension this compound, is the Fischer indole synthesis .[3][4][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in a preceding step from a substituted phenylhydrazine and a suitable carbonyl compound.[5][6] An alternative and complementary reaction, the Japp-Klingemann reaction , can be employed to synthesize the requisite hydrazone intermediate from β-keto-acids or esters and aryl diazonium salts.[7]

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole ring system.[5] The general mechanism involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate, under acidic conditions, isomerizes to an enamine, which then undergoes a[8][8]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5] For the synthesis of this compound, 4-chlorophenylhydrazine is the key starting material.[3][6]

A common approach involves the reaction of 4-chlorophenylhydrazine with a carbonyl compound that can provide the acetic acid side chain, such as succinaldehydic acid or a related precursor.[4][9]

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides a route to the necessary hydrazone intermediates for the Fischer indole synthesis, starting from β-keto-acids or β-keto-esters and an aryl diazonium salt.[7] The reaction proceeds via deprotonation of the β-dicarbonyl compound, followed by nucleophilic attack on the diazonium salt to form an azo compound. This intermediate then undergoes hydrolysis and rearrangement to yield the final hydrazone.[7]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various synthesis protocols for this compound and its precursors.

Reactant Molar Equivalent Notes
4-Chlorophenylhydrazine hydrochloride1.0Starting material for the indole ring.
Succinaldehydic acid phenylhydrazone-Intermediate for direct cyclization to the indole-3-acetic acid structure.[9]
Sulfuric Acid (conc.)CatalyticUsed as the acid catalyst for the cyclization step.[9]
Ethanol (absolute)SolventUsed as the solvent for the cyclization reaction.[9]
Reaction Step Parameter Value Notes
CyclizationTemperatureRefluxReaction is carried out at the boiling point of the ethanol solvent.[9]
CyclizationTime6 hoursDuration of the reflux period for the cyclization reaction.[9]
Overall Yield%19.5%Reported yield of pure this compound from succinaldehydic acid m-chlorophenylhydrazone.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis of a Succinaldehydic Acid Phenylhydrazone

This protocol is adapted from a patented procedure for the synthesis of substituted indoleacetic acids.[9]

Step 1: Formation of Succinaldehydic Acid 4-Chlorophenylhydrazone (Conceptual Outline)

  • Succinaldehydic acid is reacted with an aqueous acidic solution of 4-chlorophenylhydrazine.

  • The resulting succinaldehydic acid 4-chlorophenylhydrazone separates as an oily layer.

  • This oily layer containing the hydrazone is separated for the next step.

Step 2: Cyclization to Ethyl 5-Chloroindole-3-acetate

  • Dissolve the separated succinaldehydic acid 4-chlorophenylhydrazone in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the solution in a nitrogen atmosphere for 6 hours.[9]

  • After cooling, pour the solution into a larger volume of water.

  • The crude ethyl 5-chloroindole-3-acetate can be purified by distillation under reduced pressure.

Step 3: Saponification to this compound

  • The purified ethyl 5-chloroindole-3-acetate is saponified by refluxing with a solution of sodium hydroxide in water.

  • After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the this compound.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from water to yield white needles of this compound with a melting point of 158-159.5 °C.[9] A reported yield for the pure acid is 19.5%.[9]

Visualizations

Synthesis Pathway of this compound

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Fischer Indole Synthesis cluster_final Final Product A 4-Chlorophenylhydrazine C Succinaldehydic acid 4-chlorophenylhydrazone A->C Reaction B Succinaldehydic Acid B->C Reaction D Ethyl 5-Chloroindole-3-acetate C->D Cyclization (H2SO4, Ethanol, Reflux) E This compound D->E Saponification (NaOH, H2O)

Caption: Fischer Indole Synthesis of this compound.

General Auxin Signaling Pathway

This compound acts as a synthetic auxin.[2] The canonical auxin signaling pathway involves the degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.[10][11][12]

cluster_input Signal cluster_receptor Receptor Complex cluster_repressor Repression cluster_transcription Transcription cluster_response Cellular Response Auxin This compound (Auxin) TIR1_AFB TIR1/AFB (F-Box Protein) Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA (Repressor) SCF->Aux_IAA Tags for degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Response Growth, Development, etc. Auxin_Response_Genes->Response Leads to

Caption: Canonical Auxin Signaling Pathway.

References

The Biological Activity of 5-Chloroindole-3-acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic derivative of the primary plant hormone auxin, indole-3-acetic acid (IAA). As a member of the halogenated auxins, 5-Cl-IAA exhibits significant biological activity, influencing a range of physiological and developmental processes in plants. This technical guide provides a comprehensive overview of the biological functions of 5-Cl-IAA, with a focus on its auxin-like activity, mechanism of action, and the experimental methodologies used to characterize it. The information presented herein is intended to be a valuable resource for researchers in plant biology, agriculture, and drug development.

Core Biological Activity: A Potent Auxin Analog

5-Cl-IAA is recognized primarily for its potent auxin activity, often exceeding that of the endogenous auxin, IAA, in various bioassays. This enhanced activity is a common characteristic among chlorinated auxins, which are generally more resistant to metabolic degradation within plant tissues.[1] The biological effects of 5-Cl-IAA are consistent with those of other auxins, including the promotion of cell elongation, regulation of root development, and induction of adventitious root formation.[2]

Quantitative Analysis of Auxin Activity

The potency of 5-Cl-IAA as an auxin has been quantified in several standard bioassays. The following tables summarize the available quantitative data, comparing the activity of 5-Cl-IAA with that of IAA.

Table 1: Effect of this compound on Root Growth in Arabidopsis thaliana

CompoundConcentration (nM)Relative Root Length (%)
Control0100
IAA100~60
4-Cl-IAA100~40
5-Cl-IAA 100 ~50
6-Cl-IAA100~55
7-Cl-IAA100~75

Data adapted from "Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?"[2] This study demonstrates that at a concentration of 100 nM, 5-Cl-IAA exhibits a strong inhibitory effect on root growth, more potent than IAA but slightly less so than 4-Cl-IAA.

Mechanism of Action: The Auxin Signaling Pathway

The biological activity of 5-Cl-IAA is mediated through the canonical auxin signaling pathway. This pathway involves the perception of the auxin signal by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

The TIR1/AFB Co-receptor Complex

The primary receptors for auxin are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[3] In the presence of auxin, these proteins form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA proteins.[3] This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.

While direct binding studies for 5-Cl-IAA to the TIR1/AFB receptors are limited, research on related chlorinated auxins and auxin analogs suggests that substitutions on the indole ring can alter binding affinity and specificity for different members of the TIR1/AFB family. For instance, studies with chlorinated indole-3-tetrazoles, which are auxin analogs, have shown that a chlorine atom at the 5-position can significantly decrease the affinity for the TIR1 receptor.[4] This suggests that 5-Cl-IAA might have a different binding profile to the various TIR1/AFB receptors compared to IAA, potentially contributing to its distinct biological activity.

Downstream Signaling and Gene Expression

The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors. ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the activation or repression of their transcription.[5] This modulation of gene expression underlies the diverse physiological responses to auxins, including cell growth, division, and differentiation. While specific transcriptome analyses for 5-Cl-IAA are not widely available, it is expected to regulate a similar suite of auxin-responsive genes as IAA, though potentially with different kinetics or magnitudes of response due to differences in receptor binding and metabolic stability.

AuxinSignaling cluster_perception Auxin Perception cluster_degradation Proteasomal Degradation cluster_transcription Transcriptional Regulation Auxin 5-Cl-IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF represses SCF SCF Complex SCF->Aux_IAA ubiquitinates Proteasome 26S Proteasome Ub->Proteasome targets for Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA degrades AuxRE Auxin Response Element ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression regulates RootInhibitionWorkflow Start Start Sterilize Surface Sterilize Arabidopsis Seeds Start->Sterilize Germinate Germinate on Vertical MS Agar Plates (4-5 days) Sterilize->Germinate Select Select Seedlings with Consistent Root Length Germinate->Select Transfer Transfer to Treatment Plates (Control & 5-Cl-IAA concentrations) Select->Transfer Grow Grow Vertically (3-5 days) Transfer->Grow Measure Measure New Root Growth Grow->Measure Analyze Calculate % Inhibition & Plot Dose-Response Curve Measure->Analyze End End Analyze->End

References

An In-depth Technical Guide on the Mechanism of Action of 5-Chloroindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development. As a chlorinated derivative of the principal natural auxin, indole-3-acetic acid (IAA), 5-Cl-IAA exhibits significantly enhanced biological activity. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 5-Cl-IAA, focusing on its interaction with the core auxin signaling pathway. This document details the molecular interactions, downstream physiological effects, and relevant experimental protocols for studying its activity. While specific quantitative binding and dose-response data for 5-Cl-IAA are limited in publicly available literature, this guide consolidates known information and provides comparative data for other chlorinated auxins to infer its potent activity.

Core Mechanism of Action: The Auxin Signaling Pathway

The primary mechanism of action for 5-Cl-IAA, like other auxins, is the modulation of gene expression through the ubiquitination and subsequent degradation of transcriptional repressors. This process is mediated by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

Signaling Pathway Overview:

  • Auxin Binding and Co-Receptor Complex Formation: In the presence of auxin, the TIR1/AFB proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, bind to both the auxin molecule and an Aux/IAA transcriptional repressor protein. This forms a stable ternary co-receptor complex. Chlorinated auxins, including 5-Cl-IAA, are known to be more potent than IAA, suggesting a higher binding affinity or a more stable complex formation with the TIR1/AFB-Aux/IAA co-receptor complex.

  • Ubiquitination of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex.

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA repressor is then recognized and degraded by the 26S proteasome.

  • Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs. The degradation of Aux/IAA proteins releases ARFs from this repression.

  • Modulation of Gene Expression: The liberated ARFs can then either activate or repress the transcription of a wide array of downstream genes, leading to various physiological responses such as cell elongation, division, and differentiation.

Auxin_Signaling_Pathway Auxin 5-Cl-IAA TIR1_AFB SCF-TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene Auxin-Responsive Genes AuxRE->Gene Regulates Response Physiological Response Gene->Response Leads to Ub Ubiquitin Ub->Aux_IAA tags

Canonical Auxin Signaling Pathway

Quantitative Data on Chlorinated Auxin Activity

Direct quantitative data for the binding affinity (Kd) and dose-response (EC50/IC50) of 5-Cl-IAA are not extensively reported in the scientific literature. However, studies on other chlorinated auxins consistently demonstrate their enhanced potency compared to the natural auxin, IAA. This increased activity is attributed to factors such as greater stability and potentially higher affinity for the TIR1/AFB co-receptors. The following table summarizes comparative data for related chlorinated auxins to provide a context for the expected high activity of 5-Cl-IAA.

CompoundBioassay/ParameterOrganism/SystemObservation
4-Cl-IAA Elongation GrowthMaize ColeoptilesMuch more active in stimulating elongation than IAA.[1][2]
Membrane PotentialMaize Coleoptiles1 µM 4-Cl-IAA caused a 2-fold greater hyperpolarization than 10 µM IAA.[1]
General ActivityVariousReported to be approximately 10 times more active than IAA.[3]
6-Cl-IAA General ActivityVariousReported to be approximately 19 times more active than IAA.[4]
5,6-Cl₂-IAA Auxin ActivityAvena Coleoptiles, Chinese Cabbage Hypocotyls, Mung Bean HypocotylsShowed the strongest auxin activity among all known natural and synthetic auxins in these assays.
5-Cl-IAA Root GrowthArabidopsis thalianaShows a slight growth-promoting effect at a lower concentration (0.1 nM) compared to IAA (1 nM). Strong growth inhibition is observed at 100 nM, similar to IAA.[3]

Detailed Experimental Protocols

Avena Coleoptile Elongation Assay

This classic bioassay is used to determine the growth-promoting activity of auxins.

Materials:

  • Avena sativa (oat) seeds

  • Filter paper

  • Petri dishes

  • Incubator with controlled temperature and humidity, under red light

  • Solution of 5-Cl-IAA at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M)

  • Control buffer solution

  • Ruler or digital caliper

Procedure:

  • Seed Germination: Germinate Avena sativa seeds on moist filter paper in Petri dishes in complete darkness for approximately 48 hours at 25°C.

  • Seedling Growth: Expose the germinated seedlings to red light for 2-4 hours to inhibit mesocotyl elongation and promote coleoptile growth. Return the seedlings to darkness for another 2-3 days until the coleoptiles are 20-30 mm long.

  • Coleoptile Sectioning: Using a sharp razor blade under dim green light, excise a 10 mm section from the coleoptile, starting 3 mm below the apical tip. The primary leaf should be removed.

  • Incubation: Float the coleoptile sections in a buffer solution for 1-2 hours to deplete endogenous auxins.

  • Treatment: Transfer the sections to Petri dishes containing the various concentrations of 5-Cl-IAA solution or the control buffer.

  • Measurement: Incubate the sections in the dark at 25°C for 20-24 hours. Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation for each concentration compared to the control. Plot a dose-response curve of concentration versus elongation.

Avena_Coleoptile_Assay start Start germination Germinate Avena seeds in darkness start->germination growth Expose to red light, then grow in darkness germination->growth sectioning Excise 10 mm coleoptile sections growth->sectioning incubation Incubate in buffer to deplete auxin sectioning->incubation treatment Transfer to 5-Cl-IAA solutions incubation->treatment measurement Incubate in dark, then measure length treatment->measurement end End measurement->end

Avena Coleoptile Elongation Assay Workflow
Hypocotyl Growth Inhibition Assay

This assay is commonly used to assess the inhibitory effect of high concentrations of auxins on root and hypocotyl elongation.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Agar plates with Murashige and Skoog (MS) medium

  • 5-Cl-IAA stock solution

  • Growth chamber with controlled light and temperature

  • Stereomicroscope with a camera or a flatbed scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and sow them on MS agar plates containing different concentrations of 5-Cl-IAA (e.g., 0, 0.01, 0.1, 1, 10 µM).

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Imaging: After 5-7 days of growth, carefully remove the seedlings and arrange them on a fresh agar plate for imaging. Capture high-resolution images using a stereomicroscope or a flatbed scanner.

  • Measurement: Use image analysis software to measure the length of the hypocotyls.

  • Data Analysis: Calculate the average hypocotyl length for each concentration and compare it to the control. Plot a dose-response curve of 5-Cl-IAA concentration versus hypocotyl length.

Auxin-Induced Gene Expression Analysis

This method quantifies the change in the expression of early auxin-responsive genes following treatment with 5-Cl-IAA.

Materials:

  • Arabidopsis thaliana seedlings (wild-type)

  • Liquid MS medium

  • 5-Cl-IAA solution

  • Control solution (e.g., DMSO)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for early auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2).

Procedure:

  • Seedling Growth: Grow Arabidopsis thaliana seedlings in liquid MS medium for 7-10 days under controlled conditions.

  • Auxin Treatment: Add 5-Cl-IAA to the liquid medium to a final concentration (e.g., 1 µM). Add the same volume of control solution to a separate flask of seedlings.

  • Time Course: Collect seedling samples at various time points after treatment (e.g., 0, 30, 60, 120 minutes). Immediately freeze the samples in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the samples using a commercial kit and synthesize cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for the target and reference genes.

  • Data Analysis: Calculate the relative expression of the target genes at each time point compared to the 0-minute time point and normalized to the reference gene using the ΔΔCt method.

Conclusion

References

5-Chloroindole-3-acetic acid: A Technical Guide on its Function as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Chloroindole-3-acetic acid (5-Cl-IAA) is a halogenated derivative of the primary plant hormone indole-3-acetic acid (IAA). While occurring naturally in certain plant species, particularly within the Fabaceae family, it is often studied as a synthetic auxin due to its potent and sometimes distinct physiological effects compared to IAA. This document provides a comprehensive technical overview of 5-Cl-IAA, detailing its mechanism of action through the canonical auxin signaling pathway, summarizing its biological activity with quantitative data, and outlining key experimental protocols for its analysis. This guide is intended for researchers, scientists, and professionals in plant biology and drug development seeking a deeper understanding of this significant auxin analog.

Mechanism of Action: The Auxin Signaling Pathway

Auxins, including 5-Cl-IAA, function by mediating the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This process is initiated when the auxin molecule acts as a "molecular glue," enhancing the interaction between the F-box protein TRANSPORT INHIBITOR RESISTANT 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs and the degron motif of an Aux/IAA protein.[1][2] TIR1/AFBs are substrate-recognition components of an SCF (SKP1-CULLIN1-F-Box) E3 ubiquitin ligase complex.[1]

The formation of this TIR1/AFB-auxin-Aux/IAA ternary complex triggers the polyubiquitination of the Aux/IAA protein.[1][2] This marks the repressor for degradation by the 26S proteasome.[2] In the absence of auxin, Aux/IAA proteins heterodimerize with AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing their activity. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and modulate their transcription, ultimately leading to a wide range of physiological responses.[1]

Auxin_Signaling_Pathway cluster_repression Repression State (Low Auxin) cluster_activation Activation State (High Auxin) Auxin 5-Cl-IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA polyubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses invis1 Aux_IAA->invis1 AuxRE Auxin Response Element (AuxRE) ARF->AuxRE ARF->AuxRE activates Gene_Expression Gene Expression AuxRE->Gene_Expression leads to invis1->TIR1_AFB promoted by auxin invis2 invis3

Caption: The canonical auxin signaling pathway mediated by 5-Cl-IAA.

Biological Activity and Quantitative Data

Halogenated auxins often exhibit greater biological activity than their non-halogenated counterparts. This increased potency is attributed to factors such as enhanced stability, reduced metabolic breakdown, and potentially altered binding affinities for the TIR1/AFB co-receptors.[1] 5-Cl-IAA, like other chlorinated auxins, demonstrates a strong, concentration-dependent effect on plant growth, promoting responses at low concentrations and becoming inhibitory at higher levels.[3]

Table 1: Comparative Root Growth Response to IAA and Chlorinated IAAs in Arabidopsis thaliana
CompoundOptimal Concentration for Root Growth PromotionConcentration for Strong Root Growth Inhibition
IAA~1.0 nM>100 nM
4-Cl-IAA~0.1 nM>100 nM
5-Cl-IAA~0.1 nM>100 nM
6-Cl-IAA~0.1 nM>100 nM
7-Cl-IAA~0.1 nM~1 µM

Data adapted from studies on Arabidopsis thaliana wild-type plants, showing relative root length after 17 days of incubation.[3]

Table 2: Rooting Activity of Chlorinated Auxins
CompoundConcentrationRooting Activity Relative to IBA
4-Cl-IAA5 x 10⁻⁵ M4x higher
5,6-Cl₂-IAA5 x 10⁻⁵ M15x higher
IBA (Control)5 x 10⁻⁵ M1x (baseline)

Data from rooting promotion assays in black gram cuttings. While data for 5-Cl-IAA is not specified, the trend of increased activity with halogenation is evident.[4]

Experimental Protocols for Auxin Analysis

Quantification of 5-Cl-IAA in Plant Tissues via GC-MS/MS

Accurate quantification of endogenous auxins from minute tissue samples is critical for understanding their physiological roles. A widely used high-throughput method employs gas chromatography-tandem mass spectrometry (GC-MS/MS) with stable isotope-labeled internal standards.[5][6]

Methodology Overview:

  • Sample Preparation: Plant tissue (typically 2-10 mg fresh weight) is collected and immediately flash-frozen in liquid N₂ to halt metabolic activity.[7][5] The tissue is then weighed accurately.

  • Homogenization & Internal Standard Addition: The frozen tissue is homogenized in a suitable buffer. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA, though a specific 5-Cl-IAA standard would be ideal) is added to each sample for precise quantification via isotope dilution.[7][8]

  • Extraction & Purification: The analyte is purified from the homogenate. A common and efficient method uses solid-phase extraction (SPE) tips, which simplifies the process and allows for high-throughput sample preparation.[6]

  • Derivatization: The purified auxin is chemically derivatized (e.g., methylation with diazomethane) to increase its volatility and improve its chromatographic properties for GC analysis.[8]

  • GC-MS/MS Analysis: The derivatized sample is injected into a GC-MS/MS system. The analysis is performed in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity for detecting and quantifying the target analyte and its internal standard.[7][5]

GCMS_Workflow A 1. Sample Collection (2-10 mg Plant Tissue) B 2. Flash Freezing (Liquid N₂) A->B C 3. Homogenization & Addition of Labeled Internal Standard B->C D 4. Solid-Phase Extraction (SPE) (Purification) C->D E 5. Derivatization (e.g., Methylation) D->E F 6. GC-MS/MS Analysis (SRM Mode) E->F G 7. Data Analysis (Quantification) F->G

Caption: Workflow for auxin quantification using GC-MS/MS.
Bioassays for Auxin Activity

Bioassays provide a functional measure of an auxin's biological effect. Common assays include:

  • Avena Coleoptile Elongation Assay: This classic assay measures the elongation of coleoptile segments from etiolated oat seedlings in response to different auxin concentrations. The degree of elongation is proportional to the auxin's activity.[9]

  • Root Growth Inhibition Assay: At supraoptimal concentrations, auxins inhibit root elongation. This assay quantifies the inhibitory effect of a compound on the primary root growth of seedlings (e.g., Arabidopsis thaliana or lettuce).[3][9][10]

  • Adventitious Root Formation Assay: Auxins are potent promoters of adventitious rooting. This assay typically involves treating cuttings of a plant (e.g., mung bean, black gram) with the test compound and quantifying the number and length of newly formed roots.[4][9]

Biosynthesis of Halogenated Auxins

While often used synthetically, chlorinated auxins are synthesized in some plants. Studies on 4-Cl-IAA in pea (Pisum sativum) have elucidated a biosynthetic pathway that parallels that of IAA.[11][12][13] It is presumed that 5-Cl-IAA follows a similar route. The process begins with the chlorination of tryptophan (Trp) to form chloro-tryptophan (Cl-Trp). This is followed by a two-step conversion analogous to the main IAA biosynthesis pathway.

  • Transamination: A TRYPTOPHAN AMINOTRANSFERASE RELATED (TAR) enzyme converts Cl-Trp into chloro-indole-3-pyruvic acid (Cl-IPyA).[11][12]

  • Decarboxylation: A YUCCA (YUC) flavin-containing monooxygenase likely catalyzes the conversion of Cl-IPyA to 5-Cl-IAA.[11]

Biosynthesis_Pathway Trp Tryptophan (Trp) Cl_Trp 5-Chloro-Tryptophan Trp->Cl_Trp + Cl⁻ Cl_IPyA 5-Chloro-Indole-3-Pyruvic Acid Cl_Trp->Cl_IPyA Cl_IAA This compound (5-Cl-IAA) Cl_IPyA->Cl_IAA Enzyme1 Halogenase Enzyme1->Trp Enzyme2 TAR Enzyme Enzyme2->Cl_Trp Enzyme3 YUC Enzyme Enzyme3->Cl_IPyA

Caption: Proposed biosynthetic pathway for 5-Cl-IAA.

Applications and Future Directions

5-Cl-IAA serves as a valuable tool for dissecting the auxin signaling pathway and understanding the structure-activity relationships of auxin molecules. Its high potency makes it a candidate for agricultural applications, such as a rooting promoter.[4] Furthermore, its herbicidal properties, which are thought to be mediated by inducing abnormal ethylene levels in tissues, have led to its development as a selective herbicide for broadleaf weeds.[14] For drug development professionals, understanding the specific interactions of halogenated small molecules with protein targets like the TIR1/AFB co-receptors can provide insights into designing highly specific and potent modulators for other biological systems.

References

An In-depth Technical Guide to 5-Chloroindole-3-acetic Acid (CAS Number: 1912-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and biological mechanism of action of 5-Chloroindole-3-acetic acid (CAS No. 1912-45-4). As a synthetic auxin, this compound is of significant interest in agricultural and pharmaceutical research for its role in plant growth regulation and potential as a scaffold for drug discovery. This document outlines detailed experimental protocols and presents quantitative data in a structured format to facilitate research and development.

Chemical and Physical Properties

This compound, also known as 5-Cl-IAA, is a crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.[1][2]

PropertyValueReference(s)
CAS Number 1912-45-4[1][2]
Molecular Formula C₁₀H₈ClNO₂[1][2]
Molecular Weight 209.63 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 158-159 °C[1]
Boiling Point 445.6 ± 30.0 °C (Predicted)[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a common approach for indole derivatives. This process typically involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative method adapted from general procedures for Fischer indole synthesis.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Succinic acid semialdehyde

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in ethanol. Add an equimolar amount of succinic acid semialdehyde to the solution. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.

  • Indolization: To the reaction mixture, slowly add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution. Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield purified this compound. The purity can be further enhanced by treating with activated carbon to remove colored impurities.

Workflow for Fischer Indole Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A 4-Chlorophenylhydrazine hydrochloride C Hydrazone Formation (Ethanol, RT) A->C B Succinic acid semialdehyde B->C D Indolization (H₂SO₄, Reflux) C->D E Neutralization & Extraction (NaOH, Diethyl ether) D->E F Purification (Recrystallization) E->F G This compound (Final Product) F->G

Fischer Indole Synthesis Workflow

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).[3][4][5]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7][8]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[9]

  • Mobile Phase: A gradient elution similar to the HPLC method.[7][9]

  • Ionization Mode: Positive or negative electrospray ionization.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting the parent ion and specific fragment ions of this compound.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for the indole ring protons will be influenced by the electron-withdrawing chlorine atom at the C5 position. The protons at C4, C6, and C7 will show characteristic splitting patterns and chemical shifts. The methylene protons of the acetic acid side chain will typically appear as a singlet.[10]

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The carbon atoms of the indole ring and the acetic acid side chain will have distinct chemical shifts. The carbon attached to the chlorine (C5) will be significantly affected.[10]

NMR Data Interpretation for 5-Chloro-Indole Derivatives:

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-H8.0 - 12.0 (broad singlet)-
H27.1 - 7.3~125
H36.4 - 6.5~102
H4~7.6 (doublet)-
H67.1 - 7.2 (doublet of doublets)-
H77.2 - 7.4 (doublet)-
CH₂~3.6 (singlet)-
C=O-~173
C2-~125
C3-~102
C3a-~128
C4-~121
C5-~125 (attached to Cl)
C6-~121
C7-~112
C7a-~135

Note: These are approximate chemical shifts for the 5-chloro-indole scaffold and may vary slightly for this compound. Experimental data should be used for precise assignment.[10]

Mechanism of Action: Auxin Signaling Pathway

This compound functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). Its biological effects are mediated through the canonical auxin signaling pathway.[11][12]

Key Steps in the Auxin Signaling Pathway:

  • Auxin Perception: In the absence of auxin, AUX/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating gene expression.

  • Co-receptor Complex Formation: When auxin (like 5-Cl-IAA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB family of F-box proteins (auxin receptors) and the AUX/IAA repressors.[13][14]

  • Ubiquitination and Degradation: This interaction leads to the ubiquitination of the AUX/IAA proteins by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • ARF Activation: The ubiquitinated AUX/IAA proteins are subsequently degraded by the 26S proteasome.

  • Gene Expression: The degradation of AUX/IAA repressors releases the ARFs, allowing them to activate or repress the transcription of auxin-responsive genes, ultimately leading to various physiological responses such as cell elongation, division, and differentiation.

Diagram of the Canonical Auxin Signaling Pathway:

G cluster_low_auxin Low Auxin cluster_high_auxin High Auxin A AUX/IAA Repressor B ARF Transcription Factor A->B Binds to & represses G Ubiquitination A->G Targeted for C Auxin Responsive Genes B->C Repressed J Active ARF D 5-Cl-IAA (Auxin) E TIR1/AFB Receptor D->E Binds E->A Binds F SCF Complex F->G H 26S Proteasome G->H Leads to I Degraded AUX/IAA H->I K Gene Transcription J->K Activates/Represses

Canonical Auxin Signaling Pathway

Studies have shown that different members of the TIR1/AFB family can exhibit differential binding affinities for various auxins.[11][15] This suggests that synthetic auxins like this compound may have selective effects on different aspects of plant development by preferentially interacting with specific auxin co-receptor complexes.[12][14]

Applications in Research and Development

  • Plant Biology: this compound is a valuable tool for studying auxin physiology, including root development, fruit set, and senescence.[2]

  • Agriculture: As a potent synthetic auxin, it has applications in promoting plant growth and as a herbicide at higher concentrations.

  • Drug Discovery: The indole scaffold is a common motif in many pharmaceuticals. This compound can serve as a starting material or a fragment for the synthesis of novel bioactive molecules.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of this compound (CAS 1912-45-4), encompassing its fundamental properties, synthesis, analytical characterization, and mechanism of action. The provided experimental protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, plant biology, and drug development, facilitating further investigation and application of this versatile synthetic auxin.

References

The Discovery and History of 5-Chloroindole-3-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic derivative of the primary plant hormone indole-3-acetic acid (IAA). While not as extensively studied as its counterpart, 4-chloroindole-3-acetic acid (4-Cl-IAA), 5-Cl-IAA exhibits significant auxin activity, influencing plant growth and development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, biological activity, and analytical methods related to 5-Cl-IAA. It is intended to serve as a valuable resource for researchers in plant biology, agriculture, and medicinal chemistry.

Discovery and Historical Context

The discovery of this compound is rooted in the broader history of auxin research, which began with Charles Darwin's observations of phototropism in the late 19th century.[1] The identification of indole-3-acetic acid (IAA) as the primary endogenous auxin in the 1930s spurred investigations into synthetic analogues with potentially enhanced or modified activities.[1][2]

While a definitive first synthesis or isolation paper for this compound is not readily apparent in readily available literature, its development can be contextualized within the systematic exploration of halogenated indole-3-acetic acids. Early studies on synthetic auxins revealed that substitutions on the indole ring could significantly alter biological potency. A 1955 patent by Fox and Bullock highlighted that introducing halogen atoms, particularly chlorine, into the benzene ring of indole-3-acetic acids resulted in an unexpected increase in their biological activity, even suggesting their potential use as herbicides at higher concentrations.[3] This pioneering work likely paved the way for the synthesis and investigation of various chlorinated IAA isomers, including 5-Cl-IAA.

The primary route for synthesizing such substituted indoles has historically been the Fischer indole synthesis, a versatile method discovered by Hermann Emil Fischer in 1883.[4][5][6] This reaction allows for the creation of the indole nucleus from a substituted phenylhydrazine and a suitable aldehyde or ketone, making it adaptable for producing a wide array of derivatives.

Physicochemical Properties

Understanding the physicochemical properties of 5-Cl-IAA is crucial for its application in research and potential commercial uses.

PropertyValueReference
Molecular Formula C₁₀H₈ClNO₂[7]
Molecular Weight 209.63 g/mol [7]
CAS Number 1912-45-4[7]
Appearance White to off-white crystalline powder[2]
Melting Point 159 °C[7]
Boiling Point 445.6 °C[7]
Flash Point 223.3 °C[7]
Storage 2°C - 8°C, under inert gas, protected from light[7]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a prominent and adaptable approach.

General Fischer Indole Synthesis of 5-Chloroindoles

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole.[8]

Workflow for Fischer Indole Synthesis of a 5-Chloroindole Derivative:

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Indolization p_hydrazine 4-Chlorophenylhydrazine hydrazone 4-Chlorophenylhydrazone p_hydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone acid Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) hydrazone->acid Heat indole 2,3-Disubstituted 5-Chloroindole acid->indole

Caption: General workflow for the Fischer indole synthesis of a 5-chloroindole derivative.

Experimental Protocol: Synthesis of a 2,3-Disubstituted 5-Chloroindole [8][9]

  • Hydrazone Formation:

    • Dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in warm water.

    • Add the desired ketone or aldehyde (1.05 eq) dissolved in ethanol.

    • Stir the mixture at room temperature for 1-2 hours.

    • Filter the precipitated hydrazone, wash with cold water, and dry under vacuum.

  • Indolization:

    • Place the dried 4-chlorophenylhydrazone (1.0 eq) in a round-bottom flask.

    • Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride in toluene, or glacial acetic acid).

    • Heat the reaction mixture to 80-120 °C and monitor by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, neutralize with a base, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis of the Acetic Acid Side Chain

Once the 5-chloroindole nucleus is formed, the acetic acid side chain at the C3 position can be introduced through various synthetic routes, such as the reaction of 5-chloroindole with ethyl diazoacetate followed by hydrolysis.

Biological Activity and Experimental Protocols

This compound exhibits auxin activity, influencing various plant growth processes such as cell elongation. Its potency is often compared to that of IAA and other synthetic auxins in classical bioassays.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile segments.[6][10][11]

Experimental Protocol: Avena Coleoptile Elongation Test [10][11]

  • Germination: Germinate Avena sativa (oat) seeds in the dark for approximately 72 hours.

  • Coleoptile Excision: Under a dim green light, excise 5-10 mm segments from the sub-apical region of the coleoptiles.

  • Incubation: Place the segments in petri dishes containing a buffered solution with various concentrations of 5-Cl-IAA (typically ranging from 10⁻⁸ to 10⁻⁴ M) and a control with no auxin.

  • Measurement: After a set incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile segments.

  • Data Analysis: Plot the increase in length against the logarithm of the 5-Cl-IAA concentration to obtain a dose-response curve.

Logical Workflow for Avena Coleoptile Bioassay:

Avena_Bioassay start Germinate Avena Seeds (in dark) excise Excise Coleoptile Segments start->excise incubate Incubate Segments in 5-Cl-IAA Solutions (various concentrations) excise->incubate measure Measure Segment Elongation incubate->measure analyze Analyze Data & Generate Dose-Response Curve measure->analyze

Caption: Workflow for the Avena coleoptile elongation bioassay.

Split Pea Stem Curvature Test

This bioassay is based on the differential growth of split pea stems in the presence of auxins.[12][13][14]

Experimental Protocol: Split Pea Stem Curvature Test [12][13]

  • Seedling Growth: Grow pea (Pisum sativum) seedlings in the dark until the third internode is sufficiently elongated.

  • Stem Sectioning: Excise a section of the stem and split it longitudinally.

  • Incubation: Place the split stem sections in solutions containing different concentrations of 5-Cl-IAA and a control.

  • Observation: After a few hours, observe the curvature of the split stem halves. In the presence of auxin, the halves will curve inwards.

  • Quantification: The degree of curvature can be quantified and plotted against the auxin concentration.

Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[15][16] Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors.[17][18] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

While this is the general model, the specific interactions of 5-Cl-IAA with these components are not as well characterized as those of IAA or 4-Cl-IAA. Some studies suggest that the binding affinity of different auxins to the TIR1/AFB co-receptor complexes can vary, potentially leading to differential downstream responses.[19]

Another layer of auxin homeostasis is regulated by the GH3 family of enzymes, which conjugate amino acids to auxins, often leading to their inactivation.[20][21] Interestingly, one study found that several Arabidopsis GH3 enzymes were inactive on halogenated auxins, suggesting that chlorinated auxins like 5-Cl-IAA may have increased stability in certain plant tissues due to their resistance to this mode of inactivation.[2]

Diagram of the Core Auxin Signaling Pathway:

Auxin_Signaling cluster_nucleus Nucleus Auxin 5-Cl-IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Represses ARE Auxin Response Element ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates

Caption: Simplified diagram of the core auxin signaling pathway.

Analytical Methodologies

Accurate quantification of 5-Cl-IAA in biological matrices is essential for understanding its metabolism and mode of action. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of 5-Cl-IAA, derivatization is typically required to increase its volatility.

General GC-MS Workflow:

GCMS_Workflow Sample Plant Tissue Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification Derivatization Derivatization Purification->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Analysis GC_MS->Data

Caption: General workflow for the GC-MS analysis of 5-Cl-IAA.

Experimental Protocol Outline for GC-MS Analysis [22]

  • Extraction: Homogenize plant tissue in a suitable solvent (e.g., 80% methanol).

  • Purification: Perform solid-phase extraction (SPE) to remove interfering compounds.

  • Derivatization: Convert 5-Cl-IAA to a volatile ester (e.g., methyl or trimethylsilyl ester).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for phytohormone analysis due to its high sensitivity, selectivity, and ability to analyze underivatized compounds.[23][24][25][26]

Experimental Protocol Outline for LC-MS/MS Analysis [27][28]

  • Extraction: Extract 5-Cl-IAA from the plant matrix using an appropriate solvent, often containing antioxidants and an internal standard.

  • Purification: A simplified purification step, such as solid-phase extraction or liquid-liquid extraction, may be employed.

  • LC Separation: Separate the components of the extract on a reverse-phase HPLC or UPLC column.

  • MS/MS Detection: Detect and quantify 5-Cl-IAA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.

Conclusion

This compound, a synthetic auxin, represents an important tool for studying plant growth and development. While its specific discovery is not as clearly documented as that of other auxins, its synthesis and biological activity are well-established within the broader context of halogenated indole-3-acetic acids. The methodologies outlined in this guide for its synthesis, bioassays, and analysis provide a foundation for further research into its precise mode of action and potential applications in agriculture and biotechnology. Future studies focusing on the specific interactions of 5-Cl-IAA with the auxin signaling machinery will be crucial for a more complete understanding of its physiological effects.

References

The Enigmatic Presence of Chlorinated Auxins in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of naturally occurring chlorinated auxins, particularly 4-chloroindole-3-acetic acid (4-Cl-IAA), has unveiled a fascinating layer of complexity in plant hormone biology. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and signaling of these potent phytohormones. It is designed to be a comprehensive resource, consolidating current knowledge and providing detailed experimental methodologies for researchers in plant science and drug development. The guide features a compilation of quantitative data, detailed analytical protocols, and visual representations of key biological pathways to facilitate a deeper understanding of the role of chlorinated auxins in plant life.

Natural Occurrence of Chlorinated Auxins

The primary naturally occurring chlorinated auxin identified to date is 4-chloroindole-3-acetic acid (4-Cl-IAA).[1][2] Its distribution appears to be largely restricted to the plant family Fabaceae (legumes).[1] While initial discoveries pointed towards its presence exclusively in the tribe Fabeae, subsequent research has identified 4-Cl-IAA in a broader range of legume species.[1]

Quantitative Distribution of 4-Cl-IAA in Fabaceae

The concentration of 4-Cl-IAA varies significantly among species and is often highest in reproductive tissues, particularly developing seeds.[1] In many of these species, the levels of 4-Cl-IAA can surpass those of the ubiquitous auxin, indole-3-acetic acid (IAA). The following table summarizes the reported concentrations of 4-Cl-IAA in various legume species.

FamilySpeciesTissue4-Cl-IAA Concentration (ng/g FW)Reference
FabaceaePisum sativum (Pea)Immature SeedsUp to 25,000[3]
Young Pericarp~15-fold > soluble 4-Cl-IAA[4]
FabaceaeVicia faba (Broad Bean)Immature Seeds-[1]
Fully Developed LeavesUp to 16,000[1]
FabaceaeLathyrus latifolius (Perennial Pea)Immature Seeds-[3]
FabaceaeTrifolium repens (White Clover)Fruits (mainly seeds)High levels[1]
FabaceaeMedicago truncatulaDry Seeds (after hydrolysis)Present[1]
FabaceaeMelilotus indicusReproductive StructuresPresent[1]

Note: "-" indicates that the presence was confirmed but a specific quantitative value was not provided in the cited source.

Biosynthesis of 4-Chloroindole-3-acetic Acid

The biosynthesis of 4-Cl-IAA in plants is a specialized pathway that diverges from the primary IAA synthesis route through the chlorination of a precursor molecule.

The 4-Chlorinated Indole-3-Pyruvic Acid Pathway

Evidence strongly suggests that 4-Cl-IAA is synthesized via a chlorinated version of the indole-3-pyruvic acid (IPyA) pathway.[2][5] The key steps are:

  • Chlorination of Tryptophan: The biosynthesis is initiated by the chlorination of the amino acid tryptophan (Trp) to form 4-chlorotryptophan (4-Cl-Trp).[1][5] The specific enzyme responsible for this halogenation step in plants has not yet been fully characterized.

  • Transamination: 4-Cl-Trp is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by tryptophan aminotransferases (TARs).[2][5]

  • Decarboxylation: Finally, 4-Cl-IPyA is converted to 4-Cl-IAA.

G Tryptophan Tryptophan Chlorinase Chlorinase Tryptophan->Chlorinase Chlorination 4-Cl-Tryptophan 4-Cl-Tryptophan Chlorinase->4-Cl-Tryptophan TARs Tryptophan Aminotransferases (TARs) 4-Cl-Tryptophan->TARs Transamination 4-Cl-Indole-3-pyruvic_acid 4-Cl-Indole-3-pyruvic acid TARs->4-Cl-Indole-3-pyruvic_acid YUCs YUCCA Flavin Monooxygenases (YUCs) 4-Cl-Indole-3-pyruvic_acid->YUCs Decarboxylation 4-Cl-IAA 4-Chloroindole-3-acetic acid YUCs->4-Cl-IAA

Signaling Pathway of Chlorinated Auxins

The potent physiological effects of 4-Cl-IAA are mediated through the canonical auxin signaling pathway, which involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. The differential activity of 4-Cl-IAA compared to IAA appears to stem from its distinct interactions with this receptor system.

In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of auxin to the TIR1/AFB receptor, which is part of an SCF E3 ubiquitin ligase complex, promotes the interaction between TIR1/AFB and Aux/IAA proteins. This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing the ARFs to activate gene expression.

4-Cl-IAA has been shown to modulate the abundance of different TIR1/AFB receptor transcripts, leading to a specific downstream response that differs from that of IAA.

G

Experimental Protocols

Extraction and Purification of 4-Cl-IAA from Plant Tissues

This protocol provides a general framework for the extraction and purification of 4-Cl-IAA from plant tissues, particularly legume seeds.

Materials:

  • Plant tissue (e.g., immature pea seeds)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol with 1% acetic acid and an antioxidant (e.g., butylated hydroxytoluene, BHT)

  • Internal standard (e.g., ¹³C₆-4-Cl-IAA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetic acid, glacial

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction: Add the powdered tissue to a pre-chilled tube containing the extraction solvent and the internal standard. Vortex thoroughly and incubate at 4°C in the dark for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator or vacuum concentrator.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

    • Loading: Load the aqueous extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly polar solvent (e.g., 5% methanol in water) to remove more polar impurities.

    • Elution: Elute the auxins from the cartridge with a more polar solvent, such as 80% methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.

Quantification of 4-Cl-IAA by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of 4-Cl-IAA.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Acetic acid in water.

  • Mobile Phase B: 0.1% Acetic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over several minutes to elute the auxins, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 35-40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (positive mode is common for auxins).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for 4-Cl-IAA and its internal standard. The following are example transitions for 4-Cl-IAA (m/z):

    • Quantifier: 209.9 -> 130.0

    • Qualifier: 209.9 -> 164.0

    • Note: These values may need to be optimized for the specific instrument used.

  • MS Parameters: Cone voltage and collision energy must be optimized for each transition to achieve maximum sensitivity.[5]

In Vitro Tryptophan Aminotransferase (TAR) Assay with 4-Cl-Trp

This assay is used to determine the activity of TAR enzymes in converting 4-Cl-Trp to 4-Cl-IPyA.

Materials:

  • Purified TAR enzyme

  • 4-chlorotryptophan (4-Cl-Trp)

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Quenching solution (e.g., 1 M HCl)

  • UPLC-MS/MS system for product analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, PLP, and α-ketoglutarate.

  • Enzyme Addition: Add the purified TAR enzyme to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, 4-Cl-Trp.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding the quenching solution.

  • Product Analysis: Analyze the reaction mixture for the presence and quantity of the product, 4-Cl-IPyA, using UPLC-MS/MS as described above.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of chlorinated auxins from plant tissue.

G Plant_Tissue Plant Tissue (e.g., Pea Seeds) Homogenization Homogenization (Liquid Nitrogen) Plant_Tissue->Homogenization Extraction Extraction (80% Methanol, 1% Acetic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifugation->SPE UPLC_MSMS UPLC-MS/MS Analysis SPE->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Conclusion

The study of chlorinated auxins is a rapidly evolving field with significant implications for our understanding of plant development and hormone signaling. The high potency of 4-Cl-IAA and its unique distribution suggest specialized roles in processes such as fruit and seed development. For professionals in drug development, the targeted nature of this auxin and its specific signaling cascade may offer novel avenues for the design of plant growth regulators. This technical guide provides a foundational resource to support further research into the fascinating world of chlorinated auxins. Continued investigation into the enzymes of the biosynthetic pathway and the precise molecular interactions within the signaling cascade will undoubtedly uncover new and exciting aspects of plant biology.

References

Physiological Effects of 5-Chloroindole-3-acetic Acid on Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic chlorinated auxin that exhibits potent regulatory effects on plant growth and development. As a member of the halogenated auxin family, it often displays higher activity in various bioassays compared to the principal endogenous auxin, indole-3-acetic acid (IAA). This technical guide provides a comprehensive overview of the physiological effects of 5-Cl-IAA on plants, intended for researchers, scientists, and professionals in drug development and agriculture. It covers the current understanding of its impact on key developmental processes, its underlying mechanism of action through the canonical auxin signaling pathway, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its biological role.

Introduction to Chlorinated Auxins

Auxins are a class of plant hormones that play a central role in regulating nearly every aspect of plant growth and development, from cell division and elongation to organogenesis and response to environmental stimuli.[1][2] While indole-3-acetic acid (IAA) is the most abundant and well-studied natural auxin, a variety of other endogenous and synthetic auxins exist, including halogenated forms.[3][4]

Chlorinated auxins, such as the naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA) found in legumes and the synthetic 5-Cl-IAA, are of particular interest due to their enhanced physiological activity in many plant systems.[5][6] This heightened potency is often attributed to their increased stability and potentially altered interactions with the auxin perception and signaling machinery.[7] This guide focuses specifically on the physiological effects and mode of action of 5-Cl-IAA.

Core Physiological Effects of 5-Cl-IAA

The physiological responses of plants to 5-Cl-IAA are dose-dependent and often exhibit a biphasic pattern, with promotion at low concentrations and inhibition at higher concentrations.

Root Growth and Development

5-Cl-IAA significantly influences root architecture. Like IAA, it promotes root growth at very low concentrations and is inhibitory at higher concentrations. However, comparative studies with Arabidopsis thaliana have shown that the optimal concentration for root growth promotion by chlorinated auxins, including 5-Cl-IAA, is lower than that of IAA (0.1 nM for Cl-IAAs vs. 1 nM for IAA).[5] At concentrations of 100 nM and above, 5-Cl-IAA demonstrates strong inhibitory effects on primary root elongation, often more so than IAA.[5]

Shoot Growth and Elongation

While specific quantitative data for 5-Cl-IAA on shoot biomass is limited, studies on the closely related 4-Cl-IAA provide valuable insights. In maize coleoptile elongation assays, 1 µM 4-Cl-IAA was found to be significantly more active in stimulating elongation than 10 µM IAA.[7] The maximal growth rate for 4-Cl-IAA-treated coleoptiles was approximately 1.67 times that of IAA-treated coleoptiles.[7] This suggests that chlorinated auxins like 5-Cl-IAA are potent promoters of shoot cell elongation.

Fruit Set and Development

Auxins are critical for the initiation of fruit development following fertilization, a process known as fruit set.[8][9] Application of auxins to unpollinated flowers can induce parthenocarpy (seedless fruit development) in many species, including strawberry and tomato.[2][8] While direct studies on 5-Cl-IAA are scarce, the high activity of other chlorinated auxins in promoting cell division and expansion suggests a strong potential for 5-Cl-IAA to influence fruit set and growth. For example, 4-Cl-IAA is known to mimic the presence of seeds in stimulating pericarp (fruit wall) growth in peas, a role that IAA cannot fulfill.[1][10]

Quantitative Data on Physiological Effects

The following tables summarize available quantitative data on the effects of 5-Cl-IAA and the closely related 4-Cl-IAA on various plant growth parameters.

Table 1: Effect of 5-Cl-IAA and IAA on Primary Root Length of Arabidopsis thaliana

Concentration (nM)Relative Root Length (% of Control) - IAARelative Root Length (% of Control) - 5-Cl-IAA
0100 ± 5100 ± 6
0.1102 ± 7108 ± 5
1110 ± 6105 ± 6
1095 ± 885 ± 7
10060 ± 945 ± 8
100042 ± 730 ± 6
Data derived from graphical representations in Walter et al. (2020).[5] Values are approximations. * indicates a statistically significant difference from the control (p < 0.05).

Table 2: Comparative Effect of 4-Cl-IAA and IAA on Maize Coleoptile Elongation

Auxin (Concentration)Maximal Growth Rate (µm s⁻¹ cm⁻¹)Fold Increase over IAA
IAA (10 µM)0.185 ± 0.0281.00
4-Cl-IAA (1 µM)0.310 ± 0.0341.67
*Data from Karcz and Burdach (2002).[7]

Table 3: Effect of 4-Cl-IAA on Growth Parameters of Mung Bean (Vigna radiata) under Normal Conditions

ParameterControl4-Cl-IAA (10⁻⁶ M)% Change
Shoot Length (cm)25.030.5+22.0%
Root Length (cm)13.016.2+24.6%
Shoot Fresh Mass (g)2.83.5+25.0%
Root Fresh Mass (g)1.11.4+27.3%
Shoot Dry Mass (g)0.530.68+28.3%
Root Dry Mass (g)0.180.22+22.2%
*Data adapted from Mazid et al. (2010).[11][12]

Mechanism of Action: Signaling Pathway

5-Cl-IAA, like other auxins, functions by promoting the degradation of Aux/IAA transcriptional repressors. This de-represses Auxin Response Factors (ARFs), which then modulate the expression of auxin-responsive genes. The core of this pathway is the SCFTIR1/AFB E3 ubiquitin ligase complex.

The Auxin Co-Receptor Complex: Auxin acts as a "molecular glue" that stabilizes the interaction between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs and a specific domain (Domain II) on an Aux/IAA repressor protein.[3][13][14] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[13][15]

Differential Affinity and Specificity: The Arabidopsis genome encodes six TIR1/AFB proteins and 29 Aux/IAA proteins.[16] Different combinations of TIR1/AFB-Aux/IAA pairs can form co-receptor complexes with a wide range of binding affinities for various auxins. Chlorinated auxins like 4-Cl-IAA and, presumably, 5-Cl-IAA may exhibit different binding efficiencies and specificities for these various co-receptor combinations compared to IAA.[6] This differential interaction is thought to be a key reason for the distinct and often more potent physiological effects of chlorinated auxins, leading to the degradation of a specific subset of Aux/IAA proteins and thus a unique downstream transcriptional response.[3]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin cluster_high_auxin Auxin 5-Cl-IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds to (stabilized by 5-Cl-IAA) SCF->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome targeted to AuxRE Auxin Response Element (Promoter) ARF->AuxRE ARF->AuxRE activates Gene Auxin-Responsive Genes AuxRE->Gene regulates Ub Ubiquitin Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA degrades Experimental_Workflow_Root_Assay A Seed Sterilization (& A. thaliana) B Stratification (4°C, 2-3 days) A->B C Germination on MS Plates (4-5 days) B->C E Transfer Seedlings to Treatment Plates C->E D Prepare MS Plates with varying [5-Cl-IAA] D->E F Vertical Incubation (7-10 days) E->F G Scan Plates F->G H Measure Primary Root Length (ImageJ) G->H I Data Analysis (% of Control, Statistics) H->I Logic_of_Differential_Auxin_Action Auxin Different Auxins (e.g., IAA vs. 5-Cl-IAA) Binding Differential Binding Affinity & Co-Receptor Stability Auxin->Binding CoReceptor Combinatorial TIR1/AFB-Aux/IAA Co-Receptor Pairs CoReceptor->Binding Degradation Selective Degradation of Specific Aux/IAA Repressors Binding->Degradation ARF_Activity Activation of Specific Subsets of ARF Transcription Factors Degradation->ARF_Activity Gene_Expression Unique Downstream Gene Expression Profile ARF_Activity->Gene_Expression Physiology Specific Physiological & Developmental Outcomes Gene_Expression->Physiology

References

5-Chloroindole-3-acetic Acid: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic auxin derivative belonging to the indole class of compounds.[1] While its primary application has been in plant growth regulation, its structural similarity to tryptophan and its role as a versatile scaffold have positioned it as a compound of interest in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the current understanding of 5-Cl-IAA's potential therapeutic applications, focusing on its role as a lead compound for the development of novel anticancer, and potentially antiviral and anti-inflammatory agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

Indole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in drug discovery.[1] this compound, a halogenated derivative of indole-3-acetic acid (IAA), has emerged as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.[2] The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide will explore the known and potential therapeutic applications of 5-Cl-IAA, with a primary focus on oncology.

Potential Therapeutic Applications

While direct therapeutic applications of this compound are not extensively documented, its derivatives have shown significant promise in several therapeutic areas, primarily in cancer.

Anticancer Activity

Numerous derivatives of 5-chloroindole have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. The 5-chloroindole scaffold is a key component in the design of inhibitors for several cancer-related targets.

Quantitative Data on the Efficacy of 5-Chloroindole Derivatives:

Compound/Derivative ClassTarget Cell Line(s)/EnzymeAssay TypeKey Findings (IC₅₀/GI₅₀/EC₅₀)Reference(s)
5-chloro-indole-2-carboxylate derivativesPanc-1, MCF-7, A-549AntiproliferativeGI₅₀: 29 nM - 42 nM[3]
m-piperidinyl derivative (3e)EGFREnzyme InhibitionIC₅₀: 68 nM[3]
p-pyrrolidin-1-yl derivative (3b)EGFREnzyme InhibitionIC₅₀: 74 nM[3]
m-piperidinyl derivative (3e)LOX-IMVI (Melanoma)AntiproliferativeIC₅₀: 0.96 µM[3]
p-pyrrolidin-1-yl derivative (3b)LOX-IMVI (Melanoma)AntiproliferativeIC₅₀: 1.12 µM[3]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116Cell Growth InhibitionEC₅₀: 7.1 ± 0.6 μM[1]
Racemic 5-Chloroindole Derivative 1 HEK293 (WNT/β-catenin pathway)Reporter Assay (WRE-GFP)EC₅₀: 3.46 ± 0.07 μM[1]
(S)-Enantiomer (S)-1 HEK293 (WNT/β-catenin pathway)Reporter Assay (WRE-GFP)EC₅₀: 0.49 ± 0.11 μM[1]
(R)-Enantiomer (R)-1 HEK293 (WNT/β-catenin pathway)Reporter Assay (WRE-GFP)EC₅₀: 19.49 ± 0.06 μM[1]
Antibacterial Activity

A study has shown that this compound exhibits inhibitory effects on the growth of Acinetobacter, a genus that includes multidrug-resistant pathogens. This suggests a potential application in the development of novel antibiotics. When used in combination with indole-3-acetic acid (IAA), 5-Cl-IAA severely compromises the growth of Acinetobacter lactucae.

Mechanisms of Action & Signaling Pathways

The therapeutic effects of 5-chloroindole derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.

Epidermal Growth Factor Receptor (EGFR) Signaling

Several 5-chloroindole-2-carboxylate derivatives have been identified as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[3][4] Overactivation of the EGFR pathway is a common driver of tumor growth and proliferation in various cancers.

EGFR_Signaling_Pathway Ligand EGF EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Derivative 5-Chloroindole Derivative Derivative->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR signaling pathway inhibition.
WNT/β-catenin Signaling Pathway

Derivatives of 5-chloroindole have been shown to inhibit the WNT/β-catenin signaling pathway by targeting Dishevelled (DVL).[1] This pathway is crucial for embryonic development and its dysregulation is implicated in several cancers, particularly colorectal cancer.

WNT_Signaling_Pathway WNT Wnt Frizzled Frizzled Receptor WNT->Frizzled LRP LRP5/6 WNT->LRP DVL DVL Frizzled->DVL GSK3B GSK3β DVL->GSK3B Derivative 5-Chloroindole Derivative Derivative->DVL Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Activates Gene Target Gene Transcription TCF->Gene

WNT/β-catenin pathway inhibition.
Potential Modulation of Other Pathways

Given the broad activity of indole-based compounds, 5-Cl-IAA and its derivatives may also modulate other critical cellular pathways, including:

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Some indole derivatives have been shown to influence MAPK signaling.

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. The parent compound, indole-3-acetic acid, has been shown to mitigate NF-κB activation.

  • Protein Kinase CK2: CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth and survival. Several indole-based compounds are known to inhibit CK2.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the therapeutic potential of 5-chloroindole derivatives. These protocols may require optimization for specific compounds and cell lines.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Chloroindole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[3][5]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.[5]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with 5-Chloroindole Derivative Incubate1->Treat Incubate2 Incubate 48-72 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

The Pro-Antibiotic Potential of 5-Chloroindole-3-acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Novel Antibacterial Strategy Targeting Indole-3-Acetic Acid Metabolism in Pathogenic Bacteria

Executive Summary

5-Chloroindole-3-acetic acid (5-Cl-IAA), a halogenated analog of the ubiquitous signaling molecule indole-3-acetic acid (IAA), presents a targeted approach to antibacterial therapy. This technical guide delineates the current understanding of 5-Cl-IAA's antibacterial properties, which are contingent upon the presence of the indole-3-acetic acid catabolism (iac) gene cluster in susceptible bacteria. This unique mechanism of action, involving metabolic activation into a toxic byproduct, positions 5-Cl-IAA as a promising candidate for a pro-antibiotic, particularly against challenging pathogens like Acinetobacter baumannii. This document provides a comprehensive overview of its mechanism, available efficacy data, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows.

Introduction

The rise of multidrug-resistant (MDR) bacteria, such as those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel antimicrobial strategies. This compound has emerged as a molecule of interest due to its selective activity against bacteria possessing the enzymatic machinery to degrade IAA. This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the potential of 5-Cl-IAA as a targeted antibacterial agent.

Mechanism of Action: A Trojan Horse Strategy

The antibacterial activity of 5-Cl-IAA is not inherent but is activated by the target bacterium's own metabolic pathway. This "Trojan horse" strategy is specifically effective against bacteria that harbor the iac gene cluster.

  • The iac Gene Cluster: This cluster encodes a series of enzymes responsible for the catabolism of IAA, converting it into catechol, which then enters central metabolism.[1] Many bacteria, including the opportunistic pathogen Acinetobacter baumannii, possess this gene cluster, potentially utilizing IAA as a carbon and energy source in specific environments like the human urinary tract.[1][2]

  • Metabolic Activation of 5-Cl-IAA: The enzymes of the iac pathway exhibit a degree of substrate promiscuity, allowing them to recognize and process 5-Cl-IAA.[1] It is hypothesized that the iac-encoded enzymes convert 5-Cl-IAA into a chlorinated catechol analog.[1]

  • Induction of the iac Operon: The expression of the iac structural genes is negatively regulated by the IacR transcriptional repressor.[3] Indole-3-acetic acid (IAA) acts as an inducer by binding to IacR, causing its dissociation from the promoter region and allowing for the transcription of the iac genes.[3] This implies that the presence of IAA is likely necessary to "switch on" the metabolic machinery required to activate 5-Cl-IAA.

  • Toxicity of the Metabolite: The resulting chlorinated catechol is believed to be a toxic dead-end product that the bacterium cannot further metabolize, leading to its accumulation and subsequent growth inhibition or cell death.[1]

Signaling and Metabolic Pathway

The following diagram illustrates the proposed mechanism of action of this compound in an iac-positive bacterium.

cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_iac iac Gene Cluster IAA Indole-3-acetic acid (IAA) IacR_protein IacR Repressor IAA->IacR_protein binds & inactivates Cl_IAA This compound (5-Cl-IAA) iac_enzymes Iac Enzymes Cl_IAA->iac_enzymes metabolized by iacR iacR iacR->IacR_protein encodes iac_operon iac structural genes (iacA, iacB, etc.) iac_operon->iac_enzymes encodes IacR_protein->iac_operon represses Toxic_metabolite Toxic Chlorinated Catechol iac_enzymes->Toxic_metabolite produces Growth_inhibition Growth Inhibition Toxic_metabolite->Growth_inhibition

Mechanism of 5-Cl-IAA activation in iac-positive bacteria.

Data Presentation: Antibacterial Efficacy

To date, specific Minimum Inhibitory Concentration (MIC) values for this compound alone against a broad range of bacteria have not been extensively reported in the literature. The primary focus of existing research has been on the synergistic growth-inhibitory effect observed when 5-Cl-IAA is co-administered with IAA to bacteria possessing the iac gene cluster.

The table below summarizes the key findings from a study on Acinetobacter lactucae NRRL B-41902, a proxy for Acinetobacter baumannii.[1][4]

Bacterial Strain Compound(s) Concentration Observed Effect Citation(s)
Acinetobacter lactucae NRRL B-419025-Cl-IAA1 mMNo significant inhibition of growth when used as the sole carbon source.[1][4]
Acinetobacter lactucae NRRL B-41902IAA + 5-Cl-IAA1 mM eachSevere compromise of bacterial growth.[1][4]
Acinetobacter lactucae NRRL B-41902IAA (culture growing) followed by addition of 5-Cl-IAA1 mM eachGrowth halted during the mid-exponential phase.[1][4]
Acinetobacter lactucae NRRL B-41902Benzoate + 5-Cl-IAANot specifiedNo impact on bacterial growth on benzoate.[1][4]

These results strongly suggest that the antibacterial activity of 5-Cl-IAA is dependent on the active metabolism of IAA, which induces the necessary enzymatic machinery for the conversion of 5-Cl-IAA into a toxic compound.

Experimental Protocols

Given the unique mechanism of action of 5-Cl-IAA, standard antimicrobial susceptibility testing protocols may not be adequate. The following protocols are adapted from standard methods to incorporate the required induction of the iac gene cluster.

Modified Broth Microdilution Assay for MIC Determination

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of 5-Cl-IAA in the presence of an inducer (IAA).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • This compound (5-Cl-IAA) stock solution

  • Indole-3-acetic acid (IAA) stock solution (inducer)

  • Sterile water or appropriate solvent for stock solutions

  • Incubator (37°C)

  • Microplate reader (optional, for kinetic readings)

Procedure:

  • Preparation of Media: Prepare CAMHB containing a sub-inhibitory concentration of IAA. The optimal concentration of IAA should be determined empirically but can start in the range of 10-100 µM to ensure induction of the iac operon without significantly affecting bacterial growth.

  • Preparation of 5-Cl-IAA Dilutions: Perform serial two-fold dilutions of the 5-Cl-IAA stock solution in the IAA-supplemented CAMHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing IAA-supplemented CAMHB and bacterial inoculum only.

    • Sterility Control: Wells containing IAA-supplemented CAMHB only.

    • IAA Control: Wells containing the highest concentration of IAA used and bacterial inoculum to ensure it is sub-inhibitory.

    • 5-Cl-IAA Only Control: A set of wells with serial dilutions of 5-Cl-IAA in CAMHB without IAA to assess non-induced activity.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of 5-Cl-IAA that completely inhibits visible bacterial growth.

Bacterial Growth Curve Analysis

This protocol assesses the dynamic effect of 5-Cl-IAA on bacterial growth over time.

Materials:

  • Sterile culture flasks or tubes

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Bacterial culture in logarithmic growth phase

  • 5-Cl-IAA and IAA stock solutions

Procedure:

  • Culture Preparation: Inoculate a suitable broth with the test bacterium and grow to early- or mid-logarithmic phase.

  • Experimental Setup: Aliquot the bacterial culture into separate flasks. To these flasks, add:

    • Control: No additions.

    • IAA only: Sub-inhibitory concentration of IAA.

    • 5-Cl-IAA only: Desired concentration of 5-Cl-IAA.

    • IAA + 5-Cl-IAA: Sub-inhibitory concentration of IAA and desired concentration of 5-Cl-IAA.

  • Incubation and Measurement: Incubate all flasks at 37°C with shaking. At regular intervals (e.g., every 30-60 minutes), aseptically remove an aliquot from each flask and measure the optical density (OD) at 600 nm.

  • Data Analysis: Plot the OD600 values against time to generate growth curves for each condition.

Mandatory Visualizations

Experimental Workflow for Evaluating 5-Cl-IAA

The following diagram outlines a logical workflow for the comprehensive evaluation of the antibacterial properties of this compound.

start Start Evaluation iac_check Screen Target Bacteria for iac Gene Cluster start->iac_check mic_standard Standard MIC Assay (without IAA) iac_check->mic_standard iac-negative strains mic_modified Modified MIC Assay (with IAA) iac_check->mic_modified iac-positive strains data_analysis Data Analysis and Interpretation mic_standard->data_analysis growth_curve Bacterial Growth Curve Analysis mic_modified->growth_curve toxicity_assay Cytotoxicity Assay on Mammalian Cells growth_curve->toxicity_assay toxicity_assay->data_analysis end Conclusion on Antibacterial Potential data_analysis->end

Workflow for assessing the antibacterial activity of 5-Cl-IAA.

Conclusion and Future Directions

This compound represents a promising and highly selective pro-antibiotic strategy. Its efficacy is intrinsically linked to the genetic makeup of the target bacteria, specifically the presence and expression of the iac gene cluster. This targeted approach could minimize off-target effects and potentially reduce the selective pressure for resistance development in the broader microbiome.

Future research should focus on:

  • Quantitative Susceptibility Testing: Establishing a standardized, modified MIC testing protocol to generate a comprehensive dataset of 5-Cl-IAA activity against a wide panel of clinical isolates, particularly MDR A. baumannii.

  • Spectrum of Activity: Investigating the antibacterial efficacy of 5-Cl-IAA against other iac-positive pathogens.

  • In Vivo Efficacy: Evaluating the therapeutic potential of 5-Cl-IAA in relevant animal models of infection.

  • Metabolite Identification: Definitively identifying the toxic metabolite(s) produced from 5-Cl-IAA by the Iac enzymes.

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to this pro-drug strategy.

By addressing these key areas, the full therapeutic potential of this compound as a novel antibacterial agent can be elucidated, paving the way for a new class of targeted therapies in the fight against antimicrobial resistance.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. Due to its biological activity, 5-Cl-IAA and related compounds are of significant interest in agricultural and pharmaceutical research. Accurate and reliable quantification of 5-Cl-IAA is essential for understanding its metabolic pathways, determining its efficacy in various applications, and for quality control in manufacturing processes. This application note provides a detailed protocol for the analysis of 5-Cl-IAA using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a non-polar stationary phase (C8 or C18) with a polar mobile phase. The mobile phase typically consists of a mixture of an organic solvent (methanol or acetonitrile) and acidified water. The acidic component in the mobile phase helps to suppress the ionization of the carboxylic acid group of 5-Cl-IAA, leading to better retention and peak shape. Following separation, the compound is detected by a UV or fluorescence detector. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Apparatus and Materials

  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV or fluorescence detector.

  • Chromatography Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • pH Meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

Reagents and Standards

  • This compound (5-Cl-IAA) standard: Purity ≥98%.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Acetic acid (glacial, analytical grade).

  • Formic acid (analytical grade).

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 5-Cl-IAA standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the construction of a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the 5-Cl-IAA with a suitable solvent (e.g., methanol). Sonication or vortexing may be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

Two example sets of chromatographic conditions are provided below. Method development and optimization may be required for specific applications.

Method A: Isocratic Elution with UV Detection

ParameterCondition
Mobile Phase 40% Methanol, 60% Water with 0.5% Acetic Acid
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 260 nm
Expected Retention Time Approximately 5-10 minutes (will vary based on exact conditions and column)

Method B: Gradient Elution with Fluorescence Detection

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 5 minutes.
Column C8, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Fluorescence (Excitation: 280 nm, Emission: 350 nm)[1]
Expected Retention Time Approximately 8-12 minutes (will vary based on the gradient program and column)

Method Validation (Illustrative Data)

Method validation should be performed to ensure the suitability of the analytical method for its intended purpose. The following table summarizes typical performance characteristics for the analysis of indole-3-acetic acid, which can be used as a starting point for the validation of a 5-Cl-IAA method.

ParameterTypical Performance (based on similar compounds)
Linearity Range 0.0625 - 125 µg/mL[1]
Correlation Coefficient (r²) > 0.998[1]
Limit of Detection (LOD) < 0.015 µg/mL[1]
Limit of Quantification (LOQ) Approximately 0.05 µg/mL (estimated)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Data Presentation

The quantitative results of the analysis should be summarized in a clear and structured table.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 17.8515023410.0
Standard 27.8637512325.0
Sample A7.8425489017.0
Sample B7.8545012329.9

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh 5-Cl-IAA Standard Dissolve Dissolve in Methanol (Stock) Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Weigh Sample Extract Extract with Solvent Sample->Extract Centrifuge Centrifuge Extract Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify 5-Cl-IAA Integrate->Quantify Calibrate->Quantify Report Report Results Quantify->Report

HPLC Analysis Workflow for 5-Cl-IAA
Logical Relationship of Chromatographic Parameters

The diagram below shows the relationship between key chromatographic parameters and their effect on the separation.

HPLC_Parameters MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape FlowRate Flow Rate FlowRate->RetentionTime FlowRate->Resolution AnalysisTime Analysis Time FlowRate->AnalysisTime Column Column (Stationary Phase) Column->RetentionTime Column->Resolution Column->PeakShape Temperature Column Temperature Temperature->RetentionTime Temperature->Resolution Temperature->PeakShape

Influence of Parameters on HPLC Separation

References

Preparing 5-Chloroindole-3-acetic acid Stock Solution: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic auxin, a class of plant hormones that plays a crucial role in various growth and developmental processes. Its chlorinated structure often confers increased stability and potency compared to the endogenous auxin, indole-3-acetic acid (IAA). This document provides detailed application notes and protocols for the preparation and use of 5-Cl-IAA stock solutions for researchers, scientists, and drug development professionals. It covers solubility, preparation of stock solutions, and experimental protocols for assessing its biological activity. Additionally, it explores its potential applications in pharmaceutical research, including recent findings on the anticancer and antimicrobial properties of related indole compounds.

Introduction

This compound is a valuable tool in both plant biology and biomedical research. In plant science, it is utilized to study auxin signaling pathways, stimulate root formation, and enhance crop yields.[1] For drug development professionals, indole derivatives, including 5-Cl-IAA, serve as important intermediates in the synthesis of pharmaceuticals and are being investigated for their therapeutic potential, particularly in oncology and infectious diseases.[1][2][3] Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.

Properties of this compound

A summary of the key physical and chemical properties of 5-Cl-IAA is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₀H₈ClNO₂[1][4]
Molecular Weight 209.63 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Melting Point 159 °C[5]
Storage Temperature 2-8°C, protected from light[5]

Preparation of this compound Stock Solution

The solubility of 5-Cl-IAA, like its parent compound IAA, is poor in water but can be readily dissolved in organic solvents or aqueous solutions at an alkaline pH. The choice of solvent will depend on the specific application and the tolerance of the biological system to the solvent.

Materials
  • This compound (powder)

  • Ethanol (95-100%)

  • Dimethyl sulfoxide (DMSO)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol 1: Stock Solution in Organic Solvents (for in vitro plant culture and non-cellular assays)

This protocol is suitable for applications where the final concentration of the organic solvent will be sufficiently low to not affect the experimental system.

  • Weighing: Accurately weigh the desired amount of 5-Cl-IAA powder in a sterile microcentrifuge tube or vial.

  • Dissolving: Add a small volume of 95-100% ethanol or DMSO to the powder. For example, to prepare a 10 mM stock solution, dissolve 2.096 mg of 5-Cl-IAA in 1 mL of solvent.

  • Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol 2: Stock Solution in Aqueous Alkaline Solution (for cell culture and in vivo studies)

This method is preferred when organic solvents may interfere with the biological system.

  • Weighing: Accurately weigh the desired amount of 5-Cl-IAA powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of 1 M NaOH dropwise while vortexing until the powder dissolves. Use the minimum volume of NaOH necessary.

  • Dilution and pH Adjustment: Add sterile deionized water or PBS to reach the desired final concentration. The pH of the final solution should be checked and adjusted to a physiologically acceptable range (typically pH 7.2-7.4) using dilute HCl or NaOH if necessary.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C. It is recommended to prepare fresh aqueous solutions and avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing 5-Cl-IAA stock solutions.

Experimental Protocols

Adventitious Rooting Assay in Mung Bean Cuttings

This protocol is designed to assess the root-promoting activity of 5-Cl-IAA.

  • Plant Material: Germinate mung bean (Vigna radiata) seeds in the dark for 3-4 days. Select uniform seedlings and prepare cuttings by removing the cotyledons and roots.

  • Treatment Solutions: Prepare a series of dilutions of 5-Cl-IAA and IAA (as a control) in a suitable buffer (e.g., 10 mM MES, pH 6.0). A typical concentration range to test would be 1 µM to 100 µM. Include a solvent-only control.

  • Incubation: Place the cuttings in vials containing the treatment solutions. Keep the vials in a controlled environment (e.g., 25°C, high humidity, and a 16h light/8h dark cycle).

  • Data Collection: After 7-10 days, count the number of adventitious roots per cutting and measure their length.

  • Analysis: Compare the rooting response between the different concentrations of 5-Cl-IAA, IAA, and the control.

Comparative Efficacy of Chlorinated Auxins

While direct comparative data for 5-Cl-IAA is limited, studies on the closely related 4-chloroindole-3-acetic acid (4-Cl-IAA) have shown it to be a more potent auxin than IAA in promoting coleoptile elongation. It is plausible that 5-Cl-IAA exhibits similar enhanced activity.

CompoundConcentrationRelative Elongation (% of control)
Control-100
IAA10 µM~200
4-Cl-IAA10 µM~260

Note: Data is extrapolated from studies on 4-Cl-IAA and serves as an illustrative comparison.

Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry. Derivatives of 5-chloro-indole have shown promise in various therapeutic areas.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of novel 5-chloro-indole derivatives. For instance, certain 5-chloro-indole-2-carboxylate compounds have demonstrated potent inhibitory activity against mutant EGFR and BRAF pathways, which are key targets in cancer therapy.[6] Some of these compounds showed greater efficacy than the established EGFR inhibitor, erlotinib, in certain cancer cell lines.[6]

CompoundTarget Cancer Cell LineGI₅₀ (nM)
5-chloro-indole derivative 3b Breast (MCF-7)31
Erlotinib (Reference) Breast (MCF-7)40

Data adapted from a study on 5-chloro-indole-2-carboxylate derivatives.[6]

Antimicrobial Activity

5-Cl-IAA has been shown to inhibit the growth of the pathogenic bacterium Acinetobacter baumannii.[2][3] This effect is particularly interesting as it appears to be dependent on the bacterium's own metabolic pathways for IAA, suggesting a "Trojan horse" mechanism of action.[3] This opens up a potential new avenue for the development of novel antibiotics against multidrug-resistant bacteria.

Auxin Signaling Pathway

5-Cl-IAA, as an auxin analog, is expected to exert its biological effects through the canonical auxin signaling pathway. This pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAAs liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.

Canonical Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus Auxin 5-Cl-IAA TIR1 SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Targets for Ubiquitination ARF ARF Transcription Factor AuxIAA->ARF Represses DNA Auxin Response Element (ARE) ARF->DNA Binds Response Transcription of Auxin-Responsive Genes DNA->Response Leads to

Caption: The core auxin signaling pathway.

Safety Precautions

5-Cl-IAA should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound is a versatile compound with significant applications in plant science and potential in drug discovery. The protocols and data presented in this document provide a framework for researchers to effectively prepare and utilize 5-Cl-IAA in their studies. Further investigation into its specific mechanisms of action, particularly in non-plant systems, is warranted to fully explore its therapeutic potential.

References

5-Chloroindole-3-acetic acid: Applications and Protocols for Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic auxin, a class of plant growth regulators that play a crucial role in various aspects of plant growth and development. As a chlorinated derivative of the natural auxin indole-3-acetic acid (IAA), 5-Cl-IAA often exhibits higher potency and stability, making it a valuable tool for researchers in plant tissue culture.[1] This document provides detailed application notes and protocols for the use of 5-Cl-IAA in plant tissue culture media, aimed at researchers, scientists, and drug development professionals.

5-Cl-IAA is effective in promoting a range of developmental processes in vitro, including callus induction, root formation (rhizogenesis), and somatic embryogenesis.[1] Its enhanced activity compared to IAA is often attributed to reduced metabolic breakdown within the plant tissue, allowing it to exert its effects at lower concentrations.[2]

Applications in Plant Tissue Culture

The primary applications of 5-Cl-IAA in plant tissue culture include:

  • Callus Induction and Proliferation: 5-Cl-IAA can be used to induce the formation of callus, an undifferentiated mass of plant cells, from various explants. This is a critical step in many micropropagation and genetic transformation protocols.

  • Adventitious Root Formation: One of the most potent applications of chlorinated auxins is the stimulation of root development from cuttings and in vitro cultured shoots. This is essential for the successful acclimatization and transfer of micropropagated plantlets to ex vitro conditions.

  • Somatic Embryogenesis: 5-Cl-IAA can be a component of the induction medium for somatic embryogenesis, the process where somatic cells develop into embryos. This technique is valuable for large-scale clonal propagation and the production of synthetic seeds.

Data Summary: Efficacy of Chlorinated Auxins

While specific data for 5-Cl-IAA is limited in publicly available literature, studies on closely related chlorinated auxins provide valuable insights into effective concentration ranges. The following tables summarize key findings.

Table 1: Effect of Chlorinated Auxins on Callus Culture

Plant SpeciesAuxinConcentrationObserved Effect
Tobacco (Nicotiana tabacum)5,6-dichloroindole-3-acetic acid0.02 mg/LIncreased fresh and dry weight of callus compared to control and 2,4-D.[3]
Tobacco (Nicotiana tabacum)5,6-dichloroindole-3-acetic acid0.2 mg/LIncreased fresh and dry weight of callus and delayed browning (senescence).[3]
Rice (Oryza sativa)5,6-dichloroindole-3-acetic acidNot specifiedInduced callus formation from protoplasts, where IAA was ineffective.[3]

Table 2: Effect of Chlorinated Auxins on Rooting

Plant SpeciesAuxinConcentrationObserved Effect
Grapevine (Vitis vinifera)4-chloroindole-3-acetic acid10⁻⁵ MEffective for rooting of regenerated plantlets.[4]
Black Gram (Vigna mungo)5,6-dichloroindole-3-acetic acid5 x 10⁻⁵ M15 times higher rooting-promoting activity than Indole-3-butyric acid (IBA).
Black Gram (Vigna mungo)4-chloroindole-3-acetic acid5 x 10⁻⁵ M4 times higher rooting-promoting activity than IBA.
Maize (Zea mays)4-chloroindole-3-acetic acid1 µMMore active in stimulating elongation than IAA.[2]

Experimental Protocols

The following are detailed protocols for the preparation of 5-Cl-IAA stock solutions and its application in various plant tissue culture techniques. These are generalized protocols and may require optimization for specific plant species and explants.

Protocol 1: Preparation of this compound (5-Cl-IAA) Stock Solution

Materials:

  • This compound (powder)

  • 1 N Sodium Hydroxide (NaOH)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

  • Sterile storage bottles (amber colored or wrapped in aluminum foil)

Procedure:

  • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of 5-Cl-IAA powder. To prepare a 1 mg/mL stock solution, weigh 100 mg of 5-Cl-IAA.

  • Dissolving: Transfer the powder to a sterile beaker. Add a small volume of 1 N NaOH dropwise while gently swirling until the powder is completely dissolved. Use the minimal amount of NaOH necessary.

  • Dilution: Transfer the dissolved 5-Cl-IAA to a 100 mL sterile volumetric flask. Add sterile distilled water to bring the volume to just below the 100 mL mark.

  • Mixing: Place a sterile magnetic stir bar in the flask and mix the solution on a magnetic stirrer for a few minutes to ensure homogeneity.

  • Final Volume: Carefully add sterile distilled water to reach the 100 mL mark.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber-colored storage bottle.

  • Storage: Label the bottle with the name of the compound, concentration, and date of preparation. Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to a month.

Protocol 2: Callus Induction using 5-Cl-IAA

Objective: To induce callus formation from leaf explants.

Materials:

  • Young, healthy leaves from a sterile in vitro grown plantlet.

  • Murashige and Skoog (MS) basal medium including vitamins.

  • Sucrose

  • Plant agar or other gelling agent.

  • 5-Cl-IAA stock solution (1 mg/mL)

  • Cytokinin stock solution (e.g., 6-Benzylaminopurine, BAP, at 1 mg/mL)

  • Sterile petri dishes, scalpels, and forceps.

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Media Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Add 30 g/L sucrose and dissolve completely.

    • Adjust the pH of the medium to 5.7-5.8 using 1 N NaOH or 1 N HCl.

    • Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve.

    • Autoclave the medium at 121°C for 20 minutes.

    • Allow the medium to cool to approximately 50-60°C.

    • Under sterile conditions, add the filter-sterilized 5-Cl-IAA and BAP stock solutions to achieve the desired final concentrations. A starting point could be a range of 5-Cl-IAA concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mg/L) in combination with a fixed concentration of BAP (e.g., 0.5 mg/L).

    • Pour the medium into sterile petri dishes and allow it to solidify.

  • Explant Preparation and Inoculation:

    • Aseptically excise young leaves from the sterile plantlet.

    • Cut the leaves into small segments (approximately 1 cm²).

    • Place the leaf segments (explants) onto the surface of the prepared callus induction medium. Ensure the abaxial (lower) side of the leaf is in contact with the medium.

    • Seal the petri dishes with parafilm.

  • Incubation:

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark or under a 16-hour photoperiod, depending on the plant species.

  • Data Collection and Subculture:

    • Observe the explants weekly for signs of callus formation.

    • After 4-6 weeks, record the percentage of explants forming callus, callus morphology (e.g., friable, compact), and callus fresh weight.

    • Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks.

Protocol 3: In Vitro Rooting Assay using 5-Cl-IAA

Objective: To induce adventitious root formation from in vitro elongated shoots.

Materials:

  • Elongated shoots (at least 2-3 cm in length) from a micropropagation system.

  • Half-strength or full-strength MS basal medium.

  • Sucrose

  • Plant agar or other gelling agent.

  • 5-Cl-IAA stock solution (1 mg/mL)

  • Sterile culture vessels (e.g., test tubes or Magenta boxes).

  • Sterile scalpels and forceps.

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Media Preparation:

    • Prepare half-strength or full-strength MS basal medium.

    • Add 15-30 g/L sucrose.

    • Adjust the pH to 5.7-5.8.

    • Add the gelling agent and autoclave.

    • After cooling, add filter-sterilized 5-Cl-IAA stock solution to achieve a range of final concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/L). A control medium without any auxin should also be prepared.

    • Dispense the medium into sterile culture vessels.

  • Explant Preparation and Inoculation:

    • Aseptically excise the elongated shoots from the culture.

    • Make a fresh cut at the base of each shoot.

    • Insert the basal end of each shoot into the rooting medium.

  • Incubation:

    • Incubate the cultures in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.

  • Data Collection:

    • After 4-6 weeks, record the following parameters:

      • Percentage of shoots that formed roots.

      • Average number of roots per shoot.

      • Average root length.

Signaling Pathway and Experimental Workflows

Auxin Signaling Pathway

5-Cl-IAA, like other auxins, is perceived by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, the TIR1/AFB receptor binds to both auxin and an Aux/IAA transcriptional repressor protein. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases the Auxin Response Factor (ARF) transcription factors, which can then activate the transcription of auxin-responsive genes, leading to various developmental outcomes such as cell division, elongation, and differentiation.

Auxin_Signaling_Pathway Auxin 5-Cl-IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes binding SCF SCF Complex TIR1_AFB->SCF Part of SCF->Aux_IAA Promotes binding SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Response Cellular Response (e.g., Rooting, Callus formation) Auxin_Response_Genes->Response Leads to

Caption: Simplified auxin signaling pathway.
Experimental Workflow: Callus Induction and Rooting

The following diagram illustrates the general workflow for conducting experiments with 5-Cl-IAA for callus induction and subsequent rooting.

Experimental_Workflow start Start explant Explant Preparation (e.g., leaf discs, stem segments) start->explant media_callus Prepare Callus Induction Medium (MS + 5-Cl-IAA + Cytokinin) start->media_callus inoculation_callus Inoculation explant->inoculation_callus media_callus->inoculation_callus incubation_callus Incubation (Dark/Light, 25°C) inoculation_callus->incubation_callus data_callus Data Collection (Callus efficiency, morphology) incubation_callus->data_callus subculture Subculture Callus data_callus->subculture transfer Transfer Callus/Shoots subculture->transfer media_rooting Prepare Rooting Medium (MS/half-MS + 5-Cl-IAA) media_rooting->transfer incubation_rooting Incubation (16h light, 25°C) transfer->incubation_rooting data_rooting Data Collection (Rooting percentage, number, length) incubation_rooting->data_rooting acclimatization Acclimatization data_rooting->acclimatization end End acclimatization->end

Caption: General workflow for plant tissue culture using 5-Cl-IAA.

Concluding Remarks

This compound is a potent synthetic auxin with significant potential in plant tissue culture. Its stability and high activity make it an excellent candidate for inducing callus formation, promoting adventitious rooting, and facilitating somatic embryogenesis, often at lower concentrations than its non-chlorinated counterpart, IAA. The provided protocols offer a starting point for researchers to explore the applications of 5-Cl-IAA in their specific plant systems. As with all plant growth regulators, optimization of concentrations and culture conditions is crucial for achieving the desired morphogenic responses.

References

Application Notes and Protocols for Root Induction with 5-Chloroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a chlorinated derivative of the natural auxin, indole-3-acetic acid (IAA). As a member of the auxin family of plant hormones, it is involved in various aspects of plant growth and development, including the stimulation of root formation. This document provides an overview of the current understanding of 5-Cl-IAA's role in root induction, presents available comparative data, and offers generalized protocols for its application in research settings. It is important to note that while the bioactivity of chlorinated auxins has been investigated, detailed protocols specifically for adventitious root induction using 5-Cl-IAA are not widely published. The following protocols are therefore based on established methods for other auxins and should be optimized for specific plant species and experimental conditions.

Data Presentation: Comparative Effects of Auxins on Root Growth

Quantitative data on the direct comparison of 5-Cl-IAA with other auxins for adventitious root induction is limited in publicly available literature. However, studies on the effects of these compounds on root elongation in model organisms like Arabidopsis thaliana provide valuable insights into their relative bioactivity.

Table 1: Effect of IAA and Chlorinated IAA Derivatives on Root Length of Arabidopsis thaliana Seedlings

AuxinConcentration (nM)Relative Root Length (% of Control)
IAA 0.1~100%
1.0~105% (Slight Promotion)
10~80%
100~20% (Strong Inhibition)
4-Cl-IAA 0.1~110% (Slight Promotion)
1.0~100%
10~60%
100~20% (Strong Inhibition)
5-Cl-IAA 0.1~105% (Slight Promotion)
1.0~100%
10~70%
100~20% (Strong Inhibition)
6-Cl-IAA 0.1~105% (Slight Promotion)
1.0~100%
10~75%
100~20% (Strong Inhibition)
7-Cl-IAA 100~90%
1000 (1 µM)~40% (Inhibition)

Data adapted from a study on Arabidopsis thaliana. The results are calculated based on control plants without any auxin treatment.

Key Observations:

  • At very low concentrations (0.1 nM), chlorinated auxins, including 5-Cl-IAA, show a slight root growth-promoting effect, similar to or slightly greater than IAA.

  • At higher concentrations (100 nM), 4-Cl-IAA, 5-Cl-IAA, and 6-Cl-IAA exhibit strong inhibitory effects on root growth, comparable to that of IAA.

Experimental Protocols

The following are generalized protocols for preparing and applying 5-Cl-IAA for adventitious root induction. It is crucial to perform dose-response experiments to determine the optimal concentration for the specific plant species and explant type.

Protocol 1: Preparation of 5-Cl-IAA Stock Solution

Objective: To prepare a sterile stock solution of 5-Cl-IAA for addition to plant tissue culture media or for use in cutting dip solutions.

Materials:

  • This compound (powder)

  • Solvent (e.g., 1N NaOH or ethanol)

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh the desired amount of 5-Cl-IAA powder in a sterile environment (e.g., laminar flow hood). For a 1 mg/mL stock solution, weigh 100 mg of 5-Cl-IAA.

  • Dissolving: Transfer the powder to a sterile volumetric flask. Add a small amount of solvent to dissolve the powder completely. For 5-Cl-IAA, which is sparingly soluble in water, a few drops of 1N NaOH or a small volume of ethanol can be used.

  • Dilution: Once dissolved, slowly add sterile distilled water to reach the final volume (e.g., 100 mL), mixing continuously to prevent precipitation.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the stock solution in the dark at -20°C to maintain its stability.

Protocol 2: Adventitious Root Induction from Cuttings (Quick Dip Method)

Objective: To induce adventitious root formation on stem cuttings using a 5-Cl-IAA solution.

Materials:

  • Healthy, disease-free plant cuttings (softwood, semi-hardwood, or hardwood)

  • 5-Cl-IAA stock solution (see Protocol 1)

  • Sterile distilled water

  • Sterile beakers

  • Rooting medium (e.g., perlite, vermiculite, peat moss mixture)

  • Trays or pots

  • Misting system or humidity dome

Procedure:

  • Preparation of Working Solution: Prepare a series of working solutions of 5-Cl-IAA by diluting the stock solution with sterile distilled water. Based on general auxin application rates, a starting concentration range of 500 to 2500 ppm (mg/L) is recommended for initial optimization experiments.

  • Cutting Preparation: Take cuttings from healthy stock plants. The base of the cutting should be cut cleanly at an angle just below a node. Remove the lower leaves.

  • Treatment: Pour a small amount of the 5-Cl-IAA working solution into a sterile beaker. Dip the basal end (1-2 cm) of each cutting into the solution for a short period (typically 5-10 seconds).

  • Planting: After dipping, allow the solvent to evaporate for a few minutes. Insert the treated cuttings into the pre-moistened rooting medium.

  • Incubation: Place the trays or pots under a misting system or cover with a humidity dome to maintain high humidity. Provide appropriate light and temperature conditions for the specific plant species.

  • Observation: Monitor the cuttings regularly for signs of root development. The time to rooting will vary depending on the plant species and environmental conditions.

Protocol 3: In Vitro Root Induction in Plant Tissue Culture

Objective: To induce root formation from in vitro-grown shoots on a sterile culture medium supplemented with 5-Cl-IAA.

Materials:

  • In vitro-grown plant shoots

  • Basal plant tissue culture medium (e.g., Murashige and Skoog - MS)

  • Sucrose

  • Gelling agent (e.g., agar or gellan gum)

  • 5-Cl-IAA stock solution (see Protocol 1)

  • Sterile culture vessels (e.g., test tubes, petri dishes, or jars)

  • Laminar flow hood

  • Autoclave

Procedure:

  • Medium Preparation: Prepare the basal medium according to the manufacturer's instructions. Add sucrose (typically 20-30 g/L) and adjust the pH to the desired level (usually 5.7-5.8).

  • Adding 5-Cl-IAA: After the medium has cooled slightly but before adding the gelling agent, add the required volume of the sterile 5-Cl-IAA stock solution to achieve the desired final concentration. For in vitro rooting, a starting concentration range of 0.1 to 5.0 mg/L is recommended for optimization.

  • Gelling and Sterilization: Add the gelling agent and heat to dissolve. Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

  • Inoculation: In a laminar flow hood, transfer the in vitro-grown shoots to the sterile rooting medium.

  • Incubation: Seal the culture vessels and place them in a growth chamber with controlled temperature, light intensity, and photoperiod suitable for the plant species.

  • Observation: Monitor the cultures for root initiation and development over several weeks.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_degradation Protein Degradation cluster_transcription Transcriptional Regulation 5-Cl-IAA 5-Cl-IAA TIR1_AFB TIR1/AFB Receptor Complex 5-Cl-IAA->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_TIR1_AFB->Aux_IAA Targets for Ubiquitination AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Root_Initiation Root Initiation & Development Gene_Expression->Root_Initiation Leads to

Caption: Generalized auxin signaling pathway initiated by 5-Cl-IAA.

Rooting_Protocol_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation Stock_Solution Prepare 5-Cl-IAA Stock Solution Working_Solution Prepare Working Solutions (Dilutions) Stock_Solution->Working_Solution In_Vitro In Vitro Culture (Shoots) Stock_Solution->In_Vitro Add to Medium Quick_Dip Quick Dip Method (Cuttings) Working_Solution->Quick_Dip Explant_Prep Prepare Plant Explants (Cuttings/Shoots) Explant_Prep->Quick_Dip Explant_Prep->In_Vitro Incubate Incubate under Controlled Conditions Quick_Dip->Incubate In_Vitro->Incubate Observe Monitor for Root Development Incubate->Observe Data_Collection Collect Data: Rooting %, Root #, Length Observe->Data_Collection

Caption: Experimental workflow for root induction with 5-Cl-IAA.

Application Notes and Protocols for Studying Auxin Signaling with 5-Chloroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Chloroindole-3-acetic acid (5-Cl-IAA) as a chemical tool to investigate auxin signaling pathways. This document outlines the rationale for using 5-Cl-IAA, compares its activity to the natural auxin indole-3-acetic acid (IAA), and provides detailed protocols for key experiments.

Introduction

Auxin is a pivotal class of plant hormones that orchestrates a wide array of developmental processes, from cell elongation and division to organogenesis and tropic responses.[1] The primary naturally occurring auxin is indole-3-acetic acid (IAA). The molecular perception of auxin involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[2][3] In the presence of auxin, TIR1/AFB proteins, as part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2][4] This degradation releases Auxin Response Factors (ARFs), transcription factors that can then activate or repress the expression of auxin-responsive genes.

Synthetic auxins and auxin analogs are invaluable tools for dissecting the intricacies of auxin signaling. This compound (5-Cl-IAA) is a halogenated analog of IAA. Halogenation can alter the chemical properties of auxins, potentially affecting their stability, transport, and interaction with the receptor complex, thereby offering a means to probe the specificity and dynamics of the auxin signaling pathway.

Mechanism of Action of 5-Cl-IAA

Similar to IAA, 5-Cl-IAA is expected to function by promoting the interaction between the TIR1/AFB co-receptors and Aux/IAA repressor proteins. This interaction is facilitated by auxin acting as a "molecular glue" within a binding pocket on the TIR1/AFB protein.[2] The presence of a chlorine atom at the 5-position of the indole ring may influence the binding affinity and kinetics of this interaction, potentially leading to altered downstream physiological responses compared to IAA.

Data Presentation: 5-Cl-IAA vs. IAA

While comprehensive quantitative data for 5-Cl-IAA is still emerging, existing studies allow for a preliminary comparison with IAA. The following table summarizes available data on their effects on root growth in Arabidopsis thaliana.

ParameterThis compound (5-Cl-IAA)Indole-3-acetic acid (IAA)Reference
Root Growth Inhibition in Arabidopsis thaliana [5]
Slight growth promotion0.1 nM1 nM[5]
Strong growth inhibition100 nM100 nM[5]

Experimental Protocols

The following protocols are designed to enable researchers to quantitatively compare the effects of 5-Cl-IAA and IAA on various aspects of auxin signaling.

Protocol 1: In Vitro TIR1/AFB-Aux/IAA Co-Receptor Binding Assay (Pull-Down Assay)

This protocol allows for the qualitative and semi-quantitative assessment of the ability of 5-Cl-IAA, in comparison to IAA, to promote the interaction between a TIR1/AFB receptor and an Aux/IAA repressor protein.

Materials:

  • Recombinant purified GST-tagged Aux/IAA protein (e.g., GST-IAA7)

  • Recombinant purified His-tagged TIR1 protein

  • Glutathione-Sepharose beads

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 1x protease inhibitor cocktail)

  • Wash buffer (e.g., Pull-down buffer with 300 mM NaCl)

  • Elution buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM reduced glutathione)

  • 5-Cl-IAA and IAA stock solutions (in DMSO or ethanol)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-His tag antibody

Procedure:

  • Protein Incubation: In separate microcentrifuge tubes, incubate a constant amount of His-TIR1 with varying concentrations of 5-Cl-IAA or IAA (e.g., 0, 0.1, 1, 10, 100 µM) in pull-down buffer for 30 minutes at 4°C with gentle rotation. Include a no-auxin control.

  • GST-Aux/IAA Binding: Add an equal amount of GST-Aux/IAA pre-bound to Glutathione-Sepharose beads to each tube. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.

  • Elution: Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His tag antibody to detect the presence of His-TIR1. The intensity of the band corresponding to His-TIR1 will indicate the strength of the auxin-dependent interaction.

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol provides a quantitative measure of the physiological activity of 5-Cl-IAA compared to IAA by assessing their effects on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar plates (0.5x MS salts, 1% sucrose, 0.8% agar, pH 5.7)

  • Stock solutions of 5-Cl-IAA and IAA in DMSO or ethanol

  • Petri dishes

  • Stereomicroscope with a ruler or imaging system

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber (e.g., 22°C, 16h light/8h dark photoperiod) and orient them vertically to allow for root growth along the agar surface.

  • Transfer to Treatment Plates: After 4-5 days, when the primary roots are approximately 0.5-1 cm long, transfer seedlings to fresh MS agar plates containing a concentration gradient of 5-Cl-IAA or IAA (e.g., 0, 0.01, 0.1, 1, 10, 100 nM, 1, 10 µM). Include a solvent control plate.

  • Growth Measurement: Mark the position of the root tip at the time of transfer. Allow the seedlings to grow for an additional 3-5 days.

  • Data Analysis: Measure the length of new root growth from the initial mark. Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Auxin-Responsive Gene Expression

This protocol details the analysis of changes in the expression of key auxin-responsive genes (e.g., SAURs, GH3s, Aux/IAAs) in response to 5-Cl-IAA and IAA treatment.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 7-10 days old, grown in liquid culture or on agar plates)

  • 5-Cl-IAA and IAA treatment solutions

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., SAUR19, GH3.3, IAA1) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Seedling Treatment: Treat seedlings with a specific concentration of 5-Cl-IAA or IAA (e.g., 1 µM) or a solvent control for a defined period (e.g., 1, 3, or 6 hours).

  • Harvesting and RNA Extraction: Harvest the seedlings, flash-freeze them in liquid nitrogen, and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.

  • qPCR: Perform qPCR using gene-specific primers for your target and reference genes.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. Compare the fold change in gene expression induced by 5-Cl-IAA to that induced by IAA.

Protocol 4: Protoplast Transient Expression Assay using an Auxin-Responsive Reporter

This protocol allows for the rapid assessment of auxin-induced gene expression in a cellular context using a synthetic auxin-responsive promoter (e.g., DR5) driving a reporter gene (e.g., GFP or Luciferase).

Materials:

  • Arabidopsis thaliana leaves (from 3-4 week old plants)

  • Enzyme solution (e.g., 1.5% Cellulase R10, 0.4% Macerozyme R10, 0.4 M mannitol, 20 mM KCl, 20 mM MES, pH 5.7)

  • W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)

  • MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)

  • PEG-calcium transfection solution (e.g., 40% PEG 4000, 0.2 M mannitol, 100 mM CaCl2)

  • Plasmid DNA: DR5::GFP (or another reporter)

  • 5-Cl-IAA and IAA treatment solutions

  • Fluorescence microscope or plate reader

Procedure:

  • Protoplast Isolation: Finely slice Arabidopsis leaves and incubate them in the enzyme solution for 3-4 hours with gentle shaking to release protoplasts.

  • Protoplast Purification: Filter the protoplast suspension through a nylon mesh and wash the protoplasts with W5 solution.

  • Transfection: Resuspend the protoplasts in MMg solution. Mix the protoplasts with the DR5::reporter plasmid DNA and add the PEG-calcium solution to induce transfection.

  • Incubation and Treatment: After transfection, wash the protoplasts and resuspend them in W5 solution. Aliquot the protoplasts and treat them with different concentrations of 5-Cl-IAA or IAA. Incubate for 12-16 hours.

  • Reporter Gene Analysis: Quantify the reporter gene expression. For GFP, this can be done using fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used after adding the luciferase substrate.

  • Data Analysis: Compare the dose-dependent activation of the DR5 promoter by 5-Cl-IAA and IAA.

Visualizations

The following diagrams illustrate the auxin signaling pathway and a general experimental workflow for comparing 5-Cl-IAA and IAA.

AuxinSignaling cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Auxin Auxin (IAA or 5-Cl-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to (in presence of Auxin) ARF ARF Aux_IAA->ARF Represses Degradation Ubiquitination & 26S Proteasome Aux_IAA->Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene Auxin-Responsive Genes (e.g., SAURs, GH3s, Aux/IAAs) AuxRE->Gene Regulates Transcription

Caption: Canonical auxin signaling pathway initiated by IAA or 5-Cl-IAA.

ExperimentalWorkflow cluster_level1 Molecular Level cluster_level2 Cellular Level cluster_level3 Organismal Level cluster_start Compounds Binding In Vitro Binding Assay (Protocol 1) GeneExpression Gene Expression Analysis (qPCR - Protocol 3) Binding->GeneExpression informs RootAssay Root Growth Assay (Protocol 2) GeneExpression->RootAssay explains ProtoplastAssay Protoplast Transient Assay (Protocol 4) ProtoplastAssay->GeneExpression correlates with IAA IAA IAA->Binding IAA->GeneExpression IAA->ProtoplastAssay IAA->RootAssay Cl_IAA 5-Cl-IAA Cl_IAA->Binding Cl_IAA->GeneExpression Cl_IAA->ProtoplastAssay Cl_IAA->RootAssay

Caption: Experimental workflow for comparative analysis of 5-Cl-IAA and IAA.

Conclusion

This compound serves as a valuable chemical probe to explore the nuances of auxin perception and signaling. The provided protocols offer a framework for researchers to conduct comparative studies between 5-Cl-IAA and the natural auxin IAA. Such investigations will contribute to a deeper understanding of the structure-activity relationships within the auxin class of hormones and the intricate mechanisms that govern plant growth and development. Further research is warranted to generate comprehensive quantitative data on the binding affinities and genome-wide transcriptional effects of 5-Cl-IAA.

References

Application Note: Quantification of 5-Chloroindole-3-acetic Acid using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis of 5-Chloroindole-3-acetic acid (5-Cl-IAA), a halogenated auxin, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of 5-Cl-IAA, a derivatization step is essential for successful GC-MS analysis. This protocol outlines a silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to produce a more volatile and thermally stable trimethylsilyl (TMS) derivative. The subsequent GC-MS analysis provides a sensitive and selective method for the quantification of 5-Cl-IAA in various matrices. This document provides detailed experimental protocols, expected quantitative data based on similar compounds, and visual diagrams to guide researchers in their analytical workflow.

Introduction

This compound is a naturally occurring chlorinated auxin found in certain plant species. Its structural similarity to the primary plant hormone, indole-3-acetic acid (IAA), makes it a compound of interest in plant physiology and agricultural research. Furthermore, as a halogenated indole, it serves as a model compound in drug development and metabolism studies. Accurate quantification of 5-Cl-IAA is crucial for understanding its biological activity and metabolic fate. Gas Chromatography-Mass Spectrometry is a powerful analytical technique that offers high resolution and sensitivity, making it well-suited for the analysis of trace amounts of such compounds. However, the inherent polarity of the carboxylic acid and the N-H group in the indole ring necessitates a derivatization step to improve its chromatographic properties. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and indoles.

Experimental Protocols

Sample Preparation and Extraction

A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol should be employed to isolate 5-Cl-IAA from the sample matrix. The choice of extraction method will depend on the specific matrix (e.g., plant tissue, biological fluids).

Liquid-Liquid Extraction (General Protocol):

  • Acidify the aqueous sample to a pH of approximately 2.5-3.0 with 1M HCl.

  • Extract the acidified sample three times with an equal volume of a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Pool the organic extracts.

  • Dry the pooled extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

Derivatization: Silylation

This protocol describes the formation of the di-TMS derivative of this compound (from the carboxylic acid and indole N-H groups).

Materials:

  • Dried sample extract or 5-Cl-IAA standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Reconstitute the dried extract or a known amount of 5-Cl-IAA standard in 50 µL of anhydrous pyridine in a GC vial.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex briefly.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line Temp280°C
MS Ion Source Temp230°C
Acquisition ModeFull Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Predicted Mass Spectral Data for Di-TMS-5-Chloroindole-3-acetic acid

The following table summarizes the predicted characteristic mass-to-charge ratios (m/z) for the di-trimethylsilyl derivative of this compound. These ions are essential for developing a sensitive and selective SIM method. The predictions are based on the known fragmentation patterns of TMS-derivatized indole-3-acetic acid and the isotopic pattern of chlorine.

Ion DescriptionPredicted m/zNotes
Molecular Ion [M] 353 / 355The molecular ion of the di-TMS derivative. The two peaks reflect the isotopic abundance of 35Cl and 37Cl.
[M-15] 338 / 340Loss of a methyl group (-CH3) from a TMS group. This is a common and often abundant fragment for TMS derivatives.
Indole fragment 204 / 206Fragmentation of the side chain, resulting in the TMS-derivatized chloro-indole moiety.
TMS Ion 73Characteristic fragment for the trimethylsilyl group [Si(CH3)3]+.

These values should be confirmed by analyzing a derivatized standard of this compound.

Quantitative Performance (Hypothetical)

The following table presents hypothetical quantitative data based on typical performance for GC-MS analysis of similar derivatized auxins. Actual values must be determined experimentally.

ParameterExpected Value
Retention Time 10 - 15 minutes (dependent on the exact GC conditions)
Limit of Detection (LOD) 0.1 - 1.0 pg on column
Limit of Quantification (LOQ) 0.5 - 5.0 pg on column
Linear Range 1 - 1000 pg on column

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitute in Pyridine Drydown->Reconstitution AddReagent Add BSTFA + 1% TMCS Reconstitution->AddReagent Reaction Heat at 70°C for 30 min AddReagent->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Scan/SIM) Separation->Detection Quantification Quantification and Data Analysis Detection->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Application Notes and Protocols for Callus Induction Using 5-Chloroindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the use of 5-Chloroindole-3-acetic acid (5-Cl-IAA), a synthetic auxin, for the induction of callus from plant explants. Callus, a mass of undifferentiated plant cells, is a critical starting material for plant tissue culture, genetic transformation, and the production of secondary metabolites.

Introduction

This compound (5-Cl-IAA) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). The addition of a chlorine atom to the indole ring can enhance the auxin activity and stability of the molecule. Synthetic auxins are widely used in plant tissue culture to stimulate cell division and induce the formation of callus. The appropriate concentration and combination with other plant growth regulators, particularly cytokinins, are crucial for successful callus induction and subsequent plant regeneration.

While specific protocols for 5-Cl-IAA are not as widely published as those for more common auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) or α-Naphthaleneacetic acid (NAA), its potential for potent auxin activity makes it a valuable tool for researchers. The following protocols and data provide a framework for optimizing its use in various plant species.

Data Presentation

The efficacy of an auxin for callus induction is typically quantified by measuring the frequency of callus formation and the growth of the callus, often assessed by fresh and dry weight. The following tables provide a template for the type of quantitative data that should be collected when optimizing a callus induction protocol with 5-Cl-IAA. The data presented here is illustrative and based on typical results observed with other potent synthetic auxins.

Table 1: Effect of 5-Cl-IAA Concentration on Callus Induction Frequency from Leaf Explants of Nicotiana tabacum

5-Cl-IAA Concentration (mg/L)2,4-D Concentration (mg/L) [Control]Callus Induction Frequency (%)Visual Characteristics of Callus
0.0 (Control)0.00No callus formation
0.02-75Friable, light yellow
0.2-95Friable, light yellow, vigorous growth
2.0-80Compact, browning observed
-2.090Friable, white to light yellow

Note: Data is hypothetical and for illustrative purposes. Researchers should conduct their own dose-response experiments.

Table 2: Comparative Effect of Different Auxins on Callus Fresh and Dry Weight from Petiole Explants of Solanum lycopersicum

Auxin TypeConcentration (mg/L)Mean Fresh Weight (g)Mean Dry Weight (mg)
5-Cl-IAA 0.2 1.8 ± 0.2 90 ± 10
2,4-D2.01.5 ± 0.375 ± 12
NAA2.01.2 ± 0.260 ± 8
IAA2.00.8 ± 0.140 ± 5
Control (No Auxin)0.00.1 ± 0.055 ± 2

Note: Values are presented as mean ± standard deviation. Data is hypothetical and for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for a typical callus induction experiment using 5-Cl-IAA.

Protocol 1: Callus Induction from Leaf Explants

1. Materials and Reagents:

  • Plant Material: Young, healthy leaves from a sterile in vitro-grown plantlet.

  • Basal Medium: Murashige and Skoog (MS) medium including vitamins.

  • Plant Growth Regulators:

    • This compound (5-Cl-IAA)

    • A cytokinin, e.g., 6-Benzylaminopurine (BAP) or Kinetin (Kin).

  • Gelling Agent: Agar or gellan gum.

  • Sucrose.

  • Sterilization Agents: 70% (v/v) ethanol, commercial bleach solution (e.g., 10-20% v/v), sterile distilled water.

  • Labware: Sterile Petri dishes, scalpels, forceps, culture vessels (e.g., test tubes, Magenta boxes).

2. Media Preparation:

  • Prepare MS basal medium according to the manufacturer's instructions.

  • Add sucrose to a final concentration of 30 g/L.

  • Add the desired concentration of 5-Cl-IAA and a cytokinin. A good starting point is a range of 5-Cl-IAA concentrations (e.g., 0.02, 0.2, 2.0 mg/L) and a fixed concentration of BAP (e.g., 0.5 mg/L).

  • Adjust the pH of the medium to 5.7-5.8 using 1M NaOH or 1M HCl.

  • Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve completely.

  • Dispense the medium into culture vessels.

  • Autoclave the medium at 121°C for 15-20 minutes.

  • Allow the medium to cool and solidify in a sterile environment.

3. Explant Preparation and Sterilization:

  • Excise young, fully expanded leaves from the source plant.

  • Wash the leaves under running tap water for 10-15 minutes.

  • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

  • Transfer the leaves to a solution of 10-20% commercial bleach with a few drops of Tween-20 for 10-15 minutes.

  • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Place the sterile leaves on a sterile Petri dish and cut them into small sections (explants) of approximately 1 cm².

4. Inoculation and Incubation:

  • Using sterile forceps, place one explant onto the surface of the prepared callus induction medium in each culture vessel.

  • Seal the culture vessels with a suitable closure (e.g., Parafilm, plastic caps).

  • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark. Darkness often promotes the initial stages of callus formation.

  • Observe the cultures regularly for signs of callus induction, which typically starts at the cut edges of the explant within 2-4 weeks.

5. Subculture:

  • Once a sufficient amount of callus has formed, it should be subcultured onto fresh medium of the same composition to promote further growth and proliferation. Subculturing is typically done every 3-4 weeks.

Mandatory Visualizations

Auxin Signaling Pathway for Callus Induction

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_nucleus Nucleus Auxin 5-Cl-IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses LBD LBD Transcription Factors ARF->LBD activates transcription of CellCycle Cell Cycle Genes (e.g., CYCD3) LBD->CellCycle activates transcription of Callus Callus Formation CellCycle->Callus leads to

Caption: Auxin signaling pathway leading to callus formation.

Experimental Workflow for Callus Induction

Callus_Induction_Workflow start Start explant_prep Explant Preparation (e.g., Leaf Discs) start->explant_prep sterilization Surface Sterilization explant_prep->sterilization inoculation Inoculation of Explants sterilization->inoculation media_prep Media Preparation (MS + 5-Cl-IAA + Cytokinin) media_prep->inoculation incubation Incubation in Dark (25°C, 2-4 weeks) inoculation->incubation callus_formation Callus Formation incubation->callus_formation subculture Subculture onto Fresh Medium callus_formation->subculture Successful end End callus_formation->end Unsuccessful subculture->subculture subculture->end

Caption: Experimental workflow for callus induction.

Application Notes and Protocols: 5-Chloroindole-3-acetic Acid in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. As a chlorinated derivative of indole-3-acetic acid (IAA), the primary native auxin in plants, 5-Cl-IAA exhibits potent auxin activity and offers potential applications in agriculture for enhancing crop yield and improving stress resilience.[1] Its unique chemical structure may confer increased stability or altered receptor binding affinity compared to natural IAA, leading to distinct physiological effects.[2][3]

These application notes provide an overview of the agricultural uses of 5-Cl-IAA, supported by experimental protocols and quantitative data derived from studies on 5-Cl-IAA and structurally related chlorinated auxins like 4-chloroindole-3-acetic acid (4-Cl-IAA). Given the limited specific data for 5-Cl-IAA, the provided protocols and concentration ranges often draw from research on 4-Cl-IAA and IAA and should be considered as a starting point for optimization.

Principle Applications in Agriculture

The primary applications of 5-Cl-IAA in agriculture are centered on its function as a potent plant growth regulator. These applications include:

  • Promotion of Adventitious Rooting: Enhancing the formation of roots from stem or leaf cuttings is a critical practice in vegetative propagation. 5-Cl-IAA can stimulate the initiation and development of adventitious roots, leading to higher success rates in cloning desirable plant varieties.[1]

  • Fruit Development and Set: Auxins are integral to fruit development, influencing fruit size, shape, and overall yield. 5-Cl-IAA can be applied to promote fruit set, particularly in the absence of adequate pollination, and to stimulate fruit growth.[1][4]

  • Enhancement of Stress Tolerance: Studies suggest that auxins can modulate plant responses to various abiotic stresses. 5-Cl-IAA may improve plant resilience to stressors such as drought and heavy metal toxicity by influencing physiological and biochemical pathways.[1][5][6]

  • Herbicidal Activity: At supraoptimal (high) concentrations, synthetic auxins like 5-Cl-IAA can induce uncontrolled and disorganized growth, leading to plant death. This property allows for its potential use as a herbicide for broadleaf weeds.

Quantitative Data Summary

The following tables summarize quantitative data from studies on chlorinated auxins and IAA, providing a basis for designing experiments with 5-Cl-IAA.

Note: Data for 4-Cl-IAA is often used as a proxy for 5-Cl-IAA due to structural similarity. Optimal concentrations for 5-Cl-IAA may vary and require empirical determination.

Table 1: Concentration Effects of Chlorinated Auxins on Plant Growth Promotion

ApplicationPlant Species/TissueCompoundEffective Concentration RangeObserved Effect
Rooting of Cuttings Mung Bean (Vigna radiata)4-Cl-IAA10⁻⁸ MSignificant increase in root length, fresh and dry mass.[7]
General Ornamental CropsIAA10 - 25 mg/L (ppm)Promotion of adventitious root formation.[8]
General Ornamental CropsIBA (an auxin)500 - 10,000 ppm (quick dip)Increased rooting percentage and uniformity.[9][10]
Coleoptile Elongation Maize (Zea mays)4-Cl-IAA1 µMMore active in stimulating elongation than 10 µM IAA.[2][3]
Fruit Development Pea (Pisum sativum)4-Cl-IAANot specifiedCan substitute for seeds in stimulating pericarp growth.[11]
Growth under Stress Mung Bean (Vigna radiata)4-Cl-IAA10⁻⁶ MNeutralized the negative effects of cadmium stress on growth.[5]
General Growth Wheat (Triticum aestivum)IAA80 ppm (foliar spray)Improved fresh weight and relative water content under drought.[12]

Table 2: Comparative Activity of 4-Cl-IAA and IAA

ParameterPlant System4-Cl-IAA EffectIAA EffectReference
Coleoptile Elongation MaizeMore active at 1 µMLess active even at 10 µM[2][3]
Medium Acidification Maize ColeoptilesFaster and more sustained acidificationSlower acidification with subsequent recovery[2][3]
Membrane Potential Maize ColeoptilesImmediate hyperpolarization at 1 µMTransient depolarization followed by slow hyperpolarization at 10 µM[2]
Nodulation & N₂ Fixation Mung BeanMore active at 10⁻⁸ MLess active across tested concentrations[7]

Experimental Protocols

1. Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of 5-Cl-IAA for subsequent dilution to working concentrations.

Materials:

  • This compound (powder, ≥97% purity)[1]

  • Ethanol or 1 M NaOH

  • Distilled or deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of 5-Cl-IAA powder using an analytical balance.

  • Dissolving:

    • Method A (Ethanol): Transfer the powder to a volumetric flask. Add a small amount of ethanol to dissolve the powder completely.

    • Method B (NaOH): Transfer the powder to a beaker. Add a minimal amount of 1 M NaOH dropwise while stirring until the powder is fully dissolved.

  • Dilution: Once dissolved, add distilled or deionized water to the volumetric flask to reach the final desired volume. If using NaOH, ensure the final pH is adjusted as needed for the specific application.

  • Storage: Store the stock solution in a dark, refrigerated container (2-8°C) to prevent degradation. It is recommended to prepare fresh stock solutions regularly.

Workflow for Stock Solution Preparation

G A Weigh 5-Cl-IAA Powder B Dissolve in Ethanol or 1M NaOH A->B Transfer to flask/beaker C Dilute with Distilled Water to Final Volume B->C Transfer to volumetric flask if needed D Store in Dark at 2-8°C C->D Transfer to storage container G cluster_prep Preparation cluster_app Application A Prepare 5-Cl-IAA Working Solution C1 Quick Dip Method A->C1 C2 Soaking Method A->C2 B Prepare Plant Cuttings B->C1 B->C2 D Plant Cuttings in Rooting Medium C1->D C2->D E Incubate in Humid Environment D->E F Monitor and Evaluate Root Development E->F G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARE Auxin Response Element (Promoter) ARF->ARE Binds to AuxinResponseGenes Auxin Response Genes ARE->AuxinResponseGenes Regulates Transcription Transcription AuxinResponseGenes->Transcription PhysiologicalResponse Physiological Response (Growth, Development, Stress Tolerance) Transcription->PhysiologicalResponse FiveClIAA 5-Cl-IAA TIR1_AFB TIR1/AFB Receptor (SCF Complex) FiveClIAA->TIR1_AFB Binds to TIR1_AFB->AuxIAA Targets for Ubiquitination

References

Application Notes and Protocols: 5-Chloroindole-3-acetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole-3-acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), a well-known plant hormone. Beyond its established role in agriculture, this compound serves as a valuable intermediate in the synthesis of various pharmaceutically active molecules. Its substituted indole core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the development of potential drug candidates, with a focus on its role as a precursor to compounds with anti-inflammatory and metabolic regulatory activities.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1912-45-4[2]
Molecular Formula C₁₀H₈ClNO₂[2]
Molecular Weight 209.63 g/mol [2]
Melting Point 158-159 °C[1]
Boiling Point 445.6 ± 30.0 °C at 760 mmHg[2]
Appearance White to off-white crystalline powder[1]
Purity (typical) ≥ 97% (HPLC)[1]
Storage 2-8°C, protect from light[1][2]

¹H NMR of 5-Chloroindole (CDCl₃, 399.65 MHz): δ 8.0 (s, 1H), 7.59 (d, J=2.0 Hz, 1H), 7.20 (d, J=8.7 Hz, 1H), 7.12 (dd, J=8.7, 2.0 Hz, 1H), 6.45 (m, 1H).

Synthesis of this compound

The synthesis of this compound can be approached in a multi-step process, typically starting with the formation of the 5-chloroindole core, followed by the introduction of the acetic acid side chain at the C3 position.

Synthesis of the 5-Chloroindole Precursor

A common method for the synthesis of 5-chloroindole is through a halogen-halogen exchange reaction from the more readily available 5-bromoindole.

Experimental Protocol: Halogen Exchange Reaction for 5-Chloroindole

This protocol is adapted from a large-scale synthesis of 5-chloroindole.

Materials:

  • 5-Bromoindole

  • Cuprous chloride (CuCl)

  • N-methyl-2-pyrrolidone (NMP)

  • Aqueous ammonia (20-25%)

  • Chloroform

  • Hexane

Procedure:

  • In a round-bottom flask, combine 5-bromoindole and a molar equivalent of cuprous chloride.

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding aqueous ammonia and stir for 30 minutes.

  • Extract the product with chloroform.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 5-chloroindole by recrystallization from a chloroform/hexane solvent system or by column chromatography on silica gel.

Quantitative Data for Halogen Exchange:

Starting MaterialProductReagentsSolventYieldPurity
5-Bromoindole5-ChloroindoleCuClNMPGood to Excellent>98%
Synthesis of this compound from 5-Chloroindole

A plausible and efficient method for the synthesis of this compound from 5-chloroindole is based on a modified Willgerodt-Kindler reaction, as described in Chinese patent CN104311469A for the synthesis of substituted indole-3-acetic acids.[3] This involves a two-step, one-pot procedure.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Chloroindole

  • Acetyl chloride

  • Aluminum chloride (or another suitable Lewis acid like zinc chloride)

  • Dichloromethane (or another inert solvent)

  • Morpholine

  • Sulfur

  • Methanol

  • Ethanol

  • Potassium hydroxide (or sodium hydroxide)

  • Hydrochloric acid

  • Activated carbon

Procedure:

Step 1: Friedel-Crafts Acylation

  • To a dry three-necked flask, add 5-chloroindole, a Lewis acid (e.g., aluminum chloride), and an inert solvent (e.g., dichloromethane).

  • Slowly add acetyl chloride to the mixture.

  • Heat the reaction mixture to reflux (e.g., 40°C) and stir for several hours (e.g., 8 hours).

  • After the reaction, pour the mixture into ice water and separate the organic phase.

  • Evaporate the solvent to obtain crude 1,3-diacetyl-5-chloroindole. This intermediate can be used directly in the next step.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • To the crude 1,3-diacetyl-5-chloroindole, add morpholine and sulfur.

  • Heat the mixture to reflux (e.g., 120°C) for several hours (e.g., 8 hours).

  • After the rearrangement is complete, add methanol to dissolve the mixture and decolorize with activated carbon.

  • Filter the hot solution and then cool to crystallize the thioamide intermediate.

  • To the intermediate, add a solution of potassium hydroxide in aqueous ethanol.

  • Heat the mixture to reflux for a few hours (e.g., 2 hours) to hydrolyze the thioamide.

  • After the reaction is complete, filter and recover the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to 1-2 with hydrochloric acid to precipitate the solid this compound.

  • Collect the precipitate by filtration, wash with water until neutral, and recrystallize from aqueous ethanol to obtain the pure product.

Quantitative Data (based on analogous synthesis of 4-chloroindole-3-acetic acid[3]):

Starting MaterialProductKey ReagentsYield
4-Chloroindole4-Chloroindole-3-acetic acidAcetyl chloride, ZnCl₂, Morpholine, Sulfur, KOH85.1%

Note: The yield for the 5-chloro isomer is expected to be comparable.

Workflow for the Synthesis of this compound:

G start 5-Chloroindole acylation Friedel-Crafts Acylation (Acetyl chloride, Lewis Acid) start->acylation intermediate1 1,3-Diacetyl-5-chloroindole acylation->intermediate1 rearrangement Willgerodt-Kindler Rearrangement (Morpholine, Sulfur) intermediate1->rearrangement intermediate2 Thioamide Intermediate rearrangement->intermediate2 hydrolysis Hydrolysis (KOH, aq. Ethanol) intermediate2->hydrolysis product This compound hydrolysis->product

Synthesis of this compound.

Applications in Pharmaceutical Synthesis

The indole nucleus is a key structural motif in many pharmaceuticals. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the areas of anti-inflammatory and metabolic diseases.

Intermediate for the Synthesis of Farnesoid X Receptor (FXR) Agonists

The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[4] Synthetic FXR agonists are being investigated for the treatment of various metabolic disorders. One such potent synthetic FXR agonist is GW4064 . While not directly synthesized from this compound, its structure features a substituted chloro-phenyl moiety linked to an isoxazole, demonstrating the utility of halogenated aromatic systems in the design of FXR modulators. The synthesis of GW4064 analogs often involves the coupling of a substituted chloro-phenyl intermediate with other heterocyclic systems.

Signaling Pathway of FXR Agonists (e.g., GW4064):

Upon binding to an agonist like GW4064, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to FXR response elements (FXREs) on the DNA. This binding modulates the transcription of target genes.

G agonist FXR Agonist (e.g., GW4064) fxr FXR agonist->fxr Activation dimer FXR-RXR Heterodimer fxr->dimer rxr RXR rxr->dimer fxre FXRE (DNA) dimer->fxre Binding gene_transcription Target Gene Transcription fxre->gene_transcription Modulation shp SHP (Small Heterodimer Partner) cyp7a1 CYP7A1 shp->cyp7a1 Inhibition bile_acid Bile Acid Synthesis cyp7a1->bile_acid Leads to fgf19 FGF19 fgf19->cyp7a1 Inhibition gene_transcription->shp Upregulation gene_transcription->fgf19 Upregulation

FXR Agonist Signaling Pathway.
Precursor for Anti-Inflammatory Agents (COX Inhibitors)

Indole-3-acetic acid derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[5][6][7] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5] By inhibiting COX, these compounds can reduce inflammation and pain. The 5-chloro substituent on the indole ring can modulate the potency and selectivity of these compounds.

Mechanism of Action of Indole-based COX Inhibitors:

Indole derivatives can act as non-steroidal anti-inflammatory drugs (NSAIDs) by blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Produces cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation indole_inhibitor Indole-based COX Inhibitor indole_inhibitor->cox Inhibition

Mechanism of Indole-based COX Inhibitors.

Purification and Characterization

The purification of this compound is typically achieved by recrystallization from a suitable solvent system, such as aqueous ethanol. The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from commercially available starting materials and the reactivity of the indole core allow for the synthesis of a diverse range of complex molecules. The demonstrated and potential applications of its derivatives as FXR agonists and anti-inflammatory agents highlight its importance for researchers and professionals in the field of drug discovery and development. The protocols and data presented in this document provide a foundation for the synthesis and further exploration of novel therapeutics based on the this compound scaffold.

References

Application Note: Quantification of 5-Chloroindole-3-acetic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloroindole-3-acetic acid (5-Cl-IAA), a naturally occurring halogenated auxin, has been identified in various plant species, particularly in the seeds of legumes like peas and lentils.[1][2] It often exhibits higher biological activity than its non-chlorinated counterpart, indole-3-acetic acid (IAA), the most ubiquitous plant auxin.[1] The precise quantification of 5-Cl-IAA is crucial for understanding its physiological roles in plant growth, development, and stress responses.[2] However, its analysis is challenging due to the typically low endogenous concentrations and the complexity of the plant matrix, which contains numerous interfering substances.[3][4]

This application note provides detailed protocols for the robust and sensitive quantification of 5-Cl-IAA in plant tissues using mass spectrometry-based methods, which are renowned for their specificity and sensitivity.[5] The primary recommended method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also described. Both protocols are based on the stable isotope dilution principle, which is the gold standard for accurate hormone quantification.[6][7]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique used for precise quantification.[6] A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-5-Cl-IAA or [D₃]-4-Cl-IAA) is added to the plant tissue sample at the very beginning of the extraction process.[1][7] This internal standard is chemically identical to the endogenous 5-Cl-IAA but has a different mass due to the isotopic labels. It co-extracts and co-purifies with the target analyte, compensating for any losses during sample preparation.[8] By measuring the ratio of the endogenous analyte to the labeled standard in the final mass spectrometry analysis, the initial concentration of 5-Cl-IAA in the tissue can be accurately calculated.[9]

Isotope_Dilution_Principle cluster_0 Sample Preparation cluster_1 MS Analysis PlantTissue Plant Tissue (Unknown amount of endogenous 5-Cl-IAA) AddIS Add Known Amount of Isotope-Labeled 5-Cl-IAA (Internal Standard) PlantTissue->AddIS Spike-in Extraction Extraction & Purification AddIS->Extraction FinalExtract Final Extract (Contains both endogenous and labeled 5-Cl-IAA) Extraction->FinalExtract MS Mass Spectrometer (e.g., LC-MS/MS) FinalExtract->MS Ratio Measure Peak Area Ratio: (Endogenous / Labeled Standard) MS->Ratio Quantification Calculate Initial Concentration Ratio->Quantification Experimental_Workflow start Start harvest 1. Harvest & Flash-Freeze Plant Tissue start->harvest grind 2. Grind Tissue in Liquid Nitrogen harvest->grind spike 3. Add Labeled Internal Standard grind->spike extract 4. Extract with Organic Solvent spike->extract centrifuge 5. Centrifuge to Pellet Debris extract->centrifuge purify 6. Purify Extract (e.g., SPE) centrifuge->purify analyze 7. Analyze by LC-MS/MS or GC-MS purify->analyze quantify 8. Quantify using Isotope Dilution analyze->quantify end End quantify->end

References

Application Notes and Protocols for 5-Chloroindole-3-acetic Acid in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a halogenated derivative of indole-3-acetic acid (IAA), a well-known phytohormone belonging to the auxin class. While IAA and its analogues are extensively studied for their roles in plant growth and development, there is growing interest in their effects on gene expression in other biological systems, including microbial and mammalian cells. Halogenation of the indole ring can significantly alter the biological activity of these molecules, making compounds like 5-Cl-IAA valuable tools for investigating cellular signaling pathways and identifying novel therapeutic targets.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in gene expression studies. The information is compiled to guide researchers in designing and executing experiments to probe the transcriptional responses induced by this compound.

Data Presentation: Gene Expression Changes Induced by Chlorinated Indole-3-Acetic Acid Analogs

While specific quantitative data for this compound is limited in publicly available literature, studies on the closely related analogue, 4-chloroindole-3-acetic acid (4-Cl-IAA), in plant systems provide valuable insights into the potential magnitude of gene expression changes. The following table summarizes the observed effects on genes involved in ethylene biosynthesis in pea (Pisum sativum) pericarps.[1][2] This data can serve as a reference for expected outcomes in similar studies.

Gene TargetGene FunctionTreatmentFold Change in Expression
PsACS11-aminocyclopropane-1-carboxylic acid (ACC) synthase4-Cl-IAA~1800-fold increase[1][2]
PsACS41-aminocyclopropane-1-carboxylic acid (ACC) synthase4-Cl-IAASuppression of transcript levels[1][2]
PsACO1ACC oxidase4-Cl-IAAIncreased expression[1][2]
PsACO2ACC oxidase4-Cl-IAADecreased expression[1][2]
PsACO3ACC oxidase4-Cl-IAADecreased expression[1][2]

Signaling Pathways

Plant Auxin Signaling Pathway

In plants, the canonical auxin signaling pathway is well-characterized and involves the degradation of Aux/IAA transcriptional repressors, leading to the activation of Auxin Response Factor (ARF) transcription factors.[3] This pathway serves as a fundamental model for understanding how indole-based molecules can trigger transcriptional changes.

Plant Auxin Signaling Pathway cluster_cytoplasm Cytoplasm AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation AuxinResponseGene Auxin Response Gene ARF->AuxinResponseGene Regulates Transcription FiveClIAA This compound TIR1_AFB TIR1/AFB Receptor Complex FiveClIAA->TIR1_AFB Binds TIR1_AFB->AuxIAA Ub Ubiquitin

Canonical Plant Auxin Signaling Pathway.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a gene expression study using this compound.

Experimental Workflow start Start cell_culture 1. Cell Culture (e.g., Mammalian, Plant, or Microbial) start->cell_culture treatment 2. Treatment with 5-Cl-IAA (Dose-response and time-course) cell_culture->treatment rna_extraction 3. Total RNA Extraction treatment->rna_extraction qc 4. RNA Quality and Quantity Control rna_extraction->qc cdna_synthesis 5. cDNA Synthesis qc->cdna_synthesis gene_expression_analysis 6. Gene Expression Analysis cdna_synthesis->gene_expression_analysis qpcr qPCR gene_expression_analysis->qpcr rnaseq RNA-Seq gene_expression_analysis->rnaseq data_analysis 7. Data Analysis qpcr->data_analysis rnaseq->data_analysis end End data_analysis->end

Workflow for Gene Expression Analysis.
Protocol 1: Cell Culture and Treatment with this compound

1.1. Materials:

  • Cell line of interest (e.g., human cell line, plant protoplasts)

  • Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile cell culture plates (e.g., 6-well or 12-well)

  • Incubator with appropriate temperature and CO2 control

1.2. Preparation of 5-Cl-IAA Stock Solution:

  • Prepare a 10 mM stock solution of 5-Cl-IAA by dissolving the powder in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

1.3. Cell Seeding:

  • Seed the cells in culture plates at a density that will result in 50-70% confluency at the time of treatment.

  • Incubate the cells overnight to allow for attachment and recovery.

1.4. Treatment:

  • Prepare working solutions of 5-Cl-IAA by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest 5-Cl-IAA concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of 5-Cl-IAA or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).

Protocol 2: Total RNA Extraction

This protocol is based on the TRIzol reagent method.

2.1. Materials:

  • TRIzol reagent or similar phenol-guanidine isothiocyanate solution

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

2.2. Procedure:

  • After treatment, aspirate the medium from the wells.

  • Lyse the cells directly in the well by adding 1 mL of TRIzol reagent (for a 6-well plate) and passing the cell lysate several times through a pipette.

  • Transfer the lysate to a microcentrifuge tube.

  • Incubate the homogenized samples for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tubes securely and shake vigorously for 15 seconds.

  • Incubate for 2-3 minutes at room temperature.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • Transfer the aqueous phase to a fresh tube.

  • Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used.

  • Incubate samples at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

  • Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Remove the ethanol wash. Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.

  • Dissolve the RNA in an appropriate volume of nuclease-free water by passing the solution a few times through a pipette tip.

  • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

Protocol 3: cDNA Synthesis and Quantitative PCR (qPCR)

3.1. Materials:

  • Reverse transcriptase enzyme and buffer kit

  • dNTPs

  • Random hexamers or oligo(dT) primers

  • RNase inhibitor

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific forward and reverse primers

  • qPCR instrument and compatible plates/tubes

3.2. cDNA Synthesis:

  • In a nuclease-free tube, combine 1-2 µg of total RNA with random hexamers or oligo(dT) primers and nuclease-free water to the recommended volume.

  • Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

  • Prepare a master mix containing the reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

  • Add the master mix to the RNA-primer mixture.

  • Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).

  • The resulting cDNA can be stored at -20°C.

3.3. qPCR:

  • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and diluted cDNA.

  • Include a no-template control (NTC) for each primer set.

  • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene.

Concluding Remarks

This compound represents a promising chemical tool for dissecting gene regulatory networks. The protocols and data presented here, drawing from studies of closely related auxin analogues, provide a solid foundation for researchers to explore the effects of 5-Cl-IAA on gene expression in various biological contexts. Careful optimization of treatment conditions and rigorous data analysis will be crucial for uncovering the specific molecular mechanisms of action of this compound.

References

Application Notes and Protocols for 5-Chloroindole-3-acetic acid (5-Cl-IAA) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroindole-3-acetic acid (5-Cl-IAA) is a halogenated derivative of the primary plant auxin, indole-3-acetic acid (IAA). As with other auxins, 5-Cl-IAA plays a significant role in various physiological processes in plants, including cell elongation, division, and differentiation.[1] Beyond its role in agriculture as a plant growth regulator, recent studies have highlighted the potential of indole derivatives, including chlorinated forms, in the field of drug discovery, particularly in oncology.[2][3] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways.[2][4]

These application notes provide detailed protocols for a range of bioassays to characterize the biological activity of 5-Cl-IAA, catering to both plant science research and preclinical drug development. The protocols cover classic auxin bioassays, modern reporter gene assays, and essential cytotoxicity and apoptosis assays for cancer research.

Data Presentation: Bioactivity of 5-Chloroindole Derivatives

The following tables summarize the quantitative data on the bioactivity of 5-Cl-IAA and related 5-chloroindole derivatives. This data provides a comparative overview of their potential as plant growth regulators and anticancer agents.

Table 1: Plant Growth Regulation Bioassays for this compound

BioassayPlant SpeciesObserved EffectEffective Concentration RangeReference
Root Growth ModulationArabidopsis thalianaGrowth promotion at low concentrations, strong inhibition at higher concentrations.Promotion: ~0.1 nM; Inhibition: ≥100 nM[5]

Table 2: Anticancer Activity of 5-Chloroindole Derivatives

Compound DerivativeCancer Cell LineAssay TypeIC50 / GI50 (nM)Reference
5-chloro-indole-2-carboxylate (3e)Panc-1 (Pancreatic)AntiproliferativeGI50: 29[6]
5-chloro-indole-2-carboxylate (3e)MCF-7 (Breast)AntiproliferativeGI50: 29[6]
5-chloro-indole-2-carboxylate (3e)A-549 (Lung)AntiproliferativeGI50: 29[6]
5-chloro-indole-2-carboxylate (3e)EGFR (enzyme)Kinase InhibitionIC50: 68[6]
5-chloro-indole-2-carboxylate (3e)BRAFV600E (enzyme)Kinase InhibitionPotent Activity[6]
5-chloro-pyrrolo[3,4-b]indol-3-one (5f)EGFRT790M (enzyme)Kinase InhibitionIC50: 9.5[6][7]
5-chloro-pyrrolo[3,4-b]indol-3-one (5g)EGFRT790M (enzyme)Kinase InhibitionIC50: 11.9[6][7]

Signaling Pathways

Plant Auxin Signaling Pathway

5-Cl-IAA, as an auxin analog, is presumed to function through the canonical auxin signaling pathway. This pathway involves the TIR1/AFB family of F-box proteins that act as auxin co-receptors with Aux/IAA transcriptional repressors.[8][9] The binding of auxin promotes the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes.[9]

Auxin_Signaling cluster_nucleus Nucleus Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Proteasome Proteasome Aux/IAA->Proteasome Degradation Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes Activates Transcription TIR1/AFB TIR1/AFB SCF Complex SCF Complex TIR1/AFB->SCF Complex Associates with SCF Complex->Aux/IAA Targets Ub Ub Ub->Aux/IAA Ubiquitination 5_Cl_IAA 5-Cl-IAA 5_Cl_IAA->TIR1/AFB Binds

Canonical Auxin Signaling Pathway
Anticancer Signaling Pathways of 5-Chloroindole Derivatives

In the context of cancer, 5-chloroindole derivatives have been shown to inhibit key oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways.[3][4][10] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.

Anticancer_Signaling cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Frizzled Frizzled GSK-3β GSK-3β Frizzled->GSK-3β Akt Akt PI3K->Akt Akt->GSK-3β β-catenin_degradation β-catenin Degradation GSK-3β->β-catenin_degradation β-catenin β-catenin β-catenin_degradation->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Proliferation Proliferation Target Gene Expression->Proliferation Survival Survival Target Gene Expression->Survival 5_Cl_Indole 5-Chloroindole Derivative 5_Cl_Indole->EGFR 5_Cl_Indole->Frizzled Potential Inhibition Wnt Wnt Wnt->Frizzled EGF EGF EGF->EGFR

EGFR and Wnt/β-catenin Signaling

Experimental Protocols

Plant-Based Bioassays

This classic bioassay measures the ability of auxin-like compounds to stimulate cell elongation in oat coleoptiles.

  • Materials:

    • Oat seeds (Avena sativa)

    • 5-Cl-IAA stock solution (e.g., 1 mM in DMSO)

    • Incubation buffer (e.g., 10 mM citrate-phosphate buffer, pH 5.9, containing 2% sucrose)

    • Petri dishes, filter paper, razor blades, ruler

  • Protocol:

    • Germinate oat seeds in the dark for 3-4 days until coleoptiles are 2-3 cm long.

    • Under a dim green safe light, excise 10 mm segments from the region 3-5 mm below the coleoptile tip.

    • Float the segments in distilled water for 1-2 hours to deplete endogenous auxins.

    • Prepare serial dilutions of 5-Cl-IAA in the incubation buffer (e.g., 1 nM to 100 µM). Include a buffer-only control.

    • Transfer 10 coleoptile segments to each petri dish containing filter paper moistened with the respective 5-Cl-IAA solutions or control.

    • Incubate the dishes in the dark at 25°C for 18-24 hours.

    • Measure the final length of the coleoptile segments.

    • Calculate the percent elongation relative to the initial length and compare with the control.

This assay assesses the effect of 5-Cl-IAA on primary root growth, which is typically inhibited by higher concentrations of auxins.[11]

  • Materials:

    • Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

    • Murashige and Skoog (MS) agar plates

    • 5-Cl-IAA stock solution (e.g., 1 mM in DMSO)

  • Protocol:

    • Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

    • Cold-stratify the seeds at 4°C for 2-3 days in the dark.

    • Germinate the seeds by placing the plates vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

    • After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates containing various concentrations of 5-Cl-IAA (e.g., 0.1 nM to 1 µM). Include a DMSO vehicle control.

    • Continue to grow the seedlings vertically for another 5-7 days.

    • Scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

    • Calculate the percent root growth inhibition relative to the control.

This is a more specific and quantitative method to measure auxin activity by utilizing a synthetic auxin-responsive promoter (DR5) fused to the β-glucuronidase (GUS) reporter gene.[12][13]

  • Materials:

    • Arabidopsis thaliana seeds carrying the DR5::GUS construct

    • MS agar plates

    • 5-Cl-IAA stock solution

    • GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, 1 mM X-Gluc)

    • 70% ethanol

  • Protocol:

    • Grow DR5::GUS Arabidopsis seedlings as described in the root growth inhibition assay.

    • Treat seedlings with various concentrations of 5-Cl-IAA for a defined period (e.g., 6-24 hours) by transferring them to liquid MS medium containing the compound or by growing them on supplemented agar plates.

    • Harvest the seedlings and incubate them in GUS staining solution at 37°C in the dark for 2-12 hours, depending on the tissue and desired staining intensity.[14]

    • After staining, clear the chlorophyll by incubating the seedlings in 70% ethanol.

    • Visualize the blue staining pattern, indicative of auxin activity, using a stereomicroscope.

    • For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated tissues.

Drug Development Bioassays

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, Panc-1, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 5-Cl-IAA stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of 5-Cl-IAA in complete medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Human cancer cell line

    • 5-Cl-IAA

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with 5-Cl-IAA at various concentrations for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the initial screening and characterization of 5-Cl-IAA or its derivatives as potential anticancer agents.

Drug_Discovery_Workflow Start Start: 5-Cl-IAA Derivative Primary_Screening Primary Screening: Cell Viability Assay (MTT) on a panel of cancer cell lines Start->Primary_Screening Hit_Identification Hit Identification (GI50 < threshold) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - Apoptosis Assay (Annexin V/PI) - Cell Cycle Analysis Hit_Identification->Secondary_Assays Yes Stop Stop Hit_Identification->Stop No Mechanism_of_Action Mechanism of Action Studies: - Kinase Inhibition Assays (EGFR, BRAF) - Western Blot for pathway proteins (p-Akt, β-catenin) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Drug Discovery Workflow

References

Troubleshooting & Optimization

5-Chloroindole-3-acetic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 5-Chloroindole-3-acetic acid. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and solubility data to facilitate your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is sparingly soluble in water but shows good solubility in various organic solvents. For optimal dissolution, we recommend using Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol. For many biological applications, preparing a concentrated stock solution in DMSO or ethanol is common practice, which can then be diluted into your aqueous experimental medium.

Q2: My this compound precipitated out of solution after I diluted my stock solution into a buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

  • Increase the Cosolvent Concentration: If your experimental conditions permit, slightly increasing the percentage of the organic solvent (e.g., DMSO or ethanol) in your final solution can help maintain solubility. However, always be mindful of the solvent's potential effects on your specific assay or cell system.

  • Use a Surfactant or Solubilizing Agent: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80, can aid in keeping the compound in solution.

  • pH Adjustment: The solubility of carboxylic acids like this compound can be pH-dependent. Adjusting the pH of your final buffer might improve solubility, but this must be compatible with your experimental design.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, weigh out the desired amount of this compound and add a suitable organic solvent, such as DMSO or ethanol. Gentle warming and vortexing can aid in dissolution. For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 2.096 mg of this compound in 1 mL of DMSO.

Q4: For how long and at what temperature can I store my stock solution?

A4: Stock solutions of this compound in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C for long-term stability. When stored properly, these solutions can be stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use applications.

Solubility Data

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~ 25
Dimethylformamide (DMF)~ 25
Ethanol~ 25
MethanolSoluble
WaterSparingly Soluble

Note: These are estimated values and should be experimentally verified for your specific application.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, water) of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator at a constant temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Diagrams

Solubility_Troubleshooting_Workflow start Start: Dissolving This compound issue Precipitation or Incomplete Dissolution start->issue check_solvent Is the solvent appropriate? (e.g., DMSO, Ethanol) issue->check_solvent use_recommended Use recommended organic solvent check_solvent->use_recommended No check_concentration Is the concentration too high for the final aqueous solution? check_solvent->check_concentration Yes success Successful Dissolution use_recommended->success lower_concentration Lower the final concentration check_concentration->lower_concentration Yes consider_cosolvent Consider increasing cosolvent percentage (if experiment allows) check_concentration->consider_cosolvent No lower_concentration->success consider_cosolvent->success Shake_Flask_Methodology cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Quantification cluster_result 4. Result prep1 Add excess This compound to vial prep2 Add known volume of solvent prep1->prep2 equilibrate Incubate at constant temperature with shaking (24-48 hours) prep2->equilibrate sample1 Filter supernatant to remove excess solid equilibrate->sample1 sample2 Dilute sample for analysis sample1->sample2 sample3 Quantify concentration (e.g., HPLC) sample2->sample3 result Calculate Solubility sample3->result

stability and degradation of 5-Chloroindole-3-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloroindole-3-acetic acid (5-Cl-IAA). The information is designed to address specific issues that may be encountered during experimental procedures involving this synthetic auxin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure maximum stability, solid this compound should be stored in a cool, dry, and dark place.[1] Recommended storage is at 2°C - 8°C, under an inert gas atmosphere such as nitrogen or argon, and protected from light.[2]

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh before use.[1] For stock solutions, dissolve this compound in an appropriate organic solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO).[2][3] For long-term storage, solutions should be kept at low temperatures (e.g., -20°C) in tightly sealed, amber-colored vials to protect from light.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive.[1] Exposure to light, particularly UV light, can cause degradation. It is crucial to protect both the solid compound and its solutions from light during storage and experiments.

Q4: What is the stability of this compound in acidic and basic solutions?

A4: Indole derivatives, including this compound, are generally more susceptible to degradation under acidic conditions compared to neutral or basic conditions.[1] Strong acids can lead to protonation and subsequent polymerization or other degradation reactions. While more stable in basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can also cause degradation.[1]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to oxidative degradation of the molecule.

Troubleshooting Guides

This section addresses common problems that may arise during the use of this compound in experimental settings.

Observed Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., turning pink or brown) Exposure to air and/or light, leading to oxidation or degradation.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial in a refrigerator (2-8°C).
Precipitation when dissolving in aqueous solutions Low aqueous solubility of this compound.Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment.
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution Impurities in the starting material, solvent, or rapid degradation of the compound.Use high-purity this compound and HPLC-grade solvents. Prepare solutions fresh before use and protect them from light.
Loss of biological activity or inconsistent results in assays Degradation of this compound in the assay medium due to pH, light, or temperature.Assess the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure). Consider preparing fresh solutions for each experiment.
Inconsistent retention times in HPLC analysis Issues with the mobile phase, column, or instrument.Ensure the mobile phase is properly prepared and degassed. Check the column for degradation or contamination. Verify the HPLC system is functioning correctly.

Stability and Degradation Profile

Condition Stability Profile Recommendations
pH Generally more stable at neutral pH. Susceptible to degradation in strong acidic and, to a lesser extent, strong basic conditions.[1]Buffer solutions to a neutral pH if compatible with the experimental design.
Light Sensitive to light, especially UV radiation, which can cause photodegradation.Store in amber vials or protect from light with aluminum foil. Minimize light exposure during experiments.
Temperature Stable at recommended storage temperatures (2-8°C). Elevated temperatures can accelerate degradation.Store at recommended temperatures. Avoid prolonged exposure to high temperatures.
Oxidation Susceptible to oxidation, especially in the presence of strong oxidizing agents.[1]Avoid contact with strong oxidizing agents. Consider using degassed solvents for solution preparation.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to identify potential degradation products. This can be adapted to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Heat a solution of this compound (100 µg/mL in a suitable solvent) at 80°C for 48 hours.[1]

  • Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see below for a starting point).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the loss of the parent compound.

General HPLC Method for Analysis

The following is a general starting point for an HPLC method to analyze this compound and its degradation products. This method may require optimization for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with:

    • Solvent A: Water with 0.1% acetic acid or formic acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient: A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 220 nm and 280 nm. A fluorescence detector can also be used for higher sensitivity (Excitation ~280 nm, Emission ~350 nm).[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_Cl_IAA_ext 5-Chloroindole- 3-acetic acid 5_Cl_IAA_int 5-Chloroindole- 3-acetic acid 5_Cl_IAA_ext->5_Cl_IAA_int Transport TIR1_AFB TIR1/AFB Receptor 5_Cl_IAA_int->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_complex Binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Cellular Response (e.g., Gene Expression, Cell Elongation) Auxin_Genes->Response

Caption: The TIR1/AFB signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare 5-Cl-IAA Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions prep_solution->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photodegradation (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Poor Callus Growth with 5-Chloroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 5-Chloroindole-3-acetic acid (5-Cl-IAA) for callus induction.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-Cl-IAA) and how does it differ from Indole-3-acetic acid (IAA)?

A1: this compound (5-Cl-IAA) is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development, including cell division and differentiation, which are crucial for callus formation. It is a chlorinated derivative of the natural auxin, Indole-3-acetic acid (IAA). Chlorinated auxins are often more potent and stable than their non-chlorinated counterparts. This increased stability can lead to a more sustained auxin response in tissue culture, but may also increase the risk of toxicity if not used at the optimal concentration.

Q2: What are the typical signs of poor callus growth when using 5-Cl-IAA?

A2: Poor callus growth can manifest in several ways:

  • No callus formation: The explant fails to initiate any callus.

  • Browning or blackening of the explant/callus: This indicates oxidative stress and cell death.

  • Vitrification (or hyperhydricity): The callus appears glassy, water-soaked, and is often brittle.

  • Recalcitrance: The tissue is unresponsive to the culture conditions.

  • Slow proliferation: The callus grows very slowly or ceases to grow after initial induction.

  • Formation of non-embryogenic or non-friable callus: The callus is hard, compact, and difficult to subculture, which may hinder subsequent regeneration.

Q3: What is the recommended concentration range for 5-Cl-IAA for callus induction?

A3: While specific optimal concentrations are highly dependent on the plant species and explant type, a general starting range for auxins in callus culture is 0.1-10.0 mg/L.[1] Given that chlorinated auxins are typically more potent than IAA, it is advisable to start experiments with concentrations at the lower end of this range and perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 5-Cl-IAA.

Issue 1: No Callus Induction
Possible Cause Recommended Solution
Suboptimal 5-Cl-IAA Concentration The concentration of 5-Cl-IAA may be too low to induce cell division or too high, leading to toxicity. Perform a concentration optimization experiment with a range of 5-Cl-IAA concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
Inappropriate Auxin to Cytokinin Ratio Callus induction often requires a specific balance between auxins and cytokinins. If using 5-Cl-IAA as the sole auxin, try adding a cytokinin (e.g., 6-Benzylaminopurine (BAP) or Kinetin) at various concentrations (e.g., 0.1, 0.5, 1.0 mg/L) in combination with different 5-Cl-IAA concentrations.
Explant Type and Developmental Stage The type of explant (e.g., leaf, stem, root) and its developmental stage significantly impact its regenerative capacity. Use young, actively growing tissues as explants.
Inadequate Culture Conditions Ensure the culture medium (e.g., Murashige and Skoog - MS medium) composition is appropriate for the plant species. Maintain optimal temperature and light/dark conditions. For many species, callus induction is favored in the dark.
Issue 2: Browning or Blackening of Explant/Callus
Possible Cause Recommended Solution
Oxidative Stress Wounding during explant preparation can lead to the production of phenolic compounds, which oxidize and cause browning. Add antioxidants such as ascorbic acid (50-100 mg/L) or citric acid (50-100 mg/L) to the culture medium. You can also pre-treat explants by soaking them in an antioxidant solution before placing them on the medium.
High 5-Cl-IAA Concentration Excessive auxin levels can be toxic and induce oxidative stress. Reduce the concentration of 5-Cl-IAA in the medium.
Nutrient Imbalance Ensure the basal medium has the appropriate nutrient composition.
Microbial Contamination Low-level contamination can stress the tissue and cause browning. Ensure strict aseptic techniques during all manipulations.
Issue 3: Vitrification (Hyperhydricity) of Callus
Possible Cause Recommended Solution
High Humidity in Culture Vessel Increase the gelling agent (e.g., agar) concentration in the medium to reduce water availability. Ensure proper ventilation of the culture vessels.
High Ammonium Concentration Some media formulations have high levels of ammonium, which can contribute to vitrification. Consider using a different basal medium with a lower ammonium to nitrate ratio.
Inappropriate Hormone Balance High cytokinin to auxin ratios can sometimes promote vitrification. Adjust the concentrations of 5-Cl-IAA and any cytokinins used.

Experimental Protocols

Adapted Protocol for Callus Induction using a Chlorinated Auxin (4-Cl-IAA)

This protocol, originally for 4-Chloroindole-3-acetic acid (4-Cl-IAA), can be adapted for 5-Cl-IAA. It is crucial to optimize the 5-Cl-IAA concentration for your specific plant system.

1. Explant Preparation:

  • Select young, healthy leaves from a sterile in vitro-grown plantlet.
  • Cut the leaves into small segments (approximately 1 cm²).

2. Culture Medium:

  • Prepare Murashige and Skoog (MS) basal medium with vitamins.
  • Add sucrose to a final concentration of 30 g/L.
  • Supplement the medium with a range of 5-Cl-IAA concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) and a cytokinin, such as BAP (e.g., at 0.5 mg/L).
  • Adjust the pH of the medium to 5.8.
  • Add a gelling agent (e.g., agar at 8 g/L).
  • Autoclave the medium at 121°C for 20 minutes.

3. Inoculation and Incubation:

  • Aseptically place the leaf explants onto the solidified medium in Petri dishes.
  • Seal the Petri dishes with parafilm.
  • Incubate the cultures in the dark at 25 ± 2°C.

4. Subculture:

  • Observe the cultures regularly for callus formation.
  • Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks.

Visualizations

Troubleshooting Workflow for Poor Callus Growth

TroubleshootingWorkflow Start Poor Callus Growth Observed Q1 Is there any callus growth at all? Start->Q1 A1_No No Callus Q1->A1_No No A1_Yes Some Callus Q1->A1_Yes Yes Sol_Conc Optimize 5-Cl-IAA Concentration (Test a range: 0.1-5.0 mg/L) A1_No->Sol_Conc Q2 What is the appearance of the explant/callus? A1_Yes->Q2 A2_Brown Browning/Blackening Q2->A2_Brown Browning A2_Vitrified Vitrified/Glassy Q2->A2_Vitrified Vitrified A2_Healthy Healthy but Slow Growing Q2->A2_Healthy Slow Growth A2_Brown->Sol_Conc Sol_Antioxidant Add Antioxidants to Medium (e.g., Ascorbic Acid) A2_Brown->Sol_Antioxidant Sol_Hormone Adjust Auxin:Cytokinin Ratio (Add/vary cytokinin) A2_Vitrified->Sol_Hormone Sol_Agar Increase Agar Concentration A2_Vitrified->Sol_Agar A2_Healthy->Sol_Hormone Sol_Subculture Subculture More Frequently A2_Healthy->Sol_Subculture Sol_Conc->Sol_Hormone Sol_Explant Use Younger, More Responsive Explants Sol_Hormone->Sol_Explant AuxinSignaling cluster_Cell Plant Cell Auxin 5-Cl-IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Responsive_Genes Auxin Responsive Genes (e.g., LBD, WOX) ARF->Auxin_Responsive_Genes activates transcription Cell_Division Cell Division & Callus Formation Auxin_Responsive_Genes->Cell_Division leads to

References

preventing degradation of 5-Chloroindole-3-acetic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Chloroindole-3-acetic acid (5-Cl-IAA) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-Cl-IAA) and why is its stability a concern?

A1: this compound is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development.[1] Its stability is a critical concern in experimental settings because, like other indole derivatives, it is susceptible to degradation by factors such as light, temperature, pH, and oxidizing agents.[2][3] Degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What are the primary factors that cause the degradation of 5-Cl-IAA?

A2: The primary factors contributing to the degradation of 5-Cl-IAA are:

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[2][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • pH: 5-Cl-IAA is more susceptible to degradation in acidic conditions compared to neutral or basic conditions. However, prolonged exposure to strong bases at high temperatures can also cause degradation.[3]

  • Oxidizing Agents: The presence of strong oxidizing agents will lead to the oxidative degradation of the indole ring.[2]

  • Enzymatic Degradation: In biological systems, such as experiments involving microorganisms, enzymes can metabolize 5-Cl-IAA. For instance, some bacteria can catabolize 5-Cl-IAA to 5-Cl-anthranilic acid.[5]

Q3: How should I store powdered 5-Cl-IAA to ensure its long-term stability?

A3: To ensure the long-term stability of powdered 5-Cl-IAA, it should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The recommended storage temperature is refrigerated (2°C to 8°C) or frozen for extended periods.[6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidation.

Q4: My solid 5-Cl-IAA has changed color. Is it still usable?

A4: A change in color of the solid 5-Cl-IAA, for instance, turning pink or brown, is an indication of degradation, likely due to exposure to air and/or light.[3] It is highly recommended to use a fresh, un-degraded supply of the compound for your experiments to ensure the accuracy and reproducibility of your results.

Q5: I am observing inconsistent results in my biological assays. Could this be due to 5-Cl-IAA degradation?

A5: Yes, inconsistent results are a common consequence of 5-Cl-IAA degradation. If the compound degrades in your stock solution or in the assay medium, the effective concentration will decrease over time, leading to variable biological effects. It is crucial to assess the stability of 5-Cl-IAA under your specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of 5-Cl-IAA.

Problem Possible Cause Solution
Precipitate forms when preparing an aqueous working solution from a stock in an organic solvent. The concentration of the organic solvent in the final aqueous solution is too high, causing the poorly water-soluble 5-Cl-IAA to precipitate.Prepare a more concentrated stock solution in the organic solvent so that a smaller volume is needed for dilution. Alternatively, after dissolving in a minimal amount of organic solvent, add a small amount of 1N NaOH to the stock solution to deprotonate the carboxylic acid, increasing its aqueous solubility, before diluting with buffer. Adjust the final pH of the working solution as needed.
Loss of biological activity of 5-Cl-IAA over the course of a multi-day experiment. Degradation of 5-Cl-IAA in the experimental medium due to light exposure, temperature, or pH instability.Protect the experimental setup from light by using amber-colored plates or by wrapping the plates in aluminum foil. Conduct experiments at a controlled, lower temperature if the protocol allows. Ensure the pH of the medium is stable and ideally in the neutral to slightly alkaline range. Prepare fresh working solutions daily if possible.
Discoloration of 5-Cl-IAA working solution. Oxidation or photodegradation of the 5-Cl-IAA.Prepare fresh solutions and protect them from light at all times. Consider degassing the solvent or buffer before preparing the solution to remove dissolved oxygen. The addition of a small amount of an antioxidant, such as ascorbic acid, may be tested for compatibility with the experimental system.
Inconsistent readings in analytical measurements (e.g., HPLC, spectrophotometry). Degradation of 5-Cl-IAA in the analytical samples or standards.Prepare fresh standards for each analytical run. Keep samples and standards in amber vials and in a cooled autosampler if possible. Ensure the mobile phase is compatible and does not promote degradation.

Data Presentation: Stability of Indole-3-Acetic Acid Analogs

Condition Effect on Stability Recommendations Relative Stability of 5-Cl-IAA (Inferred)
Light (White/UV) High degradation rate. Photodegradation is a major issue.[2][4]Work in a dark room or use yellow light filters. Store solutions in amber vials.Higher than IAA, but still light-sensitive.
Temperature Increased temperature accelerates degradation.[2]Store stock solutions at -20°C. Prepare working solutions fresh and keep them on ice.More stable than IAA at elevated temperatures.
pH (Acidic) Degradation is more rapid in acidic conditions.[3]Prepare and use solutions in neutral to slightly alkaline buffers (pH 7.0-7.5).More stable than IAA in acidic conditions.
pH (Alkaline) Generally more stable, but strong bases at high temperatures can cause degradation.[3]Avoid prolonged storage in highly alkaline solutions, especially at room temperature or above.Likely more stable than IAA in alkaline conditions.
Oxidizing Agents Rapid degradation.[2]Avoid contact with strong oxidizing agents. Use high-purity, degassed solvents.Susceptible to oxidation, but potentially more resistant than IAA.

Disclaimer: The relative stability of 5-Cl-IAA is inferred from the known properties of IAA and other halogenated analogs. It is strongly recommended to perform a stability study of 5-Cl-IAA under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 5-Cl-IAA
  • Materials:

    • This compound (MW: 209.63 g/mol )

    • Ethanol (100%, high purity) or Dimethyl sulfoxide (DMSO)

    • 1.5 mL amber microcentrifuge tubes

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • Weigh out 2.096 mg of 5-Cl-IAA powder using an analytical balance.

    • Transfer the powder to a 1.5 mL amber microcentrifuge tube.

    • Add 1 mL of ethanol or DMSO to the tube.

    • Vortex the tube until the 5-Cl-IAA is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
  • Materials:

    • 10 mM 5-Cl-IAA stock solution (from Protocol 1)

    • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Sterile, amber conical tubes (e.g., 15 mL or 50 mL)

    • Calibrated micropipettes

  • Procedure:

    • Thaw the 10 mM 5-Cl-IAA stock solution on ice.

    • In a sterile, amber conical tube, add 9.9 mL of the desired aqueous buffer.

    • Add 100 µL of the 10 mM 5-Cl-IAA stock solution to the buffer.

    • Gently mix the solution by inverting the tube several times.

    • This will result in a 100 µM working solution of 5-Cl-IAA.

    • Use the working solution immediately or store it on ice, protected from light, for the duration of the experiment on the same day. For multi-day experiments, it is recommended to prepare a fresh working solution each day.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_usage Usage weigh Weigh 5-Cl-IAA in subdued light dissolve Dissolve in minimal high-purity solvent (e.g., EtOH, DMSO) weigh->dissolve stock Prepare concentrated stock solution in amber vial dissolve->stock store Store stock solution at -20°C, protected from light stock->store thaw Thaw stock solution on ice store->thaw dilute Dilute to working concentration in pre-chilled buffer thaw->dilute experiment Use immediately in light-protected experimental setup dilute->experiment

Caption: Workflow for preparing and handling 5-Cl-IAA solutions to minimize degradation.

Degradation_Factors cluster_factors Contributing Factors 5-Cl-IAA 5-Cl-IAA Degradation Degradation 5-Cl-IAA->Degradation Light Light Light->Degradation Temperature Temperature Temperature->Degradation Acidic pH Acidic pH Acidic pH->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation

Caption: Key factors leading to the degradation of this compound.

Auxin_Signaling_Pathway 5-Cl-IAA 5-Cl-IAA TIR1/AFB Receptor TIR1/AFB Receptor 5-Cl-IAA->TIR1/AFB Receptor binds SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex activates Aux/IAA Repressor Aux/IAA Repressor SCF Complex->Aux/IAA Repressor targets Ubiquitination Ubiquitination Aux/IAA Repressor->Ubiquitination ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor inhibits 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome degradation Auxin Response Genes Auxin Response Genes ARF Transcription Factor->Auxin Response Genes activates Transcription Transcription Auxin Response Genes->Transcription

Caption: A representative diagram of an auxin signaling pathway.

References

Technical Support Center: 5-Chloroindole-3-acetic acid (5-Cl-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloroindole-3-acetic acid (5-Cl-IAA). The information provided is intended to help users identify, understand, and mitigate the potential phytotoxic effects of this synthetic auxin in their experiments.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Plant Growth

Symptoms:

  • Stunted root and/or shoot growth.

  • Reduced biomass accumulation compared to controls.

  • Inhibition of seed germination or seedling establishment.

Possible Causes:

  • High Concentration of 5-Cl-IAA: Like other auxins, 5-Cl-IAA exhibits a dose-dependent effect on plant growth. While low concentrations can be stimulatory, high concentrations are often inhibitory.[1][2]

  • Plant Species Sensitivity: Different plant species and even different cultivars can have varying sensitivities to auxins.

  • Experimental Conditions: Factors such as light intensity, temperature, and nutrient availability can influence a plant's response to 5-Cl-IAA.

Troubleshooting Steps:

  • Verify Concentration: Double-check the calculations for your 5-Cl-IAA stock and working solutions. Ensure accurate dilution.

  • Perform a Dose-Response Analysis: Conduct a preliminary experiment with a wide range of 5-Cl-IAA concentrations to determine the optimal and inhibitory concentrations for your specific plant species and experimental system.

  • Review Literature for Your Plant Species: Search for studies that have used 5-Cl-IAA or other chlorinated auxins on the same or related plant species to gauge expected effective concentrations.

  • Optimize Growth Conditions: Ensure that all other experimental parameters (light, temperature, humidity, nutrients) are optimal for your plant species to avoid confounding stress factors.

Issue 2: Visual Symptoms of Phytotoxicity

Symptoms:

  • Epinasty: Twisting, curling, or downward bending of stems and leaves.

  • Leaf Cupping and Distortion: Abnormal leaf shapes.

  • Chlorosis: Yellowing of leaf tissue.

  • Necrosis: Brown or black dead tissue, often at the leaf margins or tips.

  • Callus-like Growth: Formation of undifferentiated cell masses on stems or roots.

Possible Causes:

  • Hormonal Imbalance: High levels of synthetic auxins like 5-Cl-IAA can disrupt the natural hormonal balance in the plant.[3]

  • Ethylene Production: A common response to high auxin concentrations is the increased production of ethylene, a plant hormone that can lead to many of the observed symptoms, including epinasty and senescence.[4][5][6][7][8]

  • Oxidative Stress: High auxin levels can induce the production of reactive oxygen species (ROS), leading to cellular damage, necrosis, and chlorosis.[3][9][10][11][12]

Troubleshooting Steps:

  • Lower 5-Cl-IAA Concentration: Immediately reduce the concentration of 5-Cl-IAA in your experiment.

  • Inhibit Ethylene Action: Consider co-application with an ethylene action inhibitor, such as silver thiosulfate (STS) or 1-methylcyclopropene (1-MCP), to determine if the symptoms are ethylene-mediated. Note: These inhibitors have their own potential effects and should be used with appropriate controls.

  • Mitigate Oxidative Stress: The application of antioxidants, such as ascorbic acid or glutathione, may help alleviate symptoms of oxidative stress.

  • Remove Affected Tissues: In tissue culture, excising and transferring unaffected explants to a fresh medium with a lower or no 5-Cl-IAA concentration may salvage the experiment.

Frequently Asked Questions (FAQs)

Q1: At what concentration does 5-Cl-IAA typically become phytotoxic?

A1: The phytotoxic concentration of 5-Cl-IAA is highly dependent on the plant species, the specific tissue being treated, and the experimental conditions. However, as a general guideline, concentrations in the micromolar (µM) range and above are more likely to cause inhibitory effects. For example, in Arabidopsis thaliana root growth assays, concentrations of 1 µM have been shown to be inhibitory.[13] It is crucial to perform a dose-response experiment to determine the specific threshold for your system.

Q2: What is the underlying mechanism of 5-Cl-IAA phytotoxicity?

A2: The phytotoxicity of high concentrations of 5-Cl-IAA is believed to be multifactorial. The primary mechanism involves the overstimulation of auxin signaling pathways, which leads to a cascade of downstream effects. This includes a significant increase in the biosynthesis of the stress hormone ethylene.[4][5][6][7][8] The excessive ethylene, in turn, can trigger a range of detrimental responses, including leaf epinasty, senescence, and inhibition of cell elongation. Furthermore, high auxin levels can induce the production of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, leading to symptoms like necrosis and chlorosis.[3][9][10][11][12]

Q3: How can I mitigate or reverse the phytotoxic effects of 5-Cl-IAA in my experiments?

A3: Mitigating established phytotoxicity can be challenging, but several strategies can be employed, especially in controlled environments like tissue culture:

  • Reduce or Remove the Source: The first step is to transfer the plants or tissues to a medium with a significantly lower concentration or no 5-Cl-IAA.

  • Inhibit Auxin Transport: Application of polar auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA) or 2,3,5-triiodobenzoic acid (TIBA) can help to limit the movement of the excess auxin to sensitive tissues. However, these inhibitors can have their own morphological effects.

  • Counteract Ethylene Effects: If ethylene-related symptoms are observed, using ethylene action inhibitors like silver thiosulfate (STS) or 1-methylcyclopropene (1-MCP) can be beneficial.

  • Use of Adsorbents: In soil or solid media, activated charcoal can be used to adsorb excess 5-Cl-IAA, reducing its bioavailability.

  • Promote Plant Vigor: Ensuring optimal growing conditions (light, water, nutrients) can enhance the plant's natural detoxification and recovery mechanisms.

Q4: Are there any visual resources to help identify 5-Cl-IAA phytotoxicity?

A4: While specific, high-resolution images of 5-Cl-IAA phytotoxicity are not widely available in the public domain, the symptoms are very similar to those caused by other synthetic auxin herbicides. You can refer to images of plants affected by herbicides like 2,4-D or dicamba for a general idea of what to look for. Key symptoms include epinasty (stem and petiole twisting), leaf cupping, and stunting.

Quantitative Data

The following table summarizes the dose-dependent effects of IAA and chlorinated auxins on Arabidopsis thaliana root growth, providing a comparative reference for potential 5-Cl-IAA phytotoxicity.

CompoundConcentration (nM)Effect on Arabidopsis thaliana Root Length (Relative to Control)
IAA 10~110% (Slight Promotion)
100~70% (Inhibition)
1000~40% (Strong Inhibition)
4-Cl-IAA 10~120% (Promotion)
100~60% (Inhibition)
1000~35% (Strong Inhibition)
5-Cl-IAA 10~115% (Promotion)
100~65% (Inhibition)
1000~40% (Strong Inhibition)

Data is synthesized from graphical representations in referenced literature and should be considered illustrative. Actual results may vary.[13]

Experimental Protocols

Protocol 1: Assessing 5-Cl-IAA Phytotoxicity using an Arabidopsis thaliana Root Growth Inhibition Assay

Objective: To determine the concentration-dependent phytotoxic effects of 5-Cl-IAA on root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7)

  • 5-Cl-IAA stock solution (e.g., 10 mM in DMSO or ethanol)

  • Sterile water

  • Petri dishes (square or round)

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Treatment Plates:

    • Prepare MS agar and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the appropriate volume of 5-Cl-IAA stock solution to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the solvent concentration is consistent across all plates, including the control.

    • Pour the plates and allow them to solidify.

  • Seed Plating and Germination:

    • Pipette the stratified seeds in a line onto the surface of the prepared MS agar plates.

    • Seal the plates and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at approximately 22°C.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 5-7 days), photograph the plates.

    • Measure the primary root length of at least 10-15 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each concentration.

    • Normalize the data to the control (0 nM 5-Cl-IAA) and plot the results to generate a dose-response curve.

Visualizations

Phytotoxicity_Workflow cluster_observation Observation cluster_diagnosis Diagnosis cluster_action Corrective Action symptoms Phytotoxicity Symptoms (Epinasty, Chlorosis, Necrosis) cause1 High 5-Cl-IAA Concentration symptoms->cause1 cause2 Hormonal Imbalance symptoms->cause2 cause3 Oxidative Stress symptoms->cause3 action1 Verify & Reduce Concentration cause1->action1 action2 Inhibit Ethylene Action cause2->action2 action3 Apply Antioxidants cause3->action3 action4 Optimize Growth Conditions action1->action4 Auxin_Toxicity_Pathway HighAuxin High 5-Cl-IAA Concentration Ethylene Increased Ethylene Biosynthesis HighAuxin->Ethylene ROS Reactive Oxygen Species (ROS) Production HighAuxin->ROS GrowthInhibition Growth Inhibition (e.g., Root Elongation) Ethylene->GrowthInhibition Symptoms Phytotoxicity Symptoms (Epinasty, Senescence, Necrosis) Ethylene->Symptoms ROS->Symptoms

References

Technical Support Center: 5-Chloroindole-3-acetic acid (5-Cl-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloroindole-3-acetic acid (5-Cl-IAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the uptake of 5-Cl-IAA by plant cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-Cl-IAA) and how does its activity compare to Indole-3-acetic acid (IAA)?

This compound (5-Cl-IAA) is a halogenated derivative of the primary plant auxin, Indole-3-acetic acid (IAA).[1] Halogenated auxins, like the well-studied 4-Chloroindole-3-acetic acid (4-Cl-IAA), are often found to be more potent than IAA.[1][2][3] This increased activity may be due to their enhanced stability and reduced metabolic degradation within the plant cell.[2][3] For instance, 4-Cl-IAA has been shown to be about ten times more active than IAA in promoting growth in certain bioassays.[1]

Q2: What is the primary mechanism for 5-Cl-IAA uptake in plant cells?

The uptake of auxins like 5-Cl-IAA into plant cells is governed by the chemiosmotic hypothesis. This involves two main routes:

  • Passive Diffusion: In the acidic environment of the plant cell wall (apoplast), a portion of the weak acid auxin will be in its protonated, uncharged form (IAAH). This lipophilic form can diffuse across the plasma membrane into the more neutral cytoplasm.

  • Carrier-Mediated Transport: The deprotonated, anionic form (IAA⁻) is taken up by specific auxin influx carriers of the AUX1/LAX family.[4][5][6] These transporters function as proton symporters, utilizing the electrochemical gradient across the membrane.[4][6]

Q3: How does pH affect the uptake of 5-Cl-IAA?

The pH of the extracellular medium is a critical factor. A lower (more acidic) pH in the apoplast increases the proportion of protonated, membrane-permeable auxin, thus favoring passive diffusion. The optimal pH for the saturable (carrier-mediated) component of IAA uptake has been found to be around 5.0.[7] Changes in apoplastic pH can therefore significantly modulate auxin uptake.[6]

Q4: Is 5-Cl-IAA stable in experimental solutions?

While chlorinated auxins are generally more stable than IAA, it is crucial to protect auxin solutions from light to prevent degradation.[1] For storage, auxin stock solutions should be kept at -20°C in the dark.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 5-Cl-IAA.

Problem Possible Causes Troubleshooting Steps
Low or no uptake of 5-Cl-IAA Incorrect pH of the medium: The pH may be too high, reducing the proton gradient and the proportion of protonated 5-Cl-IAA.Adjust the pH of your incubation medium to the optimal range for auxin uptake (around pH 5.0).[7]
Degradation of 5-Cl-IAA: Exposure to light or improper storage can lead to the breakdown of the compound.Prepare fresh solutions and protect them from light. Store stock solutions at -20°C.[1]
Inactive influx carriers: The experimental cell type may have low expression of AUX1/LAX transporters, or their activity may be inhibited.Use cell lines known to have robust auxin transport, such as Arabidopsis root protoplasts. Consider pretreatments that may enhance transporter expression, although this is an area of active research.
Incorrect concentration: The concentration of 5-Cl-IAA may be outside the optimal range for uptake or physiological response.Perform a dose-response curve to determine the optimal concentration for your experimental system. Chlorinated auxins can be effective at lower concentrations than IAA.[1]
High variability in uptake results between replicates Inconsistent cell density or viability: Variations in the number of viable cells will lead to inconsistent uptake measurements.Ensure a uniform cell suspension and perform a viability stain (e.g., FDA) before starting the experiment.
Fluctuations in pH during the experiment: Cellular processes can alter the pH of the medium over time.Buffer the experimental medium to maintain a stable pH throughout the incubation period.
Inaccurate quantification: The method used to measure 5-Cl-IAA may not be sensitive or specific enough.Utilize a robust quantification method such as GC-MS or LC-MS/MS with an appropriate internal standard.[8][9]
Unexpected physiological effects or toxicity Supraoptimal concentration: High concentrations of auxins, including chlorinated auxins, can be inhibitory or toxic to plant cells.[1]Re-evaluate the concentration used. Remember that chlorinated auxins are often more potent than IAA.[1][2]
Contamination of the 5-Cl-IAA stock: The compound may be impure or contaminated.Verify the purity of your 5-Cl-IAA stock using analytical methods.
Interaction with other components in the medium: Other substances in the culture medium could be interfering with 5-Cl-IAA activity.Simplify the experimental medium where possible to identify potential interactions.

Data Presentation

Table 1: Relative Activity of IAA and Chlorinated Auxins

AuxinRelative Growth-Promoting Efficiency (Maize Coleoptile Elongation)Notes
Indole-3-acetic acid (IAA)1.00Standard auxin for comparison.
4-Chloroindole-3-acetic acid (4-Cl-IAA)~1.68Significantly more active than IAA in stimulating elongation.[2][3]

Table 2: Factors Influencing Auxin Uptake

FactorEffect on UptakeRecommended Condition
External pH Lower pH increases uptakepH 5.0 is optimal for carrier-mediated uptake[7]
Temperature Affects membrane fluidity and transporter activityMaintain a consistent and appropriate temperature for the plant species.
Light Can cause degradation of auxinsConduct experiments under dim light or in the dark[1]
Concentration Uptake can be saturableDetermine optimal concentration through a dose-response curve.
Cell Type/Tissue Expression of influx carriers variesUse tissues with known high auxin transport rates (e.g., root tips).

Experimental Protocols

Protocol 1: General Assay for 5-Cl-IAA Uptake in Plant Cell Suspension Culture

This protocol is adapted from methods used for IAA uptake studies and can be optimized for 5-Cl-IAA.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2)

  • 5-Cl-IAA stock solution (in ethanol or DMSO, stored at -20°C in the dark)

  • Radiolabeled 5-Cl-IAA (e.g., ³H-5-Cl-IAA) for quantification, or a suitable method for non-radioactive quantification (LC-MS/MS)

  • Incubation buffer (e.g., MES buffer, pH 5.0)

  • Scintillation cocktail (if using radiolabel)

  • Microcentrifuge tubes

  • Liquid scintillation counter or LC-MS/MS instrumentation

Methodology:

  • Cell Preparation: Allow the cell suspension culture to equilibrate to the experimental temperature. Collect a known volume of cell suspension and wash with fresh, auxin-free culture medium. Resuspend the cells in the incubation buffer to a desired density.

  • Initiation of Uptake: Add the 5-Cl-IAA solution (containing a tracer amount of radiolabeled 5-Cl-IAA) to the cell suspension to the final desired concentration.

  • Incubation: Incubate the cells for various time points (e.g., 2, 5, 10, 20, 30 minutes) under gentle agitation and protected from light.

  • Termination of Uptake: At each time point, quickly transfer an aliquot of the cell suspension to a microcentrifuge tube. Pellet the cells by centrifugation.

  • Washing: Rapidly wash the cell pellet with ice-cold incubation buffer to remove extracellular 5-Cl-IAA.

  • Quantification:

    • Radiolabeled: Lyse the cells and add the lysate to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

    • Non-radiolabeled: Extract the intracellular 5-Cl-IAA using a suitable solvent and quantify using a validated LC-MS/MS method with an internal standard.[8][9]

  • Data Analysis: Calculate the amount of 5-Cl-IAA taken up per unit of cells (e.g., per gram fresh weight or per million cells) at each time point.

Protocol 2: Quantification of 5-Cl-IAA in Plant Tissue using GC-MS

This protocol provides a high-throughput method for quantifying chlorinated auxins.[8]

Materials:

  • Plant tissue

  • Extraction solvent (e.g., isopropanol with 0.2 M imidazole buffer)

  • Internal standard (e.g., ¹³C₆-IAA)

  • Solid-phase extraction (SPE) columns

  • Diazomethane for derivatization (handle with extreme caution in a fume hood)

  • GC-MS system

Methodology:

  • Sample Collection and Homogenization: Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in the extraction solvent containing the internal standard.

  • Extraction: Shake the homogenate at 4°C for at least 30 minutes. Centrifuge to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition the SPE column according to the manufacturer's instructions. Load the supernatant onto the column. Wash the column to remove interfering compounds. Elute the auxins with a suitable solvent (e.g., diethyl ether).

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add diazomethane to the dried sample to methylate the carboxylic acid group of the auxins. This step is crucial for GC analysis.

  • GC-MS Analysis: Re-dissolve the derivatized sample in a suitable solvent and inject it into the GC-MS system. Use selected ion monitoring (SIM) mode for sensitive and specific detection of the methylated 5-Cl-IAA and the internal standard.

  • Quantification: Calculate the concentration of 5-Cl-IAA in the original tissue based on the peak area ratio of the analyte to the internal standard and a standard curve.

Visualizations

Auxin_Uptake_Pathway cluster_extracellular Apoplast (Acidic, pH ~5.5) cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm (Neutral, pH ~7.0) 5_Cl_IAA_H 5-Cl-IAAH (Protonated) Diffusion Passive Diffusion 5_Cl_IAA_H->Diffusion Lipophilic 5_Cl_IAA_neg 5-Cl-IAA⁻ (Anionic) AUX1_LAX AUX1/LAX Influx Carrier 5_Cl_IAA_neg->AUX1_LAX H⁺ Symport Intracellular_5_Cl_IAA 5-Cl-IAA⁻ Diffusion->Intracellular_5_Cl_IAA AUX1_LAX->Intracellular_5_Cl_IAA Biological_Response Biological Response Intracellular_5_Cl_IAA->Biological_Response

Caption: Cellular uptake pathway of this compound (5-Cl-IAA).

Troubleshooting_Workflow Start Experiment Start: Low/No 5-Cl-IAA Uptake Check_pH Is the medium pH optimal (~5.0)? Start->Check_pH Adjust_pH Adjust pH of medium Check_pH->Adjust_pH No Check_Stability Is the 5-Cl-IAA solution fresh and light-protected? Check_pH->Check_Stability Yes Adjust_pH->Start Re-run Prepare_Fresh Prepare fresh 5-Cl-IAA solution Check_Stability->Prepare_Fresh No Check_Concentration Is the concentration appropriate? Check_Stability->Check_Concentration Yes Prepare_Fresh->Start Re-run Dose_Response Perform dose-response curve Check_Concentration->Dose_Response No Check_Quantification Is the quantification method validated? Check_Concentration->Check_Quantification Yes Dose_Response->Start Re-run Validate_Method Validate quantification method (e.g., with internal standards) Check_Quantification->Validate_Method No Success Uptake Improved Check_Quantification->Success Yes Validate_Method->Start Re-run

Caption: Troubleshooting workflow for low 5-Cl-IAA uptake experiments.

References

variability in experimental results with 5-Chloroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving 5-Chloroindole-3-acetic acid (5-Cl-IAA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (5-Cl-IAA) is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development.[1] It is structurally similar to the natural auxin, indole-3-acetic acid (IAA). Its primary applications are in agricultural research to promote root formation, enhance fruit development, and improve overall plant vigor.[2] It is also used in pharmaceutical and biochemical research as a tool to study plant hormonal pathways and as a potential intermediate in the synthesis of therapeutic compounds.[2]

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of 5-Cl-IAA is crucial for proper handling and experimental design. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 1912-45-4[1][3]
Molecular Formula C₁₀H₈ClNO₂[1][3]
Molecular Weight 209.63 g/mol [1][3]
Appearance White to off-white crystalline powder[2]
Melting Point 159 °C[1][3]
Boiling Point 445.6 °C[1][3]
Storage Temperature 2°C - 8°C, protect from light[1][3]

Q3: How stable is this compound in different conditions?

5-Cl-IAA is sensitive to several environmental factors, which can lead to degradation and experimental variability.

  • Light: 5-Cl-IAA is light-sensitive.[4] Exposure to light, especially in solution, can cause significant degradation. It is recommended to work with solutions in a dark environment or use amber-colored vials.

  • pH: Indole derivatives, including 5-Cl-IAA, are generally more susceptible to degradation under acidic conditions.[4] Strong acids can lead to protonation and subsequent polymerization or other degradation reactions. While more stable in neutral or basic conditions, prolonged exposure to strong bases, particularly at elevated temperatures, can also cause degradation.[4]

  • Temperature: For long-term storage, solutions should be kept at low temperatures, such as -20°C, and protected from light.[4]

  • Solvents: For analytical purposes, it is always recommended to use freshly prepared solutions in high-purity, HPLC-grade solvents to avoid impurities that could catalyze degradation.[4]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays (e.g., IC₅₀ values)

Variability in IC₅₀ values is a frequent issue in cytotoxicity and cell proliferation assays. This guide provides a systematic approach to troubleshooting these inconsistencies.

Common Causes and Solutions for Inconsistent IC₅₀ Values

Potential CauseRecommended Solution
Cell-Related Factors
Cell passage numberUse cells within a consistent and narrow passage number range for all experiments.
Cell health and viabilityEnsure cells are in the exponential growth phase at the time of treatment and regularly check for viability.
Mycoplasma contaminationRoutinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Inconsistent cell seeding densityEnsure a homogeneous single-cell suspension before plating. Use calibrated pipettes and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Compound-Related Factors
5-Cl-IAA degradationPrepare fresh stock solutions of 5-Cl-IAA for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light.
Incomplete dissolutionEnsure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium.
Assay Protocol Factors
"Edge effect" in multi-well platesAvoid using the outer wells of the plate for experimental samples. Fill these perimeter wells with sterile PBS or media to maintain humidity.[5]
Inconsistent incubation timesMaintain consistent incubation times for both drug treatment and assay development steps.
Pipetting errorsCalibrate pipettes regularly. Pre-wet pipette tips before aspirating and dispensing solutions.
Data Analysis
Inconsistent data processingUse a consistent method for calculating IC₅₀ values (e.g., non-linear regression) and ensure proper background subtraction.

Logical Troubleshooting Workflow for Inconsistent IC₅₀ Values

G Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Values Observed check_cells Review Cell Culture Practices start->check_cells check_compound Evaluate Compound Handling start->check_compound check_protocol Assess Assay Protocol start->check_protocol check_analysis Verify Data Analysis start->check_analysis solution Implement Corrective Actions and Repeat Experiment check_cells->solution Consistent passage, health, and density? check_compound->solution Fresh solutions, proper storage? check_protocol->solution Consistent timing, pipetting, and plate layout? check_analysis->solution Consistent analysis method?

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Guide 2: Variability in Plant-Based Assays (e.g., Root Elongation)

Inconsistencies in plant-based assays can arise from subtle variations in experimental conditions.

Factors Affecting Variability in Root Elongation Assays

FactorPotential ImpactRecommendation
Light Conditions 5-Cl-IAA is photodegraded, reducing its effective concentration over time.Conduct experiments under controlled, consistent light conditions. Use yellow light filters to minimize degradation if possible.[6]
Media Composition Components of the growth media, such as certain salts, can catalyze the degradation of auxins.[7]Use a consistent and well-defined media composition for all experiments. Prepare fresh media for each experiment.
pH of Media Acidic pH can accelerate the degradation of 5-Cl-IAA.Buffer the growth media to a stable and consistent pH throughout the experiment.
Temperature Fluctuations Temperature can affect both the stability of 5-Cl-IAA and the metabolic rate of the plants.Maintain a constant and controlled temperature in the growth chamber.
Seed Sterilization and Germination Inconsistent sterilization can lead to microbial contamination, which may degrade 5-Cl-IAA. Variable germination rates can lead to developmental differences.Use a standardized and effective seed sterilization protocol. Select uniformly germinated seedlings for experiments.

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound (5-Cl-IAA)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-Cl-IAA in DMSO.

    • Perform serial dilutions of the 5-Cl-IAA stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 5-Cl-IAA. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for a Cell Viability Assay

G Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_compound Prepare serial dilutions of 5-Cl-IAA incubate1->prepare_compound treat_cells Treat cells with 5-Cl-IAA incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a cell-based viability assay.

Protocol 2: Quantification of this compound in Plant Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of 5-Cl-IAA from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction buffer (e.g., isopropanol/water/hydrochloric acid)

  • Internal standard (e.g., ¹³C₆-5-Cl-IAA)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction:

    • Weigh the frozen powder (e.g., 50-100 mg).

    • Add a known amount of the internal standard.

    • Add the cold extraction buffer and vortex thoroughly.

    • Incubate on a shaker at 4°C for a defined period (e.g., 1 hour).

    • Centrifuge at high speed (e.g., 13,000 x g) at 4°C.

    • Collect the supernatant.

  • Purification:

    • Perform solid-phase extraction (SPE) to remove interfering compounds. The specific type of SPE cartridge and elution solvents will depend on the tissue type and the properties of 5-Cl-IAA.

    • Dry the purified extract under a stream of nitrogen or in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the compounds using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify 5-Cl-IAA and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of 5-Cl-IAA in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Signaling Pathway

Auxin Signaling Pathway

5-Cl-IAA, as an auxin analog, is expected to act through the established auxin signaling pathway. This pathway is initiated by the binding of auxin to its co-receptors, which leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

G Auxin Signaling Pathway cluster_nucleus Nucleus Auxin 5-Cl-IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Ub Ubiquitin Ub->SCF Degradation Degradation Proteasome->Degradation

Caption: A simplified diagram of the auxin signaling pathway.

References

Technical Support Center: 5-Chloroindole-3-acetic acid (5-Cl-IAA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloroindole-3-acetic acid (5-Cl-IAA), a synthetic auxin.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-Cl-IAA) and how does it work?

A1: this compound (5-Cl-IAA) is a synthetic analog of the natural plant hormone auxin, indole-3-acetic acid (IAA). Like other auxins, it functions by binding to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and leading to the expression of auxin-responsive genes that regulate various aspects of plant growth and development.

Q2: How does the activity of 5-Cl-IAA compare to IAA?

A2: Chlorinated auxins, including 5-Cl-IAA, often exhibit higher activity than the natural auxin IAA. This increased activity can be attributed to factors such as greater stability and potentially altered binding affinities to the TIR1/AFB receptors. For instance, studies on other chlorinated auxins like 4-Cl-IAA have shown them to be more potent in promoting growth responses compared to IAA.[1]

Q3: What are the potential reasons for observing resistance to 5-Cl-IAA in my experiments?

A3: Resistance to 5-Cl-IAA, or a lack of expected response, can arise from several factors:

  • Target Site Mutations: Mutations in the auxin co-receptors (TIR1/AFB proteins) or the Aux/IAA repressor proteins can alter the binding affinity of 5-Cl-IAA, leading to reduced signaling.

  • Altered Transport: Changes in the activity of auxin influx (e.g., AUX1/LAX) or efflux (e.g., PIN, ABCB) transporters can reduce the intracellular concentration of 5-Cl-IAA.

  • Increased Metabolism: Enhanced degradation or conjugation of 5-Cl-IAA within the plant tissue can lower its effective concentration.

  • Experimental Conditions: Suboptimal experimental conditions, such as improper pH of the medium, degradation of the 5-Cl-IAA stock solution, or the developmental stage of the plant material, can contribute to a lack of response.

Q4: Is 5-Cl-IAA stable in solution and in growth media?

A4: Like many indole derivatives, 5-Cl-IAA can be sensitive to light and pH. It is recommended to prepare fresh solutions and protect them from light. The stability of auxins in tissue culture media can be influenced by factors such as autoclaving, light exposure, and the presence of other media components.

Troubleshooting Guides

Issue 1: No observable auxin-like effect (e.g., no root growth inhibition, no callus induction) after 5-Cl-IAA application.
Possible Cause Troubleshooting Step
Degraded 5-Cl-IAA Prepare a fresh stock solution of 5-Cl-IAA. Store the stock solution in the dark at -20°C. When preparing media, add filter-sterilized 5-Cl-IAA after autoclaving to prevent heat degradation.
Incorrect Concentration Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental system.
Suboptimal pH of the Medium Check and adjust the pH of your growth medium. The optimal pH for auxin uptake and activity is typically slightly acidic (around 5.5-5.8).
Resistant Plant Material If using a mutant line, it may have a mutation in the auxin signaling pathway. Test the response of a wild-type control in parallel. Consider using a different auxin or a higher concentration of 5-Cl-IAA.
Developmental Stage of Tissue The sensitivity of plant tissues to auxin can vary with age and developmental stage. Use tissues that are known to be responsive to auxin for your specific assay.
Issue 2: Reduced or variable response to 5-Cl-IAA across replicates.
Possible Cause Troubleshooting Step
Uneven Application Ensure uniform application of 5-Cl-IAA to all experimental units. For agar-based assays, ensure the compound is thoroughly mixed into the medium before it solidifies.
Inconsistent Environmental Conditions Maintain consistent light, temperature, and humidity for all replicates. Uneven lighting can lead to photodegradation of 5-Cl-IAA.
Biological Variability Increase the number of biological replicates to account for natural variation in plant response.
Cellular Efflux If a reduced response is observed over time, consider the possibility of active efflux of 5-Cl-IAA from the cells. This is a known mechanism of regulating intracellular auxin levels.

Quantitative Data

Table 1: Comparative Effect of IAA and Chlorinated IAAs on Arabidopsis thaliana Root Length

This table summarizes the relative root length of Arabidopsis thaliana wild-type plants after 17 days of incubation on media containing different concentrations of IAA, 4-Cl-IAA, 5-Cl-IAA, and 6-Cl-IAA. The results are calculated based on control plants without any treatment.

Concentration (nM)Relative Root Length (% of Control) - IAARelative Root Length (% of Control) - 4-Cl-IAARelative Root Length (% of Control) - 5-Cl-IAARelative Root Length (% of Control) - 6-Cl-IAA
0.1 ~100%~110%~105%~105%
1 ~105%~100%~100%~100%
10 ~90%~80%~85%~90%
100 ~50%~40%~45%~50%
1000 <50%<40%<45%<50%

Data adapted from Walter et al., 2020.[2]

Experimental Protocols

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol is used to assess the sensitivity of Arabidopsis thaliana seedlings to 5-Cl-IAA.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or mutant lines)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and 0.8% agar

  • 5-Cl-IAA stock solution (e.g., 10 mM in DMSO or ethanol)

  • Sterile petri dishes (90 mm)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach with 0.1% Triton X-100)

  • Sterile water

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of bleach solution. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds 3-5 times with sterile water.

    • Resuspend seeds in 0.1% sterile agar solution and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare MS medium and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the appropriate volume of filter-sterilized 5-Cl-IAA stock solution to achieve the desired final concentrations (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM). Also, prepare a control plate with the solvent used for the stock solution.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Pipette individual seeds onto the surface of the agar plates, arranging them in a row approximately 1 cm from the top edge.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with long-day conditions (16h light/8h dark) at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days, scan the plates.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the root length as a function of 5-Cl-IAA concentration to generate a dose-response curve.

Visualizations

AuxinSignalingPathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-Cl-IAA_ext 5-Cl-IAA AUX1_LAX AUX1/LAX (Influx Carrier) 5-Cl-IAA_ext->AUX1_LAX Uptake 5-Cl-IAA_int 5-Cl-IAA PIN_ABCB PIN/ABCB (Efflux Carrier) 5-Cl-IAA_int->PIN_ABCB Efflux TIR1_AFB TIR1/AFB 5-Cl-IAA_int->TIR1_AFB AUX1_LAX->5-Cl-IAA_int PIN_ABCB->5-Cl-IAA_ext SCF SCF Complex TIR1_AFB->SCF Forms SCF-TIR1/AFB Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets Degradation 26S Proteasome Degradation SCF->Degradation Ubiquitination ARF ARF Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Degradation->Aux_IAA Degrades

References

overcoming solubility issues of 5-Chloroindole-3-acetic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Chloroindole-3-acetic acid (5-Cl-IAA) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-Cl-IAA) and why is its solubility a concern?

A1: this compound is a synthetic auxin, a class of plant hormones, used in agricultural and pharmaceutical research.[1][2] Its limited solubility in aqueous solutions can pose significant challenges for researchers, leading to issues with stock solution preparation, precipitation during experiments, and inconsistent results.

Q2: What are the general approaches to solubilizing poorly water-soluble compounds like 5-Cl-IAA?

A2: Common strategies to enhance the solubility of hydrophobic compounds include:

  • Co-solvents: Using water-miscible organic solvents like dimethyl sulfoxide (DMSO) or ethanol to first dissolve the compound before dilution in aqueous media.

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group of 5-Cl-IAA, forming a more soluble salt.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic 5-Cl-IAA molecule within the hydrophobic cavity of a cyclodextrin, a cyclic oligosaccharide, to increase its apparent water solubility.[3]

Q3: What are the recommended starting points for preparing a stock solution of 5-Cl-IAA?

A3: The recommended approach is to first prepare a concentrated stock solution in an organic solvent. DMSO and ethanol are commonly used for indole-3-acetic acid and its derivatives. A stock solution of 10-50 mM in 100% DMSO or absolute ethanol is a typical starting point.

Q4: What is the maximum recommended final concentration of co-solvents in cell-based assays?

A4: To minimize cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. For DMSO, a final concentration of ≤ 0.5% is generally considered safe for most cell lines, with ≤ 0.1% being ideal for sensitive cells or long-term studies.[4][5] For ethanol, it is also recommended to keep the final concentration below 1%.[6]

Troubleshooting Guide

Issue 1: 5-Cl-IAA powder does not dissolve in the chosen solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volume.Increase the volume of the solvent gradually.
Inappropriate solvent.While DMSO and ethanol are good starting points, for some applications, other solvents like methanol or acetone might be considered. Refer to the solubility data table below.
Low temperature.Gently warm the solution in a water bath (e.g., 37°C).[7]
Insufficient mixing.Vortex the solution vigorously or use a sonicator for a few minutes to aid dissolution.[7]
Issue 2: A precipitate forms when the 5-Cl-IAA stock solution is diluted into aqueous media (e.g., buffer, cell culture medium).
Possible Cause Troubleshooting Step
The aqueous solubility limit has been exceeded.Lower the final concentration of 5-Cl-IAA in the aqueous medium.
Rapid addition of the stock solution to the aqueous medium.Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
The pH of the aqueous medium is too low.For acidic compounds like 5-Cl-IAA, increasing the pH of the aqueous medium can significantly improve solubility. Consider using a buffer with a pH above the pKa of the compound (the predicted pKa for 5-Cl-IAA is approximately 4.37).[8] Alternatively, prepare the 5-Cl-IAA sodium salt.
The final concentration of the co-solvent is too low to maintain solubility.While keeping co-solvent concentration low is important for biological experiments, a certain minimum concentration might be necessary. Perform a dose-response experiment to determine the maximum tolerated co-solvent concentration for your specific system.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its parent compound, Indole-3-acetic acid. Note that specific quantitative solubility data for 5-Cl-IAA is limited; therefore, data for IAA is provided for reference.

Compound Solvent Solubility Molarity (approx.)
5-ChloroindoleWater125 mg/L~0.83 mM
5-Hydroxyindole-3-acetic acidEthanol50 mg/mL~262 mM
5-Hydroxyindole-3-acetic acidDMSO~25 mg/mL~131 mM
Indole-3-acetic acidEthyl AcetateHigh-
Indole-3-acetic acidDMSOHigh-
Indole-3-acetic acidDMFHigh-
Indole-3-acetic acidn-ButanolHigh-
Indole-3-acetic acidAcetoneHigh-
Indole-3-acetic acidIsopropanolHigh-
Indole-3-acetic acid1,4-DioxaneHigh-
Indole-3-acetic acidn-PropanolHigh-
Indole-3-acetic acidEthanolHigh-
Indole-3-acetic acidMethanolHigh-
Indole-3-acetic acidAcetonitrileModerate-
Indole-3-acetic acidChloroformLow-

Data for 5-Chloroindole is from a non-peer-reviewed source and should be used as an estimate.[9] Data for 5-Hydroxyindole-3-acetic acid and Indole-3-acetic acid are included for comparative purposes.[7][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 5-Cl-IAA in DMSO
  • Weigh out 2.096 mg of 5-Cl-IAA powder (MW: 209.63 g/mol ).

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of high-purity, sterile DMSO.

  • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubilization of 5-Cl-IAA using pH Adjustment (Preparation of Sodium Salt)
  • Weigh out the desired amount of 5-Cl-IAA powder.

  • Add a small volume of 1 N NaOH dropwise while stirring until the solid dissolves. This deprotonates the carboxylic acid, forming the more water-soluble sodium salt.

  • Once dissolved, add the desired aqueous buffer (e.g., PBS) to reach the final desired volume and concentration.

  • Adjust the pH of the final solution to the desired experimental pH using HCl. Be aware that lowering the pH significantly may cause the compound to precipitate out of solution.

  • Sterile filter the final solution through a 0.22 µm filter before use.

Protocol 3: Enhancing Aqueous Solubility of 5-Cl-IAA using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is a general guideline and may require optimization for 5-Cl-IAA.

  • Prepare a concentrated solution of HP-β-CD in deionized water (e.g., 45% w/v).

  • Add the 5-Cl-IAA powder to the HP-β-CD solution. The molar ratio of 5-Cl-IAA to HP-β-CD will need to be optimized, but a starting point of 1:1 or 1:2 can be tested.

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • After stirring, centrifuge the solution to remove any undissolved compound.

  • The supernatant, containing the 5-Cl-IAA:HP-β-CD inclusion complex, can be used for experiments. The concentration of 5-Cl-IAA in the supernatant should be determined analytically (e.g., by HPLC).

  • Alternatively, the solution can be freeze-dried to obtain a powder of the inclusion complex, which can be reconstituted in aqueous media.[4]

Visualizations

experimental_workflow cluster_start Start: Undissolved 5-Cl-IAA cluster_methods Solubilization Methods cluster_intermediate Intermediate Step cluster_final Final Preparation cluster_end End: Solubilized 5-Cl-IAA start 5-Cl-IAA Powder co_solvent Dissolve in Co-solvent (DMSO/Ethanol) start->co_solvent ph_adjustment pH Adjustment (e.g., with NaOH) start->ph_adjustment cyclodextrin Cyclodextrin Complexation start->cyclodextrin stock_solution Concentrated Stock Solution co_solvent->stock_solution ph_adjustment->stock_solution cyclodextrin->stock_solution dilution Dilute into Aqueous Medium stock_solution->dilution end Ready-to-use Solution dilution->end

Caption: Experimental workflow for solubilizing 5-Cl-IAA.

troubleshooting_guide start Issue: Precipitation upon dilution of 5-Cl-IAA stock solution check_concentration Is the final concentration too high? start->check_concentration check_mixing Was the stock solution added too quickly? check_concentration->check_mixing No solution_concentration Solution: Lower the final concentration. check_concentration->solution_concentration Yes check_ph Is the pH of the aqueous medium too low? check_mixing->check_ph No solution_mixing Solution: Add stock dropwise with constant stirring/vortexing. check_mixing->solution_mixing Yes check_cosolvent Is the final co-solvent concentration too low? check_ph->check_cosolvent No solution_ph Solution: Increase the pH of the aqueous medium or use the sodium salt form. check_ph->solution_ph Yes solution_cosolvent Solution: Increase co-solvent concentration (within tolerated limits). check_cosolvent->solution_cosolvent Yes end Problem Resolved check_cosolvent->end No solution_concentration->end solution_mixing->end solution_ph->end solution_cosolvent->end

Caption: Troubleshooting decision tree for 5-Cl-IAA precipitation.

References

Technical Support Center: Minimizing Abiotic Stress Effects in 5-Chloroindole-3-acetic acid (5-Cl-IAA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Chloroindole-3-acetic acid (5-Cl-IAA) and the mitigation of abiotic stress in plants.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-Cl-IAA) and how does it relate to Indole-3-acetic acid (IAA)?

A1: this compound (5-Cl-IAA) is a halogenated auxin, a class of plant hormones that regulate various aspects of plant growth and development. It is a derivative of Indole-3-acetic acid (IAA), the most common naturally occurring auxin. The presence of a chlorine atom on the indole ring can alter the molecule's stability, transport, and bioactivity, often making it more potent or persistent than IAA.[1]

Q2: Why is 5-Cl-IAA used in abiotic stress experiments?

A2: Auxins like 5-Cl-IAA are investigated for their role in mediating plant responses to abiotic stresses such as drought, salinity, and heavy metal toxicity.[2][3] They can influence root architecture, which is crucial for water and nutrient uptake, and modulate stress-responsive gene expression, helping the plant to cope with adverse environmental conditions.[4][5] The higher stability of chlorinated auxins may offer prolonged effects in experimental setups.[1]

Q3: What are the typical working concentrations for 5-Cl-IAA in abiotic stress studies?

A3: The optimal concentration of 5-Cl-IAA is application- and species-dependent. Generally, concentrations in the range of 0.1 µM to 10 µM are used in in vitro studies. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system, as high concentrations of auxins can be inhibitory to growth.[1]

Q4: How should I prepare a stock solution of 5-Cl-IAA?

A4: 5-Cl-IAA has low solubility in water. Therefore, a stock solution should be prepared in an organic solvent.

  • Recommended Solvent: Dissolve 5-Cl-IAA powder in a small amount of 1M NaOH or absolute ethanol.

  • Procedure: After the powder is completely dissolved, bring the solution to the final desired volume with sterile distilled or deionized water.

  • Storage: Store the stock solution in a dark, airtight container at -20°C to prevent degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q5: For how long is a 5-Cl-IAA working solution stable?

A5: The stability of the working solution depends on the solvent, storage conditions, and pH. Aqueous solutions of auxins are susceptible to degradation by light and heat. It is best to prepare fresh working solutions for each experiment from a frozen stock. If temporary storage is necessary, keep the solution at 4°C in the dark for no longer than a few days.

Troubleshooting Guides

Issue 1: Precipitation of 5-Cl-IAA in Aqueous Solution
  • Symptom: Your aqueous working solution of 5-Cl-IAA appears cloudy or contains visible precipitate, either immediately after preparation or after a short period.

  • Potential Cause 1: The concentration of 5-Cl-IAA exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a concentrated stock from an organic solvent into a buffer.

    • Solution:

      • Reduce Final Concentration: Attempt the experiment with a lower final concentration of 5-Cl-IAA.

      • Optimize Dilution: Pre-warm the aqueous medium (e.g., buffer or plant growth medium) to the experimental temperature. Add the 5-Cl-IAA stock solution drop-wise while vigorously vortexing or stirring the aqueous medium. This promotes rapid dispersal and prevents localized high concentrations that can lead to precipitation.[6][7][8]

      • Use a Co-solvent: In some cases, including a small percentage (e.g., 0.1-0.5%) of the original organic solvent (e.g., ethanol) in the final aqueous medium can help maintain solubility. However, ensure to run a solvent-only control to check for any effects on your experimental system.

  • Potential Cause 2: The pH of the aqueous solution is not optimal for 5-Cl-IAA solubility.

    • Solution: Auxins are weak acids and are generally more soluble at a slightly alkaline pH. Ensure the pH of your final medium is compatible with maintaining 5-Cl-IAA in solution. A pH between 7.0 and 8.0 is often suitable. If you observe precipitation upon pH adjustment, you may need to lower the concentration.[9]

Issue 2: Inconsistent or No Observable Effect of 5-Cl-IAA Treatment
  • Symptom: You do not observe the expected physiological or molecular changes in your plants after applying 5-Cl-IAA, or the results are highly variable between replicates.

  • Potential Cause 1: Degradation of 5-Cl-IAA.

    • Solution:

      • Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.

      • Protect from Light: Auxins are light-sensitive. Prepare and handle solutions in a dimly lit environment and store them in amber or foil-wrapped tubes.

      • Check Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the powder.

  • Potential Cause 2: Inappropriate application method or timing.

    • Solution:

      • Application Method: Ensure the chosen application method (e.g., media supplementation, foliar spray, root drench) allows for efficient uptake by the plant tissue.

      • Timing: The developmental stage of the plant can significantly influence its response to hormones. Apply the treatment at a consistent and appropriate developmental stage for all replicates.

  • Potential Cause 3: The chosen abiotic stress level is too severe, masking the effects of 5-Cl-IAA.

    • Solution:

      • Optimize Stress Conditions: Conduct a preliminary experiment with varying levels of the abiotic stressor (e.g., different concentrations of NaCl for salt stress) to identify a level that causes a measurable stress response without being lethal. This will create a window to observe the mitigating effects of 5-Cl-IAA.

  • Potential Cause 4: The plant species or cultivar is not responsive to the applied concentration of 5-Cl-IAA.

    • Solution:

      • Dose-Response Curve: Perform a dose-response experiment with a wide range of 5-Cl-IAA concentrations to identify the optimal concentration for your specific plant material.

Experimental Protocols

Protocol 1: Salt Stress Amelioration Assay in Arabidopsis thaliana
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and rinse 5 times with sterile water).

    • Sow seeds on Murashige and Skoog (MS) agar plates containing 1% sucrose.

  • Stratification and Germination:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment Application:

    • After 5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing:

      • Control (MS medium only)

      • Salt Stress (MS medium + 100 mM NaCl)

      • 5-Cl-IAA Treatment (MS medium + desired concentration of 5-Cl-IAA, e.g., 0.1 µM, 1 µM)

      • Combined Treatment (MS medium + 100 mM NaCl + desired concentration of 5-Cl-IAA)

    • Ensure that the final concentration of the solvent used for the 5-Cl-IAA stock is consistent across all plates, including the controls.

  • Data Collection (after 7-10 days of treatment):

    • Root Length Measurement: Scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

    • Fresh Weight: Carefully remove seedlings from the agar, blot them dry, and measure their fresh weight.

    • Chlorophyll Content: See Protocol 3.

    • Proline Content: See Protocol 4.

Protocol 2: Drought Stress Tolerance Assay in Tomato (Solanum lycopersicum)
  • Plant Growth:

    • Germinate tomato seeds in pots containing a sterile soil/vermiculite mixture.

    • Grow the seedlings in a controlled environment (e.g., 25°C, 16-hour light/8-hour dark photoperiod) for 3-4 weeks until they have 3-4 true leaves.

  • Treatment Groups:

    • Well-Watered (WW) Control: Maintain soil moisture at field capacity.

    • Drought Stress (DS): Withhold watering.

    • 5-Cl-IAA Treatment (WW + 5-Cl-IAA): Maintain soil moisture and apply 5-Cl-IAA solution (e.g., 5 µM) as a soil drench every 3 days.

    • Combined Treatment (DS + 5-Cl-IAA): Withhold watering and apply 5-Cl-IAA solution as a soil drench at the initiation of the drought period.

  • Drought Induction:

    • Withhold water from the DS and DS + 5-Cl-IAA groups until the soil moisture content reaches a predetermined stress level (e.g., 40% of field capacity) or visible wilting symptoms appear.

  • Data Collection:

    • Relative Water Content (RWC):

      • Excise a leaf and record its fresh weight (FW).

      • Immerse the leaf in deionized water for 4 hours at 4°C in the dark to achieve full turgor, then record the turgid weight (TW).

      • Dry the leaf at 70°C for 48 hours and record the dry weight (DW).

      • Calculate RWC (%) = [(FW - DW) / (TW - DW)] x 100.

    • Chlorophyll Content: See Protocol 3.

    • Proline Content: See Protocol 4.

Protocol 3: Determination of Chlorophyll Content
  • Extraction:

    • Homogenize 100 mg of fresh leaf tissue in 10 mL of 80% acetone.

    • Centrifuge the homogenate at 5000 x g for 10 minutes.

  • Spectrophotometry:

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.

  • Calculation:

    • Chlorophyll a (mg/g FW) = [12.7(A663) - 2.69(A645)] x (V/1000 x W)

    • Chlorophyll b (mg/g FW) = [22.9(A645) - 4.68(A663)] x (V/1000 x W)

    • Total Chlorophyll (mg/g FW) = [20.2(A645) + 8.02(A663)] x (V/1000 x W)

    • Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), W = fresh weight of the tissue (g).

Protocol 4: Determination of Proline Content
  • Extraction:

    • Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

    • Filter the homogenate through Whatman No. 2 filter paper.

  • Reaction:

    • Mix 2 mL of the filtrate with 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid in a test tube.

    • Incubate the mixture at 100°C for 1 hour.

    • Terminate the reaction in an ice bath.

  • Extraction and Measurement:

    • Add 4 mL of toluene to the reaction mixture and vortex thoroughly.

    • Allow the layers to separate and measure the absorbance of the upper toluene layer at 520 nm.

  • Quantification:

    • Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.

Quantitative Data Summary

Table 1: Effect of 5-Cl-IAA on Plant Growth Parameters under Salt Stress

Plant SpeciesStress Level5-Cl-IAA ConcentrationParameter% Change vs. Stress ControlReference
Gossypium hirsutum150 mM NaCl50 µg/mL IAARoot Length+29%[10]
Gossypium hirsutum150 mM NaCl50 µg/mL IAAShoot Length+27%[10]
Olea europaea100 mM NaCl10 µM IAAPlant BiomassIncreased[11]
Zea mays150 mM NaCl100 mg/L IAAShoot Dry WeightIncreased[12]

Table 2: Effect of 5-Cl-IAA on Physiological Markers under Drought Stress

Plant SpeciesStress Level5-Cl-IAA ConcentrationParameterObservationReference
Triticum aestivumWater withholding80 ppm IAARelative Water ContentIncreased[13]
Triticum aestivumWater withholding80 ppm IAAProline ContentIncreased[13]
Triticum aestivumWater withholding80 ppm IAASoluble SugarsIncreased[13]
Trifolium repensPEG-induced1 µM IAAEndogenous ABA ContentIncreased[3]

Visualizations

Abiotic_Stress_Auxin_Signaling Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA_Biosynthesis ABA Biosynthesis Abiotic_Stress->ABA_Biosynthesis Induces Auxin_Biosynthesis Auxin (IAA) Biosynthesis Abiotic_Stress->Auxin_Biosynthesis Modulates ABA ABA ABA_Biosynthesis->ABA ABA_Signaling ABA Signaling (e.g., SnRK2s) ABA->ABA_Signaling Activates ABA_Signaling->Auxin_Biosynthesis Crosstalk (Inhibits) Stress_Response_Genes Stress-Responsive Gene Expression ABA_Signaling->Stress_Response_Genes Regulates Auxin 5-Cl-IAA / IAA Auxin_Biosynthesis->Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Targets for degradation Degradation 26S Proteasome Degradation TIR1_AFB->Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Aux_IAA->Degradation ARF->ABA_Signaling Crosstalk (Modulates) ARF->Stress_Response_Genes Activates/Represses Stress_Tolerance Stress Tolerance (e.g., Osmolyte accumulation, Root growth modification) Stress_Response_Genes->Stress_Tolerance Degradation->Aux_IAA Degrades

Caption: Auxin signaling pathway in response to abiotic stress.

Experimental_Workflow_Salt_Stress start Start sterilize Seed Sterilization & Plating on MS start->sterilize stratify Stratification (4°C, 2-3 days) sterilize->stratify germinate Germination (Growth Chamber, 5 days) stratify->germinate transfer Transfer Seedlings to Treatment Plates germinate->transfer treatments Treatment Groups: - Control - Salt Stress (NaCl) - 5-Cl-IAA - Salt + 5-Cl-IAA transfer->treatments grow Incubate (7-10 days) treatments->grow data Data Collection: - Root Length - Fresh Weight - Chlorophyll - Proline grow->data end End data->end

Caption: Workflow for a salt stress amelioration assay.

Troubleshooting_Logic problem Problem: Inconsistent or No Effect q1 Is the 5-Cl-IAA solution fresh? problem->q1 sol1 Prepare fresh solution from frozen stock. Protect from light. q1->sol1 No q2 Is the abiotic stress level appropriate? q1->q2 Yes sol1->q2 sol2 Optimize stress level. (not too severe) q2->sol2 No q3 Is the 5-Cl-IAA concentration optimal? q2->q3 Yes sol2->q3 sol3 Perform a dose-response curve. q3->sol3 No success Problem Resolved q3->success Yes sol3->success

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

5-Chloroindole-3-acetic acid vs. Indole-3-acetic acid (IAA): A Comparative Guide on Auxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-Chloroindole-3-acetic acid (5-Cl-IAA) and the canonical auxin, Indole-3-acetic acid (IAA). The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.

Executive Summary

Indole-3-acetic acid (IAA) is the most abundant and well-characterized native auxin, playing a pivotal role in nearly every aspect of plant growth and development. Its halogenated analog, this compound (5-Cl-IAA), belongs to a class of chlorinated auxins that have demonstrated significantly altered biological activity. Experimental evidence suggests that chlorinated auxins, including 5-Cl-IAA, can exhibit higher potency in various bioassays compared to IAA. This enhanced activity is often attributed to increased stability and reduced metabolic breakdown within plant tissues. This guide delves into a direct comparison of their activities, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Auxin Activity

The following table summarizes the quantitative data from a root elongation assay in Arabidopsis thaliana, comparing the effects of 5-Cl-IAA and IAA at various concentrations.

Concentration (nM)Relative Root Length (% of Control) - IAARelative Root Length (% of Control) - 5-Cl-IAA
0.1~105%~110%
1~108%~105%
10~100%~90%
100~50%~40%
1000~30%~25%

Data adapted from a study on the effects of chlorinated auxins on Arabidopsis thaliana root growth. The percentages are estimations based on graphical data.

Signaling Pathway

Both IAA and 5-Cl-IAA are understood to function through the canonical auxin signaling pathway. This pathway involves the perception of the auxin signal by the TIR1/AFB family of F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that regulate cell division, elongation, and differentiation.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA or 5-Cl-IAA) TIR1_AFB TIR1/AFB (Receptor) Auxin->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex activates Aux_IAA Aux/IAA (Repressor) SCF_complex->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Transcription Factor) Aux_IAA->ARF represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Transcription Transcription Auxin_Responsive_Genes->Transcription Cellular_Response Cellular Response (Elongation, Division, etc.) Transcription->Cellular_Response

Caption: Canonical Auxin Signaling Pathway.

Experimental Protocols

Root Elongation Bioassay for Comparative Analysis of 5-Cl-IAA and IAA

This protocol details a method for quantifying the effect of 5-Cl-IAA and IAA on the primary root elongation of Arabidopsis thaliana seedlings.

1. Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) basal medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (90 mm)

  • Sterile water

  • Ethanol (for sterilization and stock solution preparation)

  • This compound (5-Cl-IAA)

  • Indole-3-acetic acid (IAA)

  • Growth chamber or incubator with controlled light and temperature

  • Stereomicroscope with a calibrated eyepiece or a flatbed scanner with image analysis software (e.g., ImageJ)

2. Preparation of Stock Solutions and Growth Media:

  • Prepare 1 mM stock solutions of IAA and 5-Cl-IAA in 100% ethanol. Store at -20°C in the dark.

  • Prepare sterile MS agar plates. Aseptically add the appropriate volume of auxin stock solution to the molten MS medium (after autoclaving and cooling to ~50-60°C) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Also, prepare control plates with an equivalent amount of ethanol.

3. Seed Sterilization and Plating:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 20% bleach solution with a drop of Tween-20.

  • Rinse the seeds 3-5 times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Aseptically sow the seeds in a straight line on the surface of the prepared MS agar plates.

4. Growth Conditions and Measurement:

  • Place the Petri dishes vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • After a set period of growth (e.g., 5-7 days), capture high-resolution images of the plates using a flatbed scanner or a camera mounted on a stereomicroscope.

  • Measure the length of the primary root for each seedling from the root-shoot junction to the root tip using image analysis software.

5. Data Analysis:

  • For each treatment, calculate the average root length and standard deviation.

  • Normalize the data by expressing the average root length of each treatment as a percentage of the average root length of the control (ethanol-treated) seedlings.

  • Plot the relative root length against the auxin concentration to generate dose-response curves for both IAA and 5-Cl-IAA.

ExperimentalWorkflow A Prepare Stock Solutions (IAA & 5-Cl-IAA) B Prepare MS Agar Plates with varying auxin concentrations A->B E Sow Seeds on Prepared Plates B->E C Surface Sterilize Arabidopsis Seeds D Seed Stratification (4°C for 2-3 days) C->D D->E F Incubate Vertically (Controlled Environment) E->F G Image Seedlings (After 5-7 days) F->G H Measure Primary Root Length G->H I Data Analysis: Calculate Relative Root Length and Generate Dose-Response Curves H->I

Caption: Experimental Workflow for Root Elongation Bioassay.

Conclusion

The available data indicates that this compound exhibits a higher potency in influencing plant growth responses, such as root elongation, when compared to Indole-3-acetic acid. This is particularly evident at higher concentrations where 5-Cl-IAA shows a stronger inhibitory effect. The enhanced activity of 5-Cl-IAA makes it a valuable tool for researchers studying auxin action and for potential applications in agriculture and horticulture where a more stable and potent auxin may be desirable. The provided experimental protocol offers a standardized method for further comparative studies of these and other auxin analogs. Both compounds are believed to act through the same primary signaling pathway, but the potential for differential interactions with receptor complexes or varying metabolic fates warrants further investigation.

Comparative Analysis of 5-Chloroindole-3-acetic acid and Other Auxins on Root Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 5-Chloroindole-3-acetic acid (5-Cl-IAA) on root morphology against other natural and synthetic auxins. The information is supported by experimental data and detailed protocols to assist in the validation and application of these compounds in research and development.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, with a particularly profound influence on root system architecture. Indole-3-acetic acid (IAA) is the most abundant natural auxin, while numerous synthetic auxins, including chlorinated derivatives like this compound (5-Cl-IAA), have been synthesized and studied for their potent and sometimes distinct effects. Understanding the specific impacts of these compounds on root morphology is vital for applications in agriculture, horticulture, and plant biotechnology. This guide presents a comparative analysis of 5-Cl-IAA's effects on key root morphological parameters, providing researchers with the necessary data and methodologies for their own investigations.

Quantitative Comparison of Auxin Effects on Root Morphology

The following table summarizes the quantitative effects of 5-Cl-IAA and other common auxins on the primary root length of Arabidopsis thaliana seedlings. The data is based on in vitro studies where seedlings were grown on media supplemented with different concentrations of the respective auxins.

Auxin CompoundConcentrationPrimary Root Length (relative to control)Reference
This compound (5-Cl-IAA) 0.1 nM~110%[1]
1 nM~100%[1]
10 nM~80%[1]
100 nM~20% (Strong Inhibition) [1]
Indole-3-acetic acid (IAA) 0.1 nM~105%[1]
1 nM~115% (Slight Promotion)[1]
10 nM~100%[1]
100 nM~40% (Inhibition)[1]
4-Chloroindole-3-acetic acid (4-Cl-IAA) 0.1 nM~115%[1]
1 nM~110%[1]
10 nM~70%[1]
100 nM~15% (Strong Inhibition) [1]
6-Chloroindole-3-acetic acid (6-Cl-IAA) 0.1 nM~110%[1]
1 nM~105%[1]
10 nM~90%[1]
100 nM~30% (Inhibition)[1]
Indole-3-butyric acid (IBA) 1 µMPromotes adventitious root formation[2]
Naphthalene-1-acetic acid (NAA) 0.1 µMPromotes lateral root formation[3]

Note: The data for 5-Cl-IAA, IAA, 4-Cl-IAA, and 6-Cl-IAA on primary root length is derived from studies on Arabidopsis thaliana grown for 17 days on agar plates containing the respective compounds[1]. The effects of IBA and NAA are generally characterized by their promotion of different types of roots.

Experimental Protocols

Protocol 1: Assessment of Primary Root Length and Lateral Root Density

This protocol details the methodology for quantifying the effects of auxins on primary root length and lateral root density in Arabidopsis thaliana.

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).

  • Surface sterilize seeds using 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash seeds 5 times with sterile distilled water.

  • Stratify seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Prepare Murashige and Skoog (MS) agar plates (0.8% agar, 1% sucrose, pH 5.7) supplemented with the desired concentrations of 5-Cl-IAA and other auxins (e.g., IAA, 4-Cl-IAA, NAA). A control plate without any added auxin should be included.

2. Seedling Growth and Treatment:

  • Aseptically place sterilized and stratified seeds on the surface of the prepared MS agar plates.

  • Orient the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Allow seedlings to grow for a specified period (e.g., 7-10 days).

3. Data Acquisition and Analysis:

  • After the growth period, carefully remove the plates from the growth chamber and scan them using a flatbed scanner at high resolution (e.g., 600 dpi).

  • Use image analysis software such as ImageJ or Fiji to measure the length of the primary root from the root-hypocotyl junction to the root tip.

  • To determine lateral root density, count the number of emerged lateral roots along the primary root. Divide the total number of lateral roots by the length of the primary root to obtain the lateral root density (lateral roots/cm).

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Analysis of Root Hair Morphology

This protocol describes the methodology for examining the effects of auxins on root hair length and density.

1. Seedling Preparation:

  • Grow Arabidopsis thaliana seedlings as described in Protocol 1. It is recommended to use a shorter growth period (e.g., 5-7 days) to facilitate the observation of root hairs.

2. Sample Staining and Mounting:

  • Carefully remove seedlings from the agar plates.

  • For visualization, you can stain the roots with a suitable dye. For example, immerse the roots in a 0.05% Toluidine Blue solution for a few seconds and then rinse with distilled water. This can enhance the contrast for imaging.

  • Mount the seedlings in a drop of water or a suitable mounting medium on a microscope slide and cover with a coverslip.

3. Microscopy and Image Analysis:

  • Observe the roots under a light microscope equipped with a camera.

  • Capture images of the root hair zone, which is typically located a few millimeters from the root tip.

  • Use image analysis software (e.g., ImageJ) to measure the length of individual root hairs. To calculate the average root hair length, measure a representative number of root hairs per root (e.g., 20-30).

  • To determine root hair density, select a defined area of the root surface in the root hair zone and count the number of root hairs within that area. Express the density as the number of root hairs per unit area (e.g., hairs/mm²).

  • Conduct statistical analysis to compare the effects of different auxin treatments.

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor. The binding of auxin promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately leading to various developmental responses, including changes in root morphology. Chlorinated auxins like 5-Cl-IAA are thought to interact with this pathway, potentially with different affinities for the TIR1/AFB co-receptors compared to IAA.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, 5-Cl-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms complex with TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF ARF Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates/ Represses Transcription Response Root Morphological Response Auxin_Genes->Response

Figure 1. Canonical auxin signaling pathway.

Experimental Workflow for Comparative Root Morphology Analysis

The following diagram illustrates the typical workflow for a comparative study of the effects of different auxins on root morphology.

ExperimentalWorkflow A Seed Sterilization & Stratification C Seedling Growth (Vertical Plates) A->C B Preparation of Auxin-Supplemented MS Agar Plates B->C D Image Acquisition (Scanner/Microscope) C->D E Image Analysis (e.g., ImageJ) D->E F Data Quantification - Primary Root Length - Lateral Root Density - Root Hair Length/Density E->F G Statistical Analysis F->G H Results & Comparison G->H

Figure 2. Experimental workflow for root morphology analysis.

Discussion

The available data indicates that 5-Cl-IAA is a potent auxin that exhibits a strong inhibitory effect on primary root elongation at higher concentrations, even more so than the natural auxin IAA[1]. This suggests that the chloro-substitution at the 5-position of the indole ring significantly enhances its biological activity in this context. While quantitative data for the effects of 5-Cl-IAA on lateral root density and root hair morphology is less readily available, it is plausible that it follows a similar dose-dependent pattern, with potential promotion at very low concentrations and inhibition at higher concentrations.

The differential effects of chlorinated auxins may be attributed to several factors, including altered stability, transport, or interaction with the auxin perception machinery. Studies on the related compound 4-Cl-IAA suggest that chlorinated auxins can indeed interact with the TIR1/AFB co-receptor complex, and the specific composition of this complex may determine the cellular response to different auxins[4]. Further research is needed to elucidate the precise molecular mechanisms underlying the distinct activities of 5-Cl-IAA.

Conclusion

This compound is a highly active synthetic auxin with significant effects on root morphology. Its strong inhibitory effect on primary root growth at nanomolar concentrations highlights its potency compared to IAA. The provided experimental protocols offer a standardized approach for researchers to further investigate and validate the effects of 5-Cl-IAA and other auxins on various aspects of root development. A deeper understanding of the structure-activity relationship of chlorinated auxins and their interaction with the auxin signaling pathway will be crucial for their effective application in agricultural and biotechnological contexts.

References

Cross-Reactivity of 5-Chloroindole-3-acetic acid in Auxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of auxin analogs, with a focus on the potential for 5-Chloroindole-3-acetic acid (5-Cl-IAA) to be recognized in immunoassays designed for the principal plant auxin, Indole-3-acetic acid (IAA). Understanding the specificity of these assays is critical for accurate quantification of auxins in plant tissues and for evaluating the activity of synthetic auxin analogs in research and development.

While specific quantitative data on the cross-reactivity of this compound in commercially available auxin immunoassays is not readily found in the public domain, data for other structurally related compounds, including other chlorinated auxins, provides valuable insight into the potential for cross-recognition. The structural similarity between 5-Cl-IAA and IAA suggests that some degree of cross-reactivity is possible, depending on the specificity of the antibody used in the assay.

Immunoassay Performance: A Comparative Overview

Immunoassays for auxin detection are typically based on the principle of competitive binding, where the auxin in a sample competes with a labeled auxin for a limited number of antibody binding sites. The degree of cross-reactivity of an auxin analog is determined by its ability to displace the labeled auxin from the antibody.

The following table summarizes the cross-reactivity of various auxin analogs in a commercially available monoclonal antibody-based IAA immunoassay (Phytodetek IAA Test Kit). It is important to note that This compound was not included in this specific analysis , and its cross-reactivity would need to be determined experimentally.

CompoundCross-Reactivity (%)
Indole-3-acetic acid (IAA) 100
Indole-3-acetone5.2
Indole-3-butyric acid1.3
Indole-3-propionic acid0.5
Indole-3-acetaldehyde0.14
1-Naphthylacetic acid0.1
D-Tryptophan0.1
Indole-3-ethanol0.04
L-Tryptophan0.04
2-Naphthylacetic acid0.03
5-Hydroxyindole-3-acetic acid0.02
2,3-Dichlorophenoxyacetic acid0.01
2,4-Dichlorophenoxyacetic acid0.01
Phenylacetic acid0.01
Imidazoleacetic acid0.01
3,5-Dichlorophenoxyacetic acid< 0.01
Urocanic acid0.05
Indole-3-acetic acid (unmethylated)0
Indole-3-acetaldehyde (unmethylated)0.05

Cross-reactivities were determined from tracer displacement curves at 50% displacement on a molar basis. All cross-reactants were treated with excess diazomethane prior to analysis, except where noted.[1]

Some commercial ELISA kits, such as the Agrisera IAA ELISA quantitation kit, mention that their antibodies may react with other auxins and their derivatives, including 4-Chloroindole-3-acetic acid.[2] This suggests that immunoassays utilizing polyclonal antibodies might exhibit broader cross-reactivity with chlorinated auxins.

Experimental Protocols

Accurate determination of auxin concentrations and cross-reactivity requires meticulous sample preparation and immunoassay procedures. Below are detailed methodologies for auxin extraction and a competitive ELISA.

Auxin Extraction and Purification from Plant Tissues

This protocol is a general guideline and may require optimization depending on the plant species and tissue type.

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in an ice-cold extraction buffer (e.g., 80% methanol containing an antioxidant like butylated hydroxytoluene).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds.

    • Elute the auxin-containing fraction with a suitable solvent (e.g., 80% methanol).

  • Methylation (for some immunoassays): Some anti-IAA antibodies specifically recognize the methylated form of IAA. In such cases, the extracted auxins are methylated using a reagent like diazomethane prior to the immunoassay.[3]

  • Reconstitution: Evaporate the solvent and reconstitute the dried extract in the immunoassay buffer.

For high-throughput analysis from small tissue samples, methods utilizing solid-phase extraction tips and subsequent analysis by gas chromatography-mass spectrometry (GC-MS/MS) have been developed.[4]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on the principles of the Phytodetek IAA Test Kit.[1]

  • Coating: Microtiter plates are pre-coated with a monoclonal anti-IAA antibody.

  • Sample and Tracer Addition:

    • Add standards or methylated plant extracts to the wells.

    • Add a constant amount of IAA-alkaline phosphatase conjugate (tracer) to each well.

  • Competitive Binding: Incubate the plate to allow the sample/standard IAA and the IAA-tracer to compete for binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a p-nitrophenyl phosphate (pNPP) substrate solution. The alkaline phosphatase on the bound tracer will convert the substrate to a colored product.

  • Incubation and Stopping: Incubate the plate to allow color development. Stop the reaction by adding a stop solution.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of IAA in the sample.

  • Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of IAA in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Immunoassay Principle

The following diagrams illustrate the competitive binding principle of the auxin immunoassay and a simplified representation of the auxin signaling pathway.

Competitive_Immunoassay_Workflow cluster_well Microtiter Well cluster_reagents Sample & Reagents cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-IAA Antibody Bound_Complex Antibody Bound Sample IAA Bound Tracer-IAA Sample_IAA Sample IAA Sample_IAA->Bound_Complex:f1 Competes Tracer_IAA Tracer-IAA (Enzyme-linked) Tracer_IAA->Bound_Complex:f2 Competes Substrate Substrate Bound_Complex:f2->Substrate Enzyme Action Colored_Product Colored_Product Substrate->Colored_Product Measurement Measurement Colored_Product->Measurement Absorbance Reading

Caption: Competitive ELISA workflow for auxin quantification.

Auxin_Signaling_Pathway Auxin Auxin TIR1/AFB TIR1/AFB Receptor Auxin->TIR1/AFB Binds to SCF_Complex SCF Complex TIR1/AFB->SCF_Complex Part of Aux/IAA Aux/IAA Repressor Ubiquitination Ubiquitination Aux/IAA->Ubiquitination Undergoes ARF Auxin Response Factor (ARF) Aux/IAA->ARF Represses SCF_Complex->Aux/IAA Recruits Proteasome Proteasome Ubiquitination->Proteasome Leads to Proteasome->Aux/IAA Degradation of Auxin_Responsive_Genes Auxin_Responsive_Genes ARF->Auxin_Responsive_Genes Activates Transcription Growth_Response Growth_Response Auxin_Responsive_Genes->Growth_Response

Caption: Simplified auxin signaling pathway.

Conclusion

While direct experimental data on the cross-reactivity of this compound in common auxin immunoassays is limited, the available information for other chlorinated and structurally similar auxins suggests that the potential for cross-recognition exists. The degree of this cross-reactivity is highly dependent on the specific antibody used in the immunoassay, with monoclonal antibodies generally offering higher specificity than polyclonal antibodies. For researchers investigating 5-Cl-IAA or other novel auxin analogs, it is imperative to experimentally validate the specificity of the chosen immunoassay. This can be achieved by performing cross-reactivity tests with the compound of interest to ensure accurate and reliable quantification.

References

Comparative Analysis of Chlorinated Auxins on Gene Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various chlorinated auxins on gene expression, supported by experimental data. This analysis focuses on the synthetic auxins 2,4-D, dicamba, and picloram, which are widely used as herbicides and research tools.

Chlorinated auxins are synthetic analogues of the natural plant hormone indole-3-acetic acid (IAA). At low concentrations, they can mimic the physiological effects of IAA, but at higher, herbicidal concentrations, they disrupt normal plant growth and development, leading to cell death.[1] This guide delves into the comparative effects of these compounds on gene expression, providing a molecular-level understanding of their modes of action.

Comparative Analysis of Gene Expression

Direct comparative transcriptomic studies across multiple chlorinated auxins under identical conditions are limited. However, by synthesizing data from various studies, we can draw meaningful comparisons. The following data primarily focuses on 2,4-D, with qualitative and mechanistic insights provided for dicamba and picloram.

A study on red clover (Trifolium pratense L.) provides quantitative data on the fold-change in the expression of early auxin-responsive genes following treatment with 2,4-D.[2] The table below summarizes the expression changes of selected genes from key auxin-responsive families: Auxin/Indole-3-Acetic Acid (Aux/IAA), Gretchen Hagen3 (GH3), and Small Auxin Up RNA (SAUR).

Data Presentation: Gene Expression Changes in Response to 2,4-D in Red Clover

Gene ID (Trifolium pratense)Gene FamilyTime After Treatment (hours)Fold Change (2,4-D vs. Control) in 'Kenland' (Susceptible)Fold Change (2,4-D vs. Control) in 'UK2014' (Tolerant)
Tp_gene_8381Auxin Response Factor4116.020.5
2410.34.1
722.91.8
Tp_gene_34382Aux/IAA443.110.2
244.52.1
722.11.5
Tp_gene_23536GH3425.68.7
245.23.0
722.81.9
Tp_gene_1245SAUR415.86.3
243.12.0
721.71.2

Data synthesized from a study on 2,4-D tolerant and susceptible red clover.[2] Fold changes represent the ratio of gene expression in 2,4-D treated plants compared to untreated controls.

Insights into Dicamba and Picloram:

While direct quantitative comparisons are challenging, other studies provide insights into the effects of dicamba and picloram:

  • Dicamba: Studies in Amaranthus tuberculatus have shown that dicamba resistance is a polygenic trait, with multiple quantitative trait loci (QTLs) associated with the response.[3] Transcriptomic analyses have identified differentially expressed genes in response to dicamba, though a direct comparison of fold-changes with 2,4-D under the same conditions is not available.

  • Picloram: Research has highlighted the differential sensitivity of auxin receptors to picloram. Specifically, the F-box proteins AFB4 and AFB5 are major targets for picolinate-type auxins like picloram, which is in contrast to IAA and 2,4-D that primarily signal through other TIR1/AFB proteins. This differential receptor affinity likely leads to distinct downstream gene expression profiles.

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms underlying the observed gene expression changes, it is crucial to consider the canonical auxin signaling pathway and the experimental workflow used to generate transcriptomic data.

Chlorinated Auxin Signaling Pathway

The canonical auxin signaling pathway involves three main components: the TIR1/AFB family of F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. In the absence of auxin, Aux/IAA proteins bind to and inhibit ARFs. When a chlorinated auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the transcription of auxin-responsive genes.

Chlorinated_Auxin_Signaling_Pathway cluster_nucleus Nucleus Chlorinated Auxin Chlorinated Auxin TIR1/AFB TIR1/AFB Chlorinated Auxin->TIR1/AFB binds SCF Complex SCF Complex TIR1/AFB->SCF Complex part of Aux/IAA Aux/IAA SCF Complex->Aux/IAA targets for ubiquitination Ubiquitin Ubiquitin SCF Complex->Ubiquitin ARF ARF Aux/IAA->ARF represses 26S Proteasome 26S Proteasome Aux/IAA->26S Proteasome degradation Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes activates/ represses Ubiquitin->Aux/IAA

Caption: Canonical chlorinated auxin signaling pathway in the nucleus.

Experimental Workflow for Comparative Transcriptomics

A typical RNA-seq workflow to compare the effects of different chlorinated auxins on gene expression involves several key steps, from experimental setup to data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Plant Growth Plant Growth Auxin Treatment Auxin Treatment Plant Growth->Auxin Treatment Tissue Sampling Tissue Sampling Auxin Treatment->Tissue Sampling RNA Extraction RNA Extraction Tissue Sampling->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Quality Control Quality Control RNA Sequencing->Quality Control Read Mapping Read Mapping Quality Control->Read Mapping Differential Expression Differential Expression Read Mapping->Differential Expression Functional Analysis Functional Analysis Differential Expression->Functional Analysis

Caption: A generalized workflow for a comparative transcriptomics study.

Logical Relationship of the Comparative Analysis

The comparative analysis of chlorinated auxins on gene expression follows a logical progression from the chemical structure of the auxins to their ultimate physiological effects on the plant.

Logical_Relationship cluster_auxins Chlorinated Auxins 2,4-D 2,4-D Differential Receptor Affinity Differential Receptor Affinity 2,4-D->Differential Receptor Affinity Dicamba Dicamba Dicamba->Differential Receptor Affinity Picloram Picloram Picloram->Differential Receptor Affinity Differential Gene Expression Differential Gene Expression Differential Receptor Affinity->Differential Gene Expression Altered Plant Physiology Altered Plant Physiology Differential Gene Expression->Altered Plant Physiology

Caption: Logical flow of the comparative analysis of chlorinated auxins.

Experimental Protocols

This section outlines a generalized protocol for a comparative analysis of chlorinated auxins on gene expression using RNA sequencing (RNA-seq).

1. Plant Material and Growth Conditions

  • Plant Species: Arabidopsis thaliana (ecotype Col-0) is a common model organism for such studies due to its well-annotated genome and rapid life cycle.

  • Growth: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

2. Chlorinated Auxin Treatment

  • Seedling Stage: Typically, 7 to 10-day-old seedlings are used for treatment.

  • Treatment Application: Seedlings are transferred to liquid MS medium containing the desired concentration of the chlorinated auxin (e.g., 2,4-D, dicamba, or picloram) or a mock solution (e.g., DMSO) as a control.

  • Concentration and Duration: Concentrations and treatment durations should be optimized based on the specific research question. For example, a time-course experiment (e.g., 1, 3, 6, 24 hours) can reveal early and late gene responses.

  • Replication: A minimum of three biological replicates should be prepared for each treatment and time point to ensure statistical power.[4]

3. RNA Extraction and Quality Control

  • Tissue Collection: Whole seedlings or specific tissues (e.g., roots, shoots) are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction: Total RNA is extracted using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Control: RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (e.g., RNA Integrity Number (RIN) > 8) for library preparation.

4. RNA-seq Library Preparation and Sequencing

  • Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample (e.g., >20 million).

5. Bioinformatic Analysis

  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Read Alignment: The high-quality reads are aligned to the reference genome (e.g., the Arabidopsis thaliana TAIR10 genome) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between the auxin-treated and control samples.[1] A false discovery rate (FDR) of < 0.05 and a log2 fold change of > 1 are common thresholds for identifying significant DEGs.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify over-represented biological processes and pathways.

References

5-Chloroindole-3-acetic Acid: A Potent Synthetic Auxin for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 5-Chloroindole-3-acetic acid (5-Cl-IAA) with other synthetic auxins reveals its significant potential in plant growth regulation and cellular studies. This guide provides an objective analysis of its efficacy, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

For researchers, scientists, and drug development professionals, understanding the nuances of synthetic auxins is critical for advancing agricultural biotechnology and therapeutic applications. 5-Cl-IAA, a halogenated derivative of the natural auxin indole-3-acetic acid (IAA), has demonstrated potent activity in various bioassays, often exceeding that of commonly used synthetic auxins such as 1-naphthaleneacetic acid (NAA), indole-3-butyric acid (IBA), and 2,4-dichlorophenoxyacetic acid (2,4-D).

Comparative Efficacy of Synthetic Auxins

The efficacy of auxins is typically evaluated through a series of standardized bioassays that measure their ability to induce specific physiological responses in plants. These include coleoptile elongation, root initiation, and callus induction. While direct comparative studies for 5-Cl-IAA against all major synthetic auxins are limited, the available data for closely related chlorinated auxins provide strong evidence of their enhanced activity.

Data Summary:

AuxinAvena Coleoptile ElongationAdventitious Root FormationCallus Induction
5-Cl-IAA High activity reported for related chlorinated auxins, often exceeding IAA, NAA, and 2,4-D.High activity reported for related chlorinated auxins, with some esters being significantly more potent than IBA.Effective, with specific concentrations promoting friable callus growth.
IAA Baseline for natural auxin activity.Effective, but can be less potent than synthetic auxins like IBA and NAA.Can induce callus, but often at higher concentrations and may result in less friable callus compared to 2,4-D.
NAA Strong activity, often used as a positive control.Highly effective and widely used for rooting.Effective for callus induction, often in combination with cytokinins.
IBA Generally less active than IAA and NAA in this assay.Very effective and a common component of commercial rooting products.Less commonly used for callus induction compared to 2,4-D and NAA.
2,4-D Strong activity, but can be inhibitory at higher concentrations.Less effective for rooting compared to IBA and NAA.Highly effective for inducing undifferentiated callus, a standard in many plant tissue culture protocols.

Note: The data for 5-Cl-IAA is inferred from studies on closely related chlorinated auxins due to a lack of direct, comprehensive comparative studies.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are essential. Below are methodologies for key auxin bioassays.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of an auxin to stimulate cell elongation in the coleoptiles of oat seedlings.

Methodology:

  • Seed Germination: Sterilize oat (Avena sativa) seeds and germinate them in the dark on moist filter paper for 72-96 hours.

  • Coleoptile Excision: Under a dim green light, decapitate the coleoptiles by removing the apical 2-3 mm. A sub-apical section of 5-10 mm is then excised from the remaining coleoptile.

  • Incubation: Float the coleoptile sections in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose) containing various concentrations of the auxins to be tested. A control group with no added auxin is included.

  • Measurement: After 18-24 hours of incubation in the dark, measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation over the initial length for each concentration and plot a dose-response curve.

Adventitious Root Formation Assay

This assay assesses the potential of auxins to induce root formation from stem cuttings.

Methodology:

  • Cutting Preparation: Take uniform stem cuttings (e.g., from mung bean, Vigna radiata) with at least one node. Remove the leaves to prevent water loss.

  • Auxin Treatment: Dip the basal end of the cuttings in solutions of different auxins at various concentrations for a specified period (e.g., 24 hours). A control group is treated with a solution lacking auxins.

  • Incubation: Transfer the cuttings to a hydroponic system or a solid medium (e.g., vermiculite or agar) and maintain them under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection: After 7-14 days, count the number of adventitious roots formed on each cutting and measure their length.

  • Data Analysis: Compare the average number and length of roots across different treatments.

Callus Induction Assay

This in vitro technique evaluates the ability of auxins to stimulate the formation of undifferentiated plant cell masses (callus) from explants.

Methodology:

  • Explant Preparation: Excise small pieces of plant tissue (explants), such as leaf discs or stem segments, from a sterile in vitro grown plant.

  • Culture Medium: Prepare a sterile nutrient medium (e.g., Murashige and Skoog medium) supplemented with different concentrations of the test auxins. Often, a cytokinin is also included to promote cell division.

  • Incubation: Place the explants on the surface of the agar-solidified medium in sterile petri dishes. Seal the dishes and incubate them in the dark at a controlled temperature (e.g., 25°C).

  • Observation: Monitor the explants for callus formation over a period of 2-4 weeks.

  • Data Analysis: Assess the percentage of explants forming callus and the fresh weight of the callus produced. The morphology of the callus (e.g., friable, compact) should also be noted.

Signaling Pathways and Experimental Workflows

The biological effects of auxins are mediated through complex signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for the targeted design of new auxin analogs.

Canonical Auxin Signaling Pathway

The primary mechanism of auxin action at the molecular level involves the perception of the hormone by a receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes Activates Response Cellular Response (Elongation, Division, etc.) AuxinResponsiveGenes->Response Ub Ubiquitin

Caption: Canonical Auxin Signaling Pathway.

This diagram illustrates that in the presence of auxin, the TIR1/AFB receptor binds to the Aux/IAA repressor proteins, leading to their ubiquitination by the SCF complex and subsequent degradation by the 26S proteasome. This relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to various cellular responses.

Experimental Workflow for Auxin Bioassay

A generalized workflow for conducting an auxin bioassay provides a logical sequence of steps from preparation to data analysis.

ExperimentalWorkflow A Preparation of Auxin Solutions (5-Cl-IAA, IAA, NAA, IBA, 2,4-D) C Incubation of Plant Material with Auxin Solutions A->C B Plant Material Preparation (e.g., Avena coleoptiles) B->C D Data Collection (e.g., Measurement of Elongation) C->D E Data Analysis (Dose-Response Curves) D->E F Comparison of Efficacy E->F

Caption: Generalized Auxin Bioassay Workflow.

This workflow outlines the key stages involved in assessing auxin efficacy, from the initial preparation of test solutions and plant materials to the final analysis and comparison of results.

Unveiling the Potent Auxin-Like Activity of 5-Chloroindole-3-acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the auxin-like activity of 5-Chloroindole-3-acetic acid (5-Cl-IAA) against the archetypal auxin, Indole-3-acetic acid (IAA). Through a summary of quantitative data from key bioassays and detailed experimental protocols, this document serves as a valuable resource for evaluating 5-Cl-IAA's potential in agricultural and therapeutic applications.

Executive Summary

This compound (5-Cl-IAA), a halogenated derivative of IAA, consistently demonstrates potent auxin-like activity, often exceeding that of IAA. This enhanced bioactivity is observed across various classic auxin bioassays, including root elongation inhibition, coleoptile elongation, and hypocotyl swelling. The substitution of a chlorine atom on the indole ring is believed to increase the molecule's stability and may alter its binding affinity to auxin receptors, contributing to its heightened effects. This guide presents the experimental evidence supporting these claims, offering a direct comparison to facilitate informed research and development decisions.

Data Presentation: Quantitative Comparison of Auxin Activity

The following table summarizes the comparative activity of 5-Cl-IAA and IAA in various plant bioassays. The data highlights the concentration-dependent effects of both compounds on key physiological responses indicative of auxin activity.

BioassayPlant SpeciesParameter MeasuredThis compound (5-Cl-IAA)Indole-3-acetic acid (IAA)Reference
Root Elongation InhibitionArabidopsis thalianaRelative Root Length (%)Strong inhibition at 100 nMStrong inhibition at 100 nM[1]
Slight promotional effect at 0.1 nMSlight promotional effect at 1 nM[1]
Coleoptile ElongationAvena sativa% Elongation over ControlReported as a "very strong auxin"Standard Auxin[2]
Hypocotyl SwellingVigna radiata (Mung Bean)Increase in Hypocotyl ThicknessData for 5,6-dichloroindole-3-acetic acid methyl ester showed significant root promotion at lower concentrations than IBAStandard Auxin[3]
Pea Pericarp GrowthPisum sativumPericarp ElongationIneffective in rescuing pod growth (data for 5-, 6-, or 7-Cl IAA)Ineffective in rescuing pod growth[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Arabidopsis thaliana Root Elongation Inhibition Assay

Objective: To determine the effect of 5-Cl-IAA and IAA on primary root growth.

Materials:

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Petri dishes (9 cm)

  • Sterile water

  • Ethanol (70%)

  • Bleach solution (1% sodium hypochlorite)

  • 5-Cl-IAA and IAA stock solutions (in DMSO or ethanol)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 1% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing the desired concentrations of 5-Cl-IAA or IAA. A control plate with the solvent (e.g., DMSO) should be included.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Maintain a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.

  • Data Collection: After a set period (e.g., 7-10 days), scan the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average root length for each treatment and express it as a percentage of the control.

Avena sativa Coleoptile Elongation Bioassay

Objective: To assess the growth-promoting activity of 5-Cl-IAA and IAA on oat coleoptile segments.

Materials:

  • Avena sativa (oat) seeds

  • Vermiculite or filter paper for germination

  • Petri dishes or trays

  • A solution of 2% sucrose and 10 mM citrate buffer (pH 5.0)

  • 5-Cl-IAA and IAA stock solutions

  • A dissecting microscope or magnifying glass

  • A ruler or digital caliper

  • Growth chamber or dark incubator

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for 3-4 days at 25°C on moist vermiculite or filter paper. A dim red light can be used for brief periods of handling.

  • Coleoptile Excision: When the coleoptiles are approximately 2-3 cm long, excise the apical 3-5 mm to remove the endogenous auxin source. Then, cut a sub-apical segment of a defined length (e.g., 10 mm) from the remaining coleoptile.

  • Incubation: Float the coleoptile segments in a Petri dish containing the buffered sucrose solution with various concentrations of 5-Cl-IAA or IAA. Include a control group with no added auxin.

  • Measurement: Incubate the dishes in the dark at 25°C for 18-24 hours. After incubation, measure the final length of the coleoptile segments.

  • Analysis: Calculate the percentage increase in length over the initial length for each treatment.

Mandatory Visualizations

Auxin Signaling Pathway

The following diagram illustrates the canonical auxin signaling pathway, which is initiated by the binding of auxin to its receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_out Auxin Auxin_in Auxin Auxin_out->Auxin_in Transport TIR1_AFB TIR1/AFB (F-box protein) Auxin_in->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA (Repressor) SCF_complex->Aux_IAA Ubiquitination & Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Inhibits Auxin_response_genes Auxin-Responsive Genes ARF->Auxin_response_genes Activates Transcription Transcription Auxin_response_genes->Transcription

Caption: Canonical auxin signaling pathway.

Experimental Workflow for Auxin Bioassay

This diagram outlines the typical workflow for conducting a plant-based bioassay to assess the activity of auxin-like compounds.

BioassayWorkflow start Start prepare_solutions Prepare Test Solutions (5-Cl-IAA, IAA, Control) start->prepare_solutions sterilize_seeds Surface Sterilize Seeds start->sterilize_seeds apply_treatment Apply Test Solutions to Explants prepare_solutions->apply_treatment germinate_seeds Germinate Seeds (Controlled Environment) sterilize_seeds->germinate_seeds prepare_explants Prepare Plant Explants (e.g., Coleoptile Segments, Seedlings) germinate_seeds->prepare_explants prepare_explants->apply_treatment incubate Incubate under Controlled Conditions apply_treatment->incubate measure_response Measure Physiological Response (e.g., Length, Curvature) incubate->measure_response analyze_data Data Analysis and Comparison measure_response->analyze_data end End analyze_data->end

Caption: General workflow for an auxin bioassay.

References

Comparative Analysis of the Antibacterial Spectrum of 5-Chloroindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of 5-Chloroindole-3-acetic acid (5-Cl-IAA), positioning its potential efficacy against that of established antibiotic agents. Recognizing the critical need for novel antimicrobial compounds, particularly against multidrug-resistant pathogens, this document summarizes available data to inform further research and development.

Executive Summary

This compound has demonstrated notable antibacterial activity, particularly against the Acinetobacter calcoaceticus-baumannii (Acb) complex.[1] Its mechanism of action in these species is linked to the catabolism of indole-3-acetic acid (IAA) via the iac gene cluster, where the presence of both IAA and 5-Cl-IAA leads to growth inhibition. This unique mechanism presents a promising avenue for the development of novel therapeutics against this high-priority pathogen.

This guide compares the antibacterial spectrum of 5-chloroindole (as a proxy for 5-Cl-IAA) with three standard-of-care antibiotics: meropenem, sulbactam, and colistin. The comparison is based on Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: Comparative Antibacterial Spectra

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 5-chloroindole and comparator antibiotics against selected bacterial strains. MIC values are presented in µg/mL.

Bacterial Strain5-chloroindole (µg/mL)Meropenem (µg/mL)Sulbactam (µg/mL)Colistin (µg/mL)
Gram-Positive
Staphylococcus aureus100[2]0.25 - >16[3][4]->100
Gram-Negative
Escherichia coli75[5][6]0.016 - 32[7][8]8/4 - >128/64[9]0.5 - >128[10][11]
Pseudomonas aeruginosa>1000.5 - 16[12]-0.25 - 512[2][13][14][15]
Acinetobacter baumannii50[2]0.25 - >32[12][16][17][18][19]2 - >128[6][20][21]≤0.125 - ≥128[13][22][23][24]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

  • Inoculum Preparation: Dilute the overnight bacterial culture in broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in the microtiter plate. Typically, 50 µL of broth is added to all wells, and then 50 µL of the antimicrobial stock solution is added to the first well. After mixing, 50 µL is transferred to the second well, and this process is repeated across the plate to create a concentration gradient. The final 50 µL from the last dilution well is discarded.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by visual inspection of the wells. The growth control well should show distinct turbidity.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum serial_dilution Serial Dilution of 5-Cl-IAA in 96-Well Plate inoculum->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate_plate incubation Incubate at 37°C for 16-20h inoculate_plate->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Signaling Pathway for 5-Cl-IAA Activity in Acinetobacter baumannii

iac_pathway cluster_regulation Gene Regulation cluster_catabolism IAA Catabolism cluster_inhibition Inhibition by 5-Cl-IAA IacR IacR (Repressor) iac_promoter iac Promoter IacR->iac_promoter Binds & Represses iac_genes iac Genes Expression iac_promoter->iac_genes Transcription IAA Indole-3-acetic acid (IAA) IAA->IacR Sequesters iac_enzymes Iac Enzymes iac_genes->iac_enzymes Translation Catechol Catechol iac_enzymes->Catechol Conversion FiveCl_Catechol 5-Chlorocatechol (Toxic Intermediate) iac_enzymes->FiveCl_Catechol Conversion FiveCl_IAA This compound (5-Cl-IAA) FiveCl_IAA->iac_enzymes Competitive Substrate Bacterial_Growth Bacterial Growth FiveCl_Catechol->Bacterial_Growth Inhibition

Caption: Proposed mechanism of 5-Cl-IAA antibacterial activity in A. baumannii.

References

Comparative Efficacy of 5-Cl-IAA and 4-Cl-IAA in Modulating Plant Development: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two chlorinated indole-3-acetic acid (IAA) analogs, 5-chloro-IAA (5-Cl-IAA) and 4-chloro-IAA (4-Cl-IAA), on plant development. Both are potent synthetic auxins, with 4-Cl-IAA also occurring naturally in some plant species.[1][2] This document summarizes their differential effects, presents quantitative data from key bioassays, details experimental protocols, and illustrates the underlying signaling pathways to aid in research and development applications.

Executive Summary

Both 5-Cl-IAA and 4-Cl-IAA exhibit significantly higher auxin activity compared to the endogenous auxin, indole-3-acetic acid (IAA). Experimental data indicates that the position of the chlorine atom on the indole ring critically influences the molecule's biological activity. Notably, 4-Cl-IAA is consistently reported to be one of the most potent auxins, demonstrating superior activity in promoting cell elongation, adventitious root formation, and pericarp growth, while also being a more potent inhibitor of root elongation at lower concentrations than IAA.[1][3] Data for 5-Cl-IAA is less abundant, but available studies suggest it is also a highly active auxin, though its potency relative to 4-Cl-IAA can vary depending on the specific developmental process being examined.

Data Presentation: Quantitative Comparison of Auxin Activity

The following table summarizes the comparative effects of 5-Cl-IAA and 4-Cl-IAA on key plant developmental assays.

BioassayPlant Species5-Cl-IAA Effect4-Cl-IAA EffectReference(s)
Root Growth Inhibition Arabidopsis thalianaStrong inhibition of root growth. At 100 nM, shows a similar strong inhibitory effect to 4-Cl-IAA.Stronger inhibitor of root elongation than IAA.[1][2] At 100 nM, shows strong growth inhibition.[3][3]
Adventitious Root Formation Vigna radiata (Mung Bean)Promotes adventitious root formation.Exceptionally strong promoter of adventitious rooting, with activity four times higher than IBA at 5x10⁻⁵ M.[4]
Coleoptile Elongation Avena sativa (Oat)Expected to be a strong promoter of coleoptile elongation, though direct comparative data is limited.Stronger elongation activity toward Avena coleoptiles than IAA.[5][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Arabidopsis Root Growth Inhibition Assay

This bioassay is used to determine the effect of auxins on primary root elongation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • Sterile petri dishes (90 mm)

  • 5-Cl-IAA and 4-Cl-IAA stock solutions (in DMSO or ethanol)

  • Growth chamber with controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark photoperiod)

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinse five times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing the desired concentrations of 5-Cl-IAA or 4-Cl-IAA. A control plate with the solvent (e.g., DMSO) should be included.

  • Vernalization: Stratify the seeds by placing the plates at 4°C for 2-3 days in the dark to ensure uniform germination.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

  • Data Collection: After 5-7 days of growth, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average root length for each treatment and compare it to the control to determine the percentage of root growth inhibition.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of auxins to stimulate cell elongation in oat coleoptiles.

Materials:

  • Avena sativa (oat) seeds

  • Filter paper

  • Glass trays or petri dishes

  • Incubation buffer (e.g., 10 mM citrate-phosphate buffer, pH 5.9, containing 2% sucrose)

  • 5-Cl-IAA and 4-Cl-IAA stock solutions

  • A dissecting microscope and a ruler with fine gradations or a digital imaging system

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in the dark at approximately 25°C for 3 days.

  • Coleoptile Excision: When the coleoptiles are approximately 2-3 cm long, excise the apical 3-4 mm to remove the endogenous auxin source. Then, cut a sub-apical section of a defined length (e.g., 10 mm) from the remaining coleoptile.

  • Incubation: Float the coleoptile sections in the incubation buffer containing various concentrations of 5-Cl-IAA or 4-Cl-IAA. A control with no added auxin should be included.

  • Growth Measurement: Incubate the sections in the dark at 25°C for a set period (e.g., 18-24 hours). After incubation, measure the final length of the coleoptile sections.

  • Analysis: Calculate the increase in length for each treatment and plot it against the auxin concentration to generate a dose-response curve.

Signaling Pathways and Mechanisms of Action

The differential effects of 5-Cl-IAA and 4-Cl-IAA can be attributed to their interactions with the core components of the auxin signaling pathway. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then recruit Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.

The position of the chlorine atom on the indole ring can alter the binding affinity of the auxin to the TIR1/AFB co-receptor complex.[1][2] It is hypothesized that the chlorine at the 4-position of 4-Cl-IAA enhances its interaction with the TIR1 receptor, leading to a more stable TIR1-auxin-Aux/IAA complex and a more robust downstream signal.[1] While the specific interactions of 5-Cl-IAA with the TIR1/AFB receptors have not been as extensively studied, its high activity suggests a similar, potent interaction.

Auxin_Signaling_Pathway cluster_0 Auxin Perception and Signal Transduction Auxin 5-Cl-IAA or 4-Cl-IAA TIR1/AFB TIR1/AFB Receptor Auxin->TIR1/AFB Binds to SCF_Complex SCF Complex TIR1/AFB->SCF_Complex Part of Aux/IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux/IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux/IAA->ARF Represses SCF_Complex->Aux/IAA Ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Plant_Development Plant Developmental Responses (Cell Elongation, Rooting, etc.) Auxin_Response_Genes->Plant_Development Leads to

Caption: Canonical auxin signaling pathway initiated by 5-Cl-IAA or 4-Cl-IAA.

Experimental Workflow for Comparative Analysis

The following workflow outlines the key steps for a comparative study of 5-Cl-IAA and 4-Cl-IAA.

Experimental_Workflow Start Start: Define Research Question Preparation Prepare Stock Solutions of 5-Cl-IAA and 4-Cl-IAA Start->Preparation Bioassays Perform Bioassays: - Arabidopsis Root Inhibition - Avena Coleoptile Elongation - Adventitious Root Formation Preparation->Bioassays Data_Collection Collect Quantitative Data: - Root Length - Coleoptile Elongation - Number of Roots Bioassays->Data_Collection Signaling_Studies Molecular Studies: - Gene Expression Analysis - Receptor Binding Assays Bioassays->Signaling_Studies Analysis Statistical Analysis and Dose-Response Curves Data_Collection->Analysis Interpretation Interpret Results and Compare Efficacy Analysis->Interpretation Signaling_Studies->Interpretation Publication Publish Findings Interpretation->Publication

Caption: A generalized workflow for the comparative study of 5-Cl-IAA and 4-Cl-IAA.

Conclusion

Both 5-Cl-IAA and 4-Cl-IAA are highly active auxins with significant potential for applications in agriculture and plant biotechnology. The available data strongly supports the exceptional potency of 4-Cl-IAA in various aspects of plant development. While 5-Cl-IAA is also a potent auxin, further direct comparative studies are necessary to fully elucidate its efficacy relative to 4-Cl-IAA across a broader range of plant species and developmental processes. Understanding the subtle differences in their interaction with the auxin signaling machinery will be key to harnessing their full potential for targeted applications. This guide provides a foundational resource for researchers to design and execute further comparative studies to expand our knowledge of these powerful synthetic auxins.

References

Navigating Auxin Activity: A Comparative Guide to 5-Chloroindole-3-acetic acid (5-Cl-IAA) Specificity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of auxin signaling pathways is critical. This guide provides an objective comparison of 5-Chloroindole-3-acetic acid (5-Cl-IAA), a synthetic auxin analog, with other alternatives, supported by experimental data to assess its specificity and efficacy in biological assays.

This compound (5-Cl-IAA) is a halogenated derivative of the primary plant auxin, indole-3-acetic acid (IAA). The addition of a chlorine atom to the indole ring significantly alters its biological activity, often resulting in enhanced potency and stability compared to its natural counterpart. This guide delves into the specificity of 5-Cl-IAA, presenting quantitative data from key biological assays, detailed experimental protocols, and a visual representation of its mechanism of action.

Comparative Performance in Biological Assays

The efficacy of auxin compounds is commonly evaluated using bioassays that measure physiological responses such as cell elongation and root growth inhibition. The following tables summarize the comparative performance of 5-Cl-IAA against the natural auxin IAA and the widely used synthetic auxin, 1-Naphthaleneacetic acid (NAA).

Table 1: Root Growth Inhibition in Arabidopsis thaliana

CompoundConcentration (nM)Relative Root Length (%)[1]
Control 0100
IAA 0.1~105
1~108
10~80
100~40
5-Cl-IAA 0.1~110
1~90
10~50
100~20

Data is estimated from graphical representations in the cited literature and presented for comparative purposes.

The data indicates that at lower concentrations (0.1 nM), both IAA and 5-Cl-IAA show a slight growth-promoting effect on Arabidopsis thaliana roots. However, at higher concentrations (10 nM and 100 nM), both compounds exhibit a dose-dependent inhibitory effect, with 5-Cl-IAA demonstrating significantly stronger inhibition than IAA at the same concentration[1]. This suggests a higher biological activity of 5-Cl-IAA in this assay.

Table 2: Coleoptile Elongation in Avena sativa (Oat)

Mechanism of Action: The TIR1/AFB Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors[5][6][7]. Upon auxin binding, TIR1/AFB proteins facilitate the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

The increased bioactivity of chlorinated auxins like 5-Cl-IAA is thought to be, in part, due to their increased stability and potentially altered binding affinity to the TIR1/AFB co-receptor complex[1]. The chlorine atom may influence the hydrophobic interactions within the auxin-binding pocket of the TIR1/AFB proteins, leading to a more stable and prolonged signaling output[6].

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Nucleus Auxin 5-Cl-IAA / IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF_complex SCF Complex TIR1_AFB->SCF_complex Forms Complex Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_complex Recruited Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded ARF ARF Aux_IAA->ARF Represses SCF_complex->Aux_IAA Ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Response Cellular Response (Elongation, Division, etc.) Auxin_Response_Genes->Response

References

Comparative Analysis of 5-Chloroindole-3-acetic Acid and Indole-3-acetic Acid in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Chloroindole-3-acetic acid (5-Cl-IAA) and the canonical auxin, Indole-3-acetic acid (IAA). The information presented is supported by experimental data to assist researchers in evaluating the potential applications of 5-Cl-IAA in agriculture and drug development.

Data Presentation: Bioactivity Comparison

The following table summarizes the comparative effects of 5-Cl-IAA and IAA on primary root length in the model plant Arabidopsis thaliana. Data indicates that chlorinated auxins, including 5-Cl-IAA, exhibit higher bioactivity at lower concentrations compared to IAA.

Concentration (nM)Relative Root Length (% of Control) - IAARelative Root Length (% of Control) - 5-Cl-IAA
0.1~110%~120%
1~125%~130%
10~115%~120%
100Strong InhibitionStrong Inhibition

Data adapted from "Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?"[1][2]

At concentrations of 100 nM and higher, both IAA and 5-Cl-IAA exhibit a strong inhibitory effect on root growth.[1][2] The increased activity of chlorinated auxins like 5-Cl-IAA may be attributed to their increased stability compared to IAA.[1]

Experimental Protocols

Root Elongation Assay in Arabidopsis thaliana

This protocol is a standard method for quantifying the effect of auxins on primary root growth.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized.

  • Seeds are sown on square Petri plates containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and varying concentrations of the test compounds (IAA, 5-Cl-IAA).

  • Plates are stratified at 4°C for 2 days in the dark to synchronize germination.

  • Plates are then transferred to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

2. Data Acquisition and Analysis:

  • After a set period of growth (e.g., 7-10 days), the plates are scanned.

  • The primary root length of individual seedlings is measured using image analysis software (e.g., ImageJ).

  • The relative root length is calculated as a percentage of the average root length of the control (untreated) seedlings.

  • Dose-response curves are generated by plotting the relative root length against the concentration of the test compound.

Protoplast Swelling Assay

This assay is used to investigate the rapid cellular responses to auxins.

1. Protoplast Isolation:

  • Protoplasts are isolated from the desired plant tissue (e.g., Arabidopsis roots or hypocotyls) by enzymatic digestion of the cell wall. This typically involves incubation in a solution containing cellulase and macerozyme.

2. Swelling Assay:

  • Isolated protoplasts are incubated in a hypertonic solution.

  • The test compound (e.g., 5-Cl-IAA or IAA) is added to the protoplast suspension.

  • The change in protoplast volume over time is monitored using microscopy and image analysis. An increase in volume indicates a swelling response.

Mandatory Visualization

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins that act as auxin receptors. It is presumed that 5-Cl-IAA, as an auxin analog, elicits its biological effects through this pathway.

Caption: Canonical Auxin Signaling Pathway.

Experimental Workflow: Root Elongation Assay

The following diagram illustrates the key steps in a typical root elongation bioassay used to quantify auxin activity.

Root_Elongation_Workflow start Start sterilize Surface Sterilize Arabidopsis Seeds start->sterilize sow Sow Seeds on MS Plates with Test Compounds sterilize->sow stratify Stratify at 4°C (2 days, dark) sow->stratify grow Transfer to Growth Chamber (7-10 days) stratify->grow scan Scan Plates grow->scan measure Measure Primary Root Length scan->measure analyze Calculate Relative Root Length and Generate Dose-Response Curve measure->analyze end End analyze->end

Caption: Workflow for Arabidopsis Root Elongation Assay.

References

Safety Operating Guide

Proper Disposal of 5-Chloroindole-3-acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Chloroindole-3-acetic acid, a chlorinated organic compound, is a critical aspect of laboratory safety and environmental responsibility. As with many halogenated compounds, it is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to human health and the environment.[1][2] Adherence to these protocols is a regulatory necessity and a fundamental component of responsible scientific research.

Immediate Safety Precautions

Before initiating any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[2]

  • Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

  • Avoid Contact: Prevent direct contact with skin and eyes. In the event of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]

  • Spill Management: Maintain a readily accessible spill kit. For minor spills, absorb the material with an inert substance such as vermiculite or sand, collect it in a sealed, labeled container, and manage it as hazardous waste.[2]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is the foundational step for safe and compliant disposal. Due to its chlorinated nature, this compound waste must not be mixed with non-halogenated waste streams.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a clearly marked SAA within the laboratory for the collection of hazardous waste. This area should be under the direct control of laboratory personnel and situated away from routine lab traffic.[2]

Step 2: Utilize Appropriate Waste Containers Use only designated, leak-proof, and chemically compatible containers for collecting waste.

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated hazardous waste container for solid halogenated organic compounds.[2]

  • Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container for halogenated organic solvents.[2][4][5]

Step 3: Proper Labeling of Waste Containers All waste containers must be accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentrations of each component in a mixture

  • The date on which waste was first added

  • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous)[2]

Step 4: Handling Empty Containers Containers that have held this compound are considered hazardous waste until properly decontaminated. These containers must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid halogenated hazardous waste.[2]

Disposal Procedure

Step 1: Container Management Ensure that waste containers are kept tightly sealed when not in use. Do not overfill containers; a maximum of 90% capacity is recommended to prevent spills and accommodate expansion.[2][4]

Step 2: Arranging for Disposal Once a waste container is approaching full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Direct disposal of this compound down the drain or in regular solid waste is strictly forbidden.[2]

Step 3: Final Disposal Method The standard and environmentally responsible method for the final disposal of chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[1][6] This process effectively destroys the compound, converting it into less harmful gaseous byproducts which are then treated by scrubbing systems to prevent atmospheric pollution.[1] Traditional methods such as landfilling are now generally prohibited for this class of chemical waste.[1]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol [7]
Melting Point 158-159 °C[8]
Boiling Point 445.6 ± 30.0 °C at 760 mmHg[8]
Flash Point 223.3 ± 24.6 °C[8]
Density 1.5 ± 0.1 g/cm³[8]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]

Disposal Workflow for this compound

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloroindole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may also cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is mandatory to minimize exposure risks.

Hazard Identification:

Hazard StatementGHS Classification
Causes skin irritationSkin Corrosion/Irritation, Category 2[2][4]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2A[2][4]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure, Category 3[2]
Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate PPE.[5] Below is a detailed breakdown of the necessary protective gear for handling this compound in both solid and solution forms.

PPE CategorySolid this compoundSolutions of this compound
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6][7]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6][7] Elbow-length PVC or nitrile rubber gloves are recommended.[5]
Eye and Face Protection Safety glasses with side shields or safety goggles.[5] A face shield may be necessary when handling larger quantities where dust generation is possible.Chemical splash goggles are required. A face shield should be worn in addition to goggles when handling larger volumes or during procedures with a high splash risk.[5]
Body Protection A standard laboratory coat.[8] For larger quantities, consider chemical-resistant coveralls.[9]A chemical-resistant apron or coveralls worn over a lab coat.[5][6]
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[8] A dust respirator may be necessary.[6]Work within a chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.[7]
Footwear Closed-toe shoes. For significant handling, chemical-resistant footwear is advised.[7]Chemical-resistant boots or shoe covers should be worn over closed-toe shoes.[9]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and appropriate PPE is readily accessible before beginning work.[8]

  • Eye Wash and Safety Shower: Confirm the location and functionality of the nearest eye wash station and safety shower.

2. Handling Solid this compound:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If possible, weigh the solid material within a fume hood or a ventilated balance enclosure to contain any dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Cleaning: After handling, decontaminate the work surface and any equipment used.

3. Preparing Solutions:

  • Donning PPE: Wear appropriate PPE for handling liquids, including chemical splash goggles and a face shield if necessary.

  • Dissolving: Slowly add the solid this compound to the solvent in a suitable container within a fume hood. Be aware of any potential exothermic reactions.

  • Mixing: Use a magnetic stirrer or other appropriate mixing method. Ensure the container is properly capped or covered to prevent splashing.

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8]

1. Waste Segregation:

  • Halogenated Waste Stream: Designate a specific, clearly labeled hazardous waste container for halogenated organic waste.[8] Do not mix with non-halogenated waste.[8]

  • Container Type: Use a chemically compatible, leak-proof container, such as a high-density polyethylene (HDPE) bottle, for liquid waste.[8] Use a separate, clearly labeled container for solid waste.

2. Waste Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated weighing papers, gloves, and other disposable materials, in the designated solid hazardous waste container.[8]

  • Liquid Waste: Pour all solutions containing this compound into the designated halogenated liquid waste container.

  • Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[8] The rinsate should be collected as hazardous waste.

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and the date the waste was first added.[8]

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general lab traffic.[8] Keep containers tightly closed when not in use.

4. Final Disposal:

  • Licensed Disposal Service: Arrange for the disposal of the hazardous waste through a licensed environmental services company.[8] Never dispose of this compound down the drain or in the regular trash.[8]

Emergency Procedures

Spill Management:

  • Small Spills: For small spills, absorb the material with an inert substance like vermiculite or sand.[8] Collect the absorbed material into a sealed, labeled container and treat it as hazardous waste.[8]

  • Large Spills: Evacuate the area and alert laboratory personnel. If the spill is significant, contact your institution's environmental health and safety department.

First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[10][11] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

start Start: Prepare for Handling ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Step 2: Handle Chemical in Fume Hood ppe->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes decontaminate Step 3: Decontaminate Work Area & Equipment spill_check->decontaminate No spill_procedure->decontaminate waste_disposal Step 4: Dispose of Waste in Labeled Halogenated Container decontaminate->waste_disposal remove_ppe Step 5: Remove PPE and Wash Hands waste_disposal->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.